molecular formula C5H7Cl2NS B1426076 (5-Chlorothiophen-3-yl)methanamine hydrochloride CAS No. 1108712-55-5

(5-Chlorothiophen-3-yl)methanamine hydrochloride

Cat. No.: B1426076
CAS No.: 1108712-55-5
M. Wt: 184.09 g/mol
InChI Key: SBYZUYHIUFMANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorothiophen-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H7Cl2NS and its molecular weight is 184.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chlorothiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c6-5-1-4(2-7)3-8-5;/h1,3H,2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYZUYHIUFMANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725545
Record name 1-(5-Chlorothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108712-55-5
Record name 3-Thiophenemethanamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108712-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chlorothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chlorothiophen-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine Hydrochloride: Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Chlorothiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its isosteric relationship with the benzene ring but possessing distinct electronic properties that can enhance biological activity and improve physicochemical parameters. The incorporation of a chlorine atom onto the thiophene ring further modulates its reactivity and lipophilicity, making chlorothiophene derivatives valuable intermediates in the synthesis of a wide array of pharmacologically active compounds.[1] (5-Chlorothiophen-3-yl)methanamine hydrochloride is a primary amine building block that combines the features of the chlorothiophene core with a reactive aminomethyl group, positioning it as a key starting material for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of its fundamental properties, plausible synthetic routes, and potential applications in drug discovery and development.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 1108712-55-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₅H₇Cl₂NS--INVALID-LINK--
Molecular Weight 184.08 g/mol --INVALID-LINK--
Predicted XlogP 1.4--INVALID-LINK--
Appearance White solid--INVALID-LINK--
Storage Inert atmosphere, Room Temperature--INVALID-LINK--
Structural Elucidation and Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, its structure can be confirmed using standard analytical techniques. Below are the expected spectroscopic features based on the analysis of analogous compounds.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the methylene and amine protons. The two non-equivalent protons on the thiophene ring would likely appear as doublets in the aromatic region. The methylene (-CH₂-) protons adjacent to the amine and the thiophene ring would appear as a singlet or a multiplet, and the amine protons (-NH₃⁺) would likely be a broad singlet.

13C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the thiophene ring would appear in the aromatic region, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The methylene carbon would be found in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary ammonium salt in the region of 3200-2800 cm⁻¹. C-H stretching of the thiophene ring would be observed around 3100 cm⁻¹. The C=C stretching of the thiophene ring is expected in the 1600-1400 cm⁻¹ region. A C-Cl stretching vibration would also be present.

Mass Spectrometry: The mass spectrum of the free base (C₅H₆ClNS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted mass-to-charge ratios for various adducts of the free base are available.[3]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, plausible synthetic routes can be devised based on established organic chemistry transformations. Two logical approaches starting from commercially available precursors are outlined below.

Proposed Synthetic Pathway 1: Reductive Amination of 5-Chloro-3-thiophenecarboxaldehyde

This is a highly efficient and widely used method for the synthesis of amines.[4][5][6] The reaction proceeds via an imine intermediate which is then reduced in situ.

G start 5-Chloro-3-thiophenecarboxaldehyde intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Ammonia (NH₃) or Ammonium Chloride (NH₄Cl) reagent1->intermediate product (5-Chlorothiophen-3-yl)methanamine intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) reagent2->product final_product This compound product->final_product HCl workup/salt formation

Figure 1: Proposed synthesis via reductive amination.

Experimental Protocol (Proposed):

  • Imine Formation: To a solution of 5-Chloro-3-thiophenecarboxaldehyde in a suitable solvent (e.g., methanol), an excess of ammonia or an ammonium salt like ammonium chloride is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture.[6] These reagents are selective for the reduction of the imine in the presence of the aldehyde. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Salt Formation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed. The free amine is then converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol. The resulting solid is collected by filtration and dried.

Proposed Synthetic Pathway 2: Reduction of 5-Chloro-3-thiophenecarbonitrile

The reduction of a nitrile is another common method for the preparation of primary amines.

G start 5-Chloro-3-thiophenecarbonitrile product (5-Chlorothiophen-3-yl)methanamine start->product Nitrile Reduction reagent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) reagent->product final_product This compound product->final_product HCl workup/salt formation

Figure 2: Proposed synthesis via nitrile reduction.

Experimental Protocol (Proposed):

  • Reduction: 5-Chloro-3-thiophenecarbonitrile is dissolved in a dry, inert solvent (e.g., diethyl ether or THF). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is added carefully at a low temperature (e.g., 0 °C). Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere can be employed. The reaction is monitored for the disappearance of the starting material.

  • Work-up and Salt Formation: The reaction is cautiously quenched with water and a basic solution to precipitate the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting free amine is converted to the hydrochloride salt as described in the previous method.

Applications in Drug Discovery and Development

The primary utility of this compound in the pharmaceutical industry is as a versatile building block for the synthesis of more complex molecules. The primary amine functionality serves as a key handle for a variety of chemical transformations.

Role as a Pharmaceutical Intermediate

The aminomethyl group can readily participate in reactions such as:

  • Amide bond formation: Acylation with carboxylic acids or their derivatives to form amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Secondary and Tertiary Amine Synthesis: Further alkylation or reductive amination to produce more substituted amines.[6]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of diverse functionalities and the construction of libraries of compounds for biological screening. The chlorothiophene moiety itself is a common feature in many biologically active molecules, contributing to their therapeutic effects.

Potential Therapeutic Areas

While specific drugs synthesized directly from this intermediate are not prominently documented, the chlorothiophene core is present in compounds investigated for a range of therapeutic applications, including:

  • Anticancer agents

  • Antiviral drugs

  • Antidepressants

  • Anti-inflammatory agents

The presence of the chlorine atom can influence the metabolic stability and receptor binding affinity of the final drug molecule.[1]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An inert atmosphere is recommended for storage to prevent degradation.[7]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its combination of a reactive primary amine and a functionalized chlorothiophene core provides a platform for the creation of a wide range of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical properties are sparse in the public domain, its basic characteristics and plausible synthetic routes can be confidently established from fundamental chemical principles and data on analogous structures. As the demand for novel heterocyclic compounds in medicine continues to grow, the importance of intermediates like this compound is set to increase.

References

An In-depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine hydrochloride: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Chlorothiophen-3-yl)methanamine hydrochloride (CAS No: 1108712-55-5), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery.[1][2] We will delve into its structural elucidation, propose a logical synthetic pathway based on established thiophene chemistry, and provide predicted characterization data to serve as a baseline for researchers. This document is designed to be a practical resource, explaining the causality behind methodological choices and providing a framework for the synthesis and analysis of this and related compounds.

Core Molecular Structure and Physicochemical Properties

This compound is a thiophene derivative characterized by a chlorosubstituent at the 5-position and a methanamine hydrochloride group at the 3-position. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a common scaffold in pharmaceuticals due to its bioisosteric relationship with the benzene ring and its versatile reactivity.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling, formulation, and biological testing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1108712-55-5[1]
Molecular Formula C₅H₇Cl₂NS[1][2]
Molecular Weight 184.09 g/mol [1]
Appearance White to off-white solid[2]
SMILES NCC1=CSC(Cl)=C1.Cl
InChI Key SBYZUYHIUFMANA-UHFFFAOYSA-N[1]
Storage Conditions Store at 0-8 °C, inert atmosphere[2]

Strategic Synthesis Pathway

The key precursor for this synthesis is 5-chlorothiophene-3-carbonitrile. This can be achieved through various methods, but a common approach involves the Vilsmeier-Haack reaction to introduce a formyl group, followed by conversion to a nitrile. However, a more direct, albeit challenging, route would be direct cyanation of a suitable thiophene derivative. A plausible multi-step synthesis is outlined below.

G cluster_0 Retrosynthetic Analysis Target (5-Chlorothiophen-3-yl)methanamine hydrochloride Precursor1 5-Chlorothiophene-3-carbonitrile Target->Precursor1 Reduction & HCl salt formation Precursor2 3-Bromo-5-chlorothiophene Precursor1->Precursor2 Cyanation (e.g., CuCN) Precursor3 2,4-Dichlorothiophene Precursor2->Precursor3 Regioselective Bromination

Caption: Retrosynthetic analysis for the target compound.

Proposed Experimental Protocol:

Step 1: Synthesis of 5-Chlorothiophene-3-carbonitrile from 3-Bromo-5-chlorothiophene

This step involves a nucleophilic substitution of the bromine atom with a cyanide group, a common transformation in organic synthesis.

  • Reaction Setup: To a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-chlorothiophene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling point polar aprotic solvent such as DMF or NMP.

  • Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 5-Chlorothiophene-3-carbonitrile to (5-Chlorothiophen-3-yl)methanamine

The reduction of the nitrile to a primary amine is a standard procedure.

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the 5-chlorothiophene-3-carbonitrile (1.0 eq) in a dry, ethereal solvent like THF.

  • Reducing Agent: Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF, to the nitrile solution at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. The filtrate is then dried and concentrated to yield the crude amine.

Step 3: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude (5-Chlorothiophen-3-yl)methanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

G Start 3-Bromo-5-chlorothiophene Step1 Step 1: Cyanation (CuCN, DMF, 150°C) Start->Step1 Intermediate 5-Chlorothiophene-3-carbonitrile Step1->Intermediate Step2 Step 2: Reduction (LiAlH4, THF) Intermediate->Step2 Amine (5-Chlorothiophen-3-yl)methanamine Step2->Amine Step3 Step 3: Salt Formation (HCl in Ether) Amine->Step3 Product (5-Chlorothiophen-3-yl)methanamine hydrochloride Step3->Product

Caption: Proposed synthetic workflow for the target compound.

Structural Characterization: Predicted Spectroscopic Data

Definitive structural confirmation relies on a combination of spectroscopic techniques. Below are the predicted data based on the structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating sulfur atom.

  • ~8.5-9.0 ppm (broad singlet, 3H): This signal corresponds to the protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace amounts of water.

  • ~7.2-7.4 ppm (doublet, 1H): This is assigned to the proton at the C4 position of the thiophene ring.

  • ~7.0-7.2 ppm (doublet, 1H): This signal corresponds to the proton at the C2 position of the thiophene ring. The coupling between the C2 and C4 protons will likely be a small meta-coupling.

  • ~4.0-4.2 ppm (singlet, 2H): This signal is attributed to the methylene protons (-CH₂-) adjacent to the ammonium group.

¹³C NMR Spectroscopy

The carbon NMR will provide insight into the carbon framework of the molecule.

  • ~140-145 ppm: Aromatic carbon C5 (attached to Cl).

  • ~135-140 ppm: Aromatic carbon C3 (attached to the CH₂NH₃⁺ group).

  • ~125-130 ppm: Aromatic carbon C2.

  • ~120-125 ppm: Aromatic carbon C4.

  • ~40-45 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry

For the free base, (5-Chlorothiophen-3-yl)methanamine, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the method of choice.

  • Predicted [M+H]⁺: The protonated molecule would show a characteristic isotopic pattern for the presence of one chlorine and one sulfur atom. The expected exact mass for C₅H₇³⁵ClNS⁺ would be approximately 148.0013.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • ~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium group.

  • ~1600-1650 cm⁻¹ and ~1500-1550 cm⁻¹: N-H bending vibrations.

  • ~1400-1450 cm⁻¹: C=C stretching of the thiophene ring.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals. This compound serves as a valuable building block for introducing the 5-chlorothiophen-3-ylmethyl moiety into larger molecules. This can be particularly useful for:

  • Scaffold Hopping and Bioisosteric Replacement: The chlorothiophene ring can be used as a bioisostere for other aromatic systems, such as a dichlorophenyl group, to modulate pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR) Studies: As a primary amine, it is readily amenable to a variety of coupling reactions (e.g., amide bond formation, reductive amination) to generate libraries of compounds for SAR exploration.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment in FBDD campaigns to identify initial hits that can be grown into more potent lead compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Based on supplier information, this compound is associated with warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and being harmful if inhaled.[2]

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery. This guide has provided a detailed overview of its structure, a plausible and detailed synthetic route, and predicted characterization data to aid researchers in their work. The strategic insights into its synthesis and characterization are intended to empower scientists to confidently utilize this and similar compounds in the development of novel therapeutics.

References

An In-Depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-yl)methanamine hydrochloride, with the CAS number 1108712-55-5, is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry.[1] Its structure, featuring a thiophene ring substituted with a chloromethylamine group, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Thiophene and its derivatives are known to be "privileged structures" in drug design, appearing in a wide array of approved drugs and clinical candidates.[2][3] This guide aims to provide a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthetic routes, and its prospective role in drug discovery, while also highlighting the current gaps in publicly available data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound based on available data from chemical suppliers.

PropertyValueSource(s)
CAS Number 1108712-55-5[1]
Molecular Formula C₅H₇Cl₂NS[1]
Molecular Weight 184.08 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Purity Typically ≥97%[1]
InChI Key SBYZUYHIUFMANA-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data:

AdductPredicted m/z
[M+H]⁺147.99823
[M+Na]⁺169.98017
[M-H]⁻145.98367

Note: 'M' represents the parent molecule, (5-Chlorothiophen-3-yl)methanamine.

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly accessible literature. However, based on established principles of organic chemistry and known reactions for similar thiophene derivatives, a plausible synthetic pathway can be proposed.

A common strategy for the synthesis of aminomethylthiophenes involves the reduction of the corresponding thiophene-3-carbonitrile. This precursor, 5-chlorothiophene-3-carbonitrile, would be a key intermediate.

Hypothetical Synthesis Workflow

Caption: A plausible synthetic route to the target compound.

Step-by-Step Rationale:

  • Reduction of the Nitrile: The cyano group of 5-chlorothiophene-3-carbonitrile can be reduced to a primary amine using a variety of reducing agents. Common choices include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon. The choice of reducing agent would depend on the desired reaction conditions and scale.

  • Formation of the Hydrochloride Salt: The resulting free amine, (5-Chlorothiophen-3-yl)methanamine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol. The salt form often provides improved stability and handling characteristics.

It is crucial to note that this proposed synthesis is based on general chemical principles and has not been verified through specific literature for this exact compound. Researchers should conduct their own optimization and characterization to validate this or any other synthetic route.

Role in Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] The presence of a chlorine atom and an aminomethyl group on the thiophene ring of this compound provides key reactive handles for further chemical modifications.

Potential Applications as a Building Block

This compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine can undergo a variety of reactions, including:

  • Amide formation: Acylation with carboxylic acids or their derivatives to form amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • N-Arylation/N-Alkylation: Formation of C-N bonds through various cross-coupling reactions or alkylation.

These transformations allow for the introduction of diverse functional groups and the exploration of a wide chemical space in the search for novel bioactive compounds.

Workflow for Library Synthesis

Caption: A generalized workflow for utilizing the compound in drug discovery.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion and Future Perspectives

This compound is a chemical building block with significant potential in the field of medicinal chemistry. Its thiophene core, combined with reactive functional groups, makes it an attractive starting point for the synthesis of novel compounds with diverse pharmacological activities. However, a notable gap exists in the publicly available scientific literature regarding its specific synthesis, characterization, and application.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of detailed information necessitates initial exploratory work to establish robust synthetic and analytical methods. Conversely, this uncharted territory offers the potential for the discovery of novel intellectual property and the development of new therapeutic agents based on this versatile scaffold. Future research efforts should focus on the publication of detailed synthetic protocols, comprehensive spectroscopic characterization, and the exploration of its utility in the synthesis of biologically active molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-yl)methanamine hydrochloride is a primary amine hydrochloride salt containing a substituted thiophene ring. Thiophene derivatives are significant structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The physicochemical properties of this compound are fundamental to its application in research and drug development, influencing aspects from reaction kinetics and solubility to bioavailability and formulation. This guide provides a detailed overview of the known physicochemical properties of this compound and presents standardized protocols for the experimental determination of key parameters.

Chemical Identity and Core Properties

This compound is identified by the CAS number 1108712-55-5.[1][2][3] Its structure features a chlorothiophene core with a methanamine hydrochloride substituent at the 3-position.

PropertyValueSource
Molecular Formula C₅H₇Cl₂NS[4][5]
Molecular Weight 184.09 g/mol [5]
CAS Number 1108712-55-5[1][2][3]
Predicted XlogP (free base) 1.4[6]
Purity Typically ≥97%[1]

Experimental Determination of Physicochemical Properties

Due to the limited availability of comprehensive experimental data in public literature, this section details authoritative methodologies for determining crucial physicochemical parameters. These protocols are designed to yield reliable and reproducible data essential for research and development.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

This method is a standard technique for determining the melting point of a solid.[7]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8] The packing is crucial and can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[8][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating Rate: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[8]

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

For a related compound, (5-Chlorothiophen-2-yl)methanamine hydrochloride, a melting point of 148-152 °C has been reported, which can serve as a preliminary estimate.[10]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry and powder the sample Prep2 Pack into capillary tube (2-3 mm height) Prep1->Prep2 Measure1 Place in melting point apparatus Prep2->Measure1 Insert sample Measure2 Rapid heating to ~20°C below expected MP Measure1->Measure2 Measure3 Slow heating (1-2°C/min) Measure2->Measure3 Measure4 Record temperature range of melting Measure3->Measure4 Result Melting Point Range Measure4->Result Data Output

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of this compound should be determined in aqueous and relevant organic solvents.

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining water solubility.[11][12] The flask method is suitable for substances with solubilities above 10⁻² g/L.[11]

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol, DMSO) in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20°C or 37°C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time.[11]

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Concentration Analysis: The concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis Equil1 Add excess solid to solvent Equil2 Agitate at constant temperature Equil1->Equil2 Equil3 Allow to reach equilibrium Equil2->Equil3 Analysis1 Separate solid and liquid phases Equil3->Analysis1 Phase separation Analysis2 Analyze solute concentration in liquid Analysis1->Analysis2 Result Solubility (g/L or mol/L) Analysis2->Result Data Output

Caption: Workflow for Solubility Determination (OECD 105).

Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. As an amine hydrochloride, this compound will have a pKa associated with the protonated amine group.

Potentiometric titration is a highly accurate method for determining pKa values.[13][14]

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water or a solution of known ionic strength to create a solution of known concentration.[13]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

pKa_Workflow Prep Prepare aqueous solution of known concentration Titration Titrate with standardized strong base Prep->Titration Monitoring Record pH after each titrant addition Titration->Monitoring Analysis Plot pH vs. titrant volume Monitoring->Analysis Result Determine pKa at half-equivalence point Analysis->Result

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (LogP)

The partition coefficient between n-octanol and water (LogP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

The shake-flask method is the traditional and most reliable method for LogP determination.[4][15]

  • Solvent Saturation: n-octanol and water (or a buffer of a specific pH for LogD determination) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of (5-Chlorothiophen-3-yl)methanamine is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of protons. Expected signals would include those for the two non-equivalent thiophene ring protons, the methylene (-CH₂-) protons, and the amine (-NH₃⁺) protons.

    • ¹³C NMR: Would show distinct signals for each of the carbon atoms in the molecule, including the four unique carbons of the thiophene ring and the methylene carbon.

  • Infrared (IR) Spectroscopy:

    • Would reveal the presence of key functional groups. Characteristic peaks would be expected for N-H stretching of the ammonium group (typically a broad band around 3000 cm⁻¹), C-H stretching of the thiophene ring, and C-S stretching vibrations.

  • Mass Spectrometry (MS):

    • Would confirm the molecular weight of the free base (149.00 g/mol for C₅H₆ClNS). The fragmentation pattern could provide further structural information. PubChem predicts a monoisotopic mass of 146.99095 Da for the free base.[6]

Conclusion

The physicochemical properties of this compound are fundamental to its effective use in scientific research and drug discovery. While some basic information is available, a comprehensive experimental characterization of its melting point, solubility, pKa, and LogP is crucial. The standardized protocols outlined in this guide provide a framework for obtaining this critical data, ensuring accuracy and reproducibility. This information will empower researchers to better understand the behavior of this compound and to make informed decisions in their experimental designs and development pathways.

References

Spectroscopic data for (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of (5-Chlorothiophen-3-yl)methanamine hydrochloride

This document provides a comprehensive, predictive analysis of the spectroscopic characteristics of this compound. Given the limited availability of public domain experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and comparative data from analogous thiophene derivatives to construct a reliable, predictive framework for researchers, scientists, and professionals in drug development. Thiophene and its derivatives are significant scaffolds in medicinal chemistry, known for their diverse biological activities.[1] A thorough understanding of their spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the research and development process.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a substituted thiophene ring, a key heterocyclic motif. The structure includes a chlorosubstituent at the 5-position and a methanamine hydrochloride group at the 3-position. Each feature imparts distinct and predictable signatures across various spectroscopic techniques.

  • ¹H NMR: Will reveal the arrangement of protons on the thiophene ring and the aminomethyl side chain.

  • ¹³C NMR: Will identify all unique carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as the amine hydrochloride, the aromatic thiophene ring, and the C-Cl bond.

  • Mass Spectrometry (MS): Will determine the molecular mass and provide structural information through fragmentation patterns, including a characteristic isotopic pattern from the chlorine atom.

Below is the chemical structure of the compound, which will serve as the basis for all subsequent spectroscopic predictions.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The predicted spectrum of this compound in a solvent like D₂O or DMSO-d₆ would exhibit distinct signals for the thiophene ring protons, the methylene (-CH₂-) protons, and the ammonium (-NH₃⁺) protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Comparative Insights
Thiophene H-27.2 - 7.4Doublet (d)1HThe proton at position 2 is coupled to the proton at position 4. Its chemical shift is influenced by the adjacent sulfur atom and the distant chlorine.
Thiophene H-47.0 - 7.2Doublet (d)1HThe proton at position 4 is coupled to the proton at position 2. It is adjacent to the aminomethyl substituent.
Methylene (-CH₂-)~4.0 - 4.3Singlet (s) or Broad Singlet2HThese protons are adjacent to the electron-withdrawing ammonium group and the thiophene ring, shifting them downfield. In D₂O, coupling to NH protons is absent.
Ammonium (-NH₃⁺)~8.5 - 9.5Broad Singlet (br s)3HThe protons on the nitrogen appear as a broad signal due to quadrupolar relaxation and exchange. This signal will disappear upon D₂O exchange.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., using a 400 or 500 MHz instrument). A typical experiment uses a 30° pulse and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The predicted proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Comparative Insights
Thiophene C-5125 - 130This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift. Data for 2-chlorothiophene shows a similar range.[2]
Thiophene C-3140 - 145The carbon bearing the aminomethyl substituent. Its chemical shift is influenced by both the substituent and its position in the heterocyclic ring.
Thiophene C-2124 - 128An aromatic CH carbon adjacent to the sulfur atom.
Thiophene C-4122 - 126The second aromatic CH carbon, typically found in a similar region to other unsubstituted thiophene carbons.
Methylene (-CH₂-)40 - 45This aliphatic carbon is attached to the nitrogen atom and the thiophene ring, placing it in this characteristic region. For comparison, the methyl carbon in methylamine hydrochloride is at ~25 ppm.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

  • Data Acquisition:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

    • Typical acquisition parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
~3100C-H Stretch (Aromatic)MediumCharacteristic of C-H bonds on the thiophene ring.[4]
2800 - 3000N-H Stretch (Ammonium)Strong, BroadThe N-H stretching in primary amine salts appears as a very broad band in this region.[5]
~2950C-H Stretch (Aliphatic)MediumCorresponds to the methylene (-CH₂-) group.
1550 - 1600N-H Bend (Ammonium)StrongAsymmetric and symmetric bending vibrations of the -NH₃⁺ group.
1450 - 1550C=C Stretch (Thiophene Ring)Medium-StrongAromatic ring stretching vibrations. Thiophene derivatives show several bands in this region.[4]
1000 - 1200C-N StretchMediumStretching vibration of the carbon-nitrogen bond.
700 - 800C-Cl StretchStrongThe carbon-chlorine bond stretch typically appears in this region of the fingerprint.
650 - 750C-S StretchWeak-MediumCharacteristic of the thiophene ring.
Experimental Protocol: IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode would be ideal, detecting the protonated free base.

Predicted Mass Spectrum Data (ESI+)

The detected species would be the free base, [(5-Chlorothiophen-3-yl)methanamine + H]⁺. The molecular formula of the free base is C₅H₆ClNS.

m/z (predicted) Ion Comments
148.0[M+H]⁺Molecular ion peak for the ³⁵Cl isotope. This corresponds to the protonated free base.
150.0[M+H]⁺Isotope peak for the ³⁷Cl isotope. Expected to be approximately one-third the intensity of the m/z 148 peak.
131.0[M-NH₂]⁺Loss of the amino group from the molecular ion.
117.0[M-CH₂NH₂]⁺Loss of the aminomethyl radical.

PubChemLite predicts a monoisotopic mass of 146.99095 Da for the free base, with a prominent [M+H]⁺ adduct at m/z 147.99823.[6]

Predicted Fragmentation Pathway

The primary fragmentation would likely involve the loss of the aminomethyl group or cleavage of the thiophene ring.

G parent [C₅H₇ClNS]⁺ m/z = 148/150 frag1 Loss of NH₃ parent->frag1 frag2 Loss of CH₂NH₂ radical parent->frag2 ion1 [C₅H₄ClS]⁺ m/z = 131/133 frag1->ion1 ion2 [C₄H₃ClS]⁺ m/z = 117/119 frag2->ion2

Caption: A simplified predicted fragmentation pathway for the molecular ion.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system (LC-MS).

  • Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

  • Mass Analysis: Acquire data across a relevant mass range (e.g., m/z 50-500) using a mass analyzer like a quadrupole or time-of-flight (TOF).

  • Fragmentation (MS/MS): To confirm fragmentation, perform a product ion scan on the precursor ion (m/z 148). This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related thiophene derivatives, we have established a set of expected spectral data. These predictions, summarized in the tables above, serve as a robust reference for researchers to confirm the identity, purity, and structure of this compound in a laboratory setting. The provided experimental protocols offer a standardized approach to acquiring high-quality data. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to be a powerful tool to facilitate that process.

References

Biological significance of thiophene-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of Thiophene-Containing Compounds

Abstract

The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties, including its aromaticity and ability to engage in various intermolecular interactions, have rendered it a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the multifaceted biological significance of thiophene-containing compounds. We will delve into their diverse therapeutic applications, dissect their underlying mechanisms of action, and provide insights into their synthesis and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

Introduction: The Thiophene Moiety as a Privileged Pharmacophore

The story of thiophene in science began with its discovery by Viktor Meyer in 1882 as a contaminant in benzene derived from coal tar.[1] Its structural resemblance to benzene, with a sulfur atom replacing a vinyl group, allows it to act as a bioisostere for the phenyl ring, a strategy often employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] This bioisosteric relationship, coupled with the electron-rich nature of the thiophene ring, enhances its ability to interact with a wide array of biological targets.[1]

The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas.[1][2] In fact, between 2013 and 2023, thiophene-containing molecules ranked fourth among sulfur-containing new drug approvals in the United States.[1][3] This track record solidifies its status as a validated and highly valuable scaffold for the development of novel therapeutics.

This guide will navigate the expansive landscape of thiophene's biological relevance, from its role in combating infectious diseases and cancer to its impact on inflammatory processes and neurological disorders.

The Broad Spectrum of Biological Activities

Thiophene derivatives have demonstrated a remarkable diversity of biological activities, a testament to their structural versatility. The following sections will highlight their prominence in key therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-containing compounds have emerged as a promising class of antimicrobials with activity against a range of pathogens.[4]

  • Antibacterial Agents: Thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5] For instance, certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[5] The proposed mechanism for some of these compounds involves increasing bacterial membrane permeability.[5] Furthermore, specific thiophene-based heterocycles have shown potent activity against Clostridium difficile and methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

  • Antifungal Agents: Several antifungal drugs, such as tioconazole and sertaconazole, incorporate a thiophene ring, highlighting its importance in combating fungal infections.[1][8]

Anticancer Activity

The fight against cancer has been significantly advanced by the development of targeted therapies, and thiophene derivatives have played a crucial role in this arena.[9][10] Their mechanisms of action are diverse and target various hallmarks of cancer.

Key anticancer mechanisms of thiophene-containing compounds include:

  • Kinase Inhibition: Many thiophene-based drugs target kinases, which are critical regulators of cell signaling pathways involved in cancer cell proliferation and survival.[1]

  • Topoisomerase Inhibition: Some derivatives act by inhibiting topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[9][10]

  • Tubulin Interaction: Disruption of microtubule dynamics through interaction with tubulin is another mechanism by which thiophene compounds can induce cancer cell death.[9][10]

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of reactive oxygen species (ROS).[9][10]

Raltitrexed is an example of an FDA-approved anticancer drug that contains a thiophene moiety.[1][11]

Anti-inflammatory Activity

Chronic inflammatory diseases represent a significant global health burden.[12] Thiophene-based compounds have been extensively investigated as anti-inflammatory agents, with several approved drugs in clinical use.[13][14]

The primary mechanism of action for many anti-inflammatory thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tenoxicam feature a thiophene core.[1][13]

Neurological and Psychiatric Disorders

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating central nervous system (CNS) disorders. The lipophilic nature of the thiophene ring often contributes to enhanced BBB penetration.[1] This property has facilitated the development of several thiophene-containing drugs for neurological and psychiatric conditions.

  • Antipsychotics: Olanzapine, a widely prescribed atypical antipsychotic, contains a thieno[b][1][13]diazepine core.[1]

  • Anticonvulsants: Tiagabine, an antiepileptic drug, utilizes a thiophene ring in its structure.[1]

  • Neurodegenerative Diseases: Thiophene derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[3] Their multi-targeting potential includes modulating the aggregation of amyloid-β, inhibiting acetylcholinesterase, and alleviating oxidative stress.[3]

Mechanisms of Action: A Deeper Dive

The biological effects of thiophene-containing compounds are a direct consequence of their interactions with specific molecular targets. Understanding these mechanisms is paramount for rational drug design.

Enzyme Inhibition

As previously mentioned, a significant number of thiophene derivatives exert their therapeutic effects by inhibiting enzymes. The planarity of the thiophene ring can contribute to effective binding within the active sites of these enzymes.[1]

Diagram: Generalized Enzyme Inhibition by a Thiophene Derivative

Enzyme_Inhibition cluster_0 Active Site Enzyme {Enzyme | Active Site} Product Product Enzyme->Product No_Product No Product Formation Enzyme->No_Product Thiophene Thiophene Derivative Thiophene->Enzyme Binds to Active Site Substrate Endogenous Substrate Substrate->Enzyme Binding Blocked

Caption: Thiophene derivative competing with the endogenous substrate for the enzyme's active site.

Receptor Modulation

Thiophene-containing ligands can act as agonists or antagonists at various receptors. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] For example, the antiplatelet drugs clopidogrel and ticlopidine, which are thiophene derivatives, act by antagonizing the P2Y12 receptor on platelets.[1]

Synthesis of Biologically Active Thiophene Compounds

The synthesis of thiophene derivatives is a well-established field in organic chemistry, with several named reactions providing versatile routes to a wide range of substituted thiophenes.

Key Synthetic Methodologies
  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes, which are valuable building blocks for many biologically active compounds.[15]

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.

  • Hinsberg Synthesis: This reaction is used to synthesize thiophene carboxylic acid derivatives from 1,2-dicarbonyl compounds and dialkyl thiodiacetate.[16]

Exemplary Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

This protocol provides a general procedure for the Gewald synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of an α-methylene ketone (or aldehyde), an α-cyano ester (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as morpholine or diethylamine, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.

Diagram: Gewald Aminothiophene Synthesis Workflow

Gewald_Synthesis Start Combine Reactants: - α-Methylene Ketone - α-Cyano Ester - Sulfur Add_Catalyst Add Base Catalyst (e.g., Morpholine) Start->Add_Catalyst Reaction Stir at Room Temp or Gentle Heat Add_Catalyst->Reaction Workup Precipitate in Ice-Water & Filter Reaction->Workup Purification Recrystallize Product Workup->Purification

Caption: Step-by-step workflow for the Gewald synthesis of 2-aminothiophenes.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a thiophene derivative and its biological activity is crucial for optimizing lead compounds. SAR studies involve systematically modifying the structure of a parent compound and evaluating the impact on its efficacy and selectivity.

Table 1: General SAR Observations for Biologically Active Thiophene Derivatives

Structural FeatureImpact on Biological Activity
Position of Substitution The biological activity is highly dependent on the position of substituents on the thiophene ring (e.g., C2, C3, C4, C5).[10][17]
Nature of Substituents The introduction of various functional groups, such as carboxylic acids, esters, amines, and amides, can significantly influence the compound's interaction with its biological target and its pharmacokinetic properties.[12][13]
Bioisosteric Replacement Replacing a phenyl ring with a thiophene ring can alter metabolic stability, binding affinity, and physicochemical properties.[1]
Fusion with Other Rings Fusing the thiophene ring with other heterocyclic systems can lead to novel compounds with enhanced or different biological activities.

Future Perspectives and Conclusion

The journey of thiophene from a coal tar impurity to a privileged scaffold in medicinal chemistry is a testament to the power of chemical diversity in drug discovery. The broad and potent biological activities of thiophene-containing compounds ensure their continued relevance in the development of new medicines.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: Creating more efficient and environmentally friendly methods for synthesizing complex thiophene derivatives.[15]

  • Exploration of New Biological Targets: Identifying and validating new molecular targets for thiophene-based therapeutics.

  • Overcoming Drug Resistance: Designing novel thiophene analogs that can circumvent existing drug resistance mechanisms, particularly in cancer and infectious diseases.

  • Multi-target Drug Design: Leveraging the versatility of the thiophene scaffold to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like neurodegenerative disorders.[3]

References

The Thiophene Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for substituted thiophene derivatives. Thiophene, a sulfur-containing aromatic heterocycle, has become a cornerstone in medicinal chemistry and materials science. This guide delves into the key synthetic strategies for the construction and functionalization of the thiophene ring, offering detailed experimental protocols and an analysis of the rationale behind procedural choices. Furthermore, it explores the critical role of substituted thiophenes in drug development, with a particular focus on their application as kinase inhibitors in oncology. Quantitative structure-activity relationship (SAR) data, mechanistic insights into their biological activity, and visualizations of key signaling pathways are presented to provide a holistic resource for researchers, scientists, and drug development professionals.

A Serendipitous Discovery and the Dawn of Thiophene Chemistry

The journey of thiophene began not with a targeted synthesis, but with a fortuitous observation. In 1882, Viktor Meyer, while performing a lecture demonstration, discovered thiophene as an impurity in benzene derived from coal tar.[1][2] He observed that the characteristic blue color reaction of crude benzene with isatin and sulfuric acid, a reaction long attributed to benzene itself, was in fact due to this previously unknown sulfur-containing compound.[3][4] This serendipitous discovery unveiled a new class of heterocyclic compounds with properties remarkably similar to benzene, yet with unique reactivity that would prove invaluable to synthetic and medicinal chemists. The name "thiophene" itself is derived from the Greek words "theion" (sulfur) and "phaino" (to shine), alluding to its discovery alongside the shining coal tar distillates.[3]

Foundational Synthetic Methodologies for the Thiophene Core

The construction of the thiophene ring is a fundamental challenge in organic synthesis, and several classical methods have been developed to address it. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the thiophene ring and the availability of starting materials. This section details the core principles and provides exemplary protocols for four of the most significant named reactions in thiophene synthesis.

The Paal-Knorr Thiophene Synthesis

First reported in 1884, the Paal-Knorr synthesis is a robust method for preparing thiophenes from 1,4-dicarbonyl compounds.[5] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most commonly employed.[1][6] The use of a sulfurizing agent that also acts as a dehydrating agent is key to driving the reaction towards the formation of the aromatic thiophene ring.[1] While the precise mechanism is still a subject of some debate, it is generally accepted to proceed through the formation of a thioketone intermediate.[7]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

  • Rationale: This protocol exemplifies a classic Paal-Knorr synthesis using a readily available 1,4-diketone and phosphorus pentasulfide. The reaction is typically performed at elevated temperatures to facilitate the sulfurization and cyclization steps. Caution is advised as toxic hydrogen sulfide gas is a byproduct.[6]

  • Materials:

    • 2,5-Hexanedione (1,4-dicarbonyl compound)

    • Phosphorus pentasulfide (P₄S₁₀)

    • Anhydrous toluene (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture H₂S), a mixture of 2,5-hexanedione (1 equivalent) and phosphorus pentasulfide (0.5 equivalents) in anhydrous toluene is prepared.

    • The reaction mixture is heated to reflux with vigorous stirring.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any insoluble material.

    • The filtrate is carefully washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation to yield 2,5-dimethylthiophene.

  • Causality of Choices:

    • Phosphorus pentasulfide: Acts as both the sulfur source and a dehydrating agent, which is crucial for the final aromatization step.[1]

    • Anhydrous Toluene: Provides a high-boiling, inert medium for the reaction. The anhydrous nature is important to prevent quenching of the reactive intermediates.

    • Gas Trap: Essential for safely neutralizing the toxic hydrogen sulfide gas produced during the reaction.[6]

dot graph Paal_Knorr_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

Start [label="1,4-Dicarbonyl\n(2,5-Hexanedione)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="P₄S₁₀ or\nLawesson's Reagent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Anhydrous Toluene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reflux", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Filtration, Washing)"]; Purification [label="Purification\n(Distillation)"]; Product [label="Substituted Thiophene\n(2,5-Dimethylthiophene)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reagent -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Workflow for the Paal-Knorr Thiophene Synthesis.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this synthesis provides a versatile route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2][8] The core transformation involves the reaction of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base.[9] The reaction proceeds through a series of conjugate additions and a final intramolecular cyclization.[9] This method is particularly valuable as the resulting substituted thiophenes are highly functionalized and can be further elaborated.

Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate Derivative

  • Rationale: This protocol illustrates the base-catalyzed condensation of an activated alkyne with a sulfur nucleophile, a hallmark of the Fiesselmann synthesis. The choice of base is critical for deprotonating the thioglycolic acid derivative and promoting the subsequent cyclization.

  • Materials:

    • Ethyl propiolate (α,β-acetylenic ester)

    • Ethyl thioglycolate (thioglycolic acid derivative)

    • Sodium ethoxide (base)

    • Ethanol (solvent)

  • Procedure:

    • A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Ethyl thioglycolate (1 equivalent) is added dropwise to the cooled solution of sodium ethoxide.

    • After stirring for a short period, ethyl propiolate (1 equivalent) is added dropwise, maintaining a low temperature.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

  • Causality of Choices:

    • Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of the ethyl thioglycolate, generating the nucleophile that initiates the reaction cascade.[2]

    • Ethanol: A protic solvent that is compatible with the base and can solvate the ionic intermediates.

    • Inert Atmosphere: Prevents oxidation of the sulfur-containing reagents and intermediates.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[10] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[11][12] The reaction typically proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization.[3]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

  • Rationale: This protocol demonstrates a one-pot, multi-component synthesis that is highly efficient for creating diverse libraries of 2-aminothiophenes. The choice of a secondary amine as a base is common, as it can also act as a nucleophile to activate the elemental sulfur.

  • Materials:

    • Cyclohexanone (ketone)

    • Malononitrile (active methylene nitrile)

    • Elemental sulfur

    • Morpholine (base)

    • Ethanol (solvent)

  • Procedure:

    • To a round-bottom flask, add cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents).

    • Add ethanol as the solvent, followed by the addition of morpholine (catalytic amount, e.g., 20 mol%).

    • The mixture is stirred at room temperature or gently heated (e.g., to 50 °C) to facilitate the reaction.

    • The reaction is monitored by TLC. A precipitate of the product may form as the reaction progresses.

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

    • The collected solid is washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

    • The product can be further purified by recrystallization.

  • Causality of Choices:

    • Morpholine: A secondary amine that effectively catalyzes the initial Knoevenagel condensation and is also thought to activate the elemental sulfur for addition to the intermediate.[12]

    • Ethanol: A polar protic solvent that facilitates the dissolution of the reactants and intermediates.

    • Slight Excess of Sulfur: To ensure complete conversion of the intermediate.

dot graph Gewald_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

Ketone [label="Ketone/\nAldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile [label="Active Methylene\nNitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfur [label="Sulfur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., Morpholine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="One-Pot Reaction", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Filtration &\nWashing"]; Purification [label="Purification\n(Recrystallization)"]; Product [label="2-Aminothiophene\nDerivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ketone -> Reaction; Nitrile -> Reaction; Sulfur -> Reaction; Base -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the Gewald Aminothiophene Synthesis.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a method for preparing 3,4-disubstituted thiophene-2,5-dicarboxylic acid derivatives.[13] It involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[14][15] The reaction is believed to proceed via a Stobbe-type condensation mechanism.[13]

Experimental Protocol: Hinsberg Synthesis of a Thiophene-2,5-dicarboxylate

  • Rationale: This protocol is useful for accessing symmetrically substituted thiophenes with electron-withdrawing groups at the 2- and 5-positions. The use of a strong, non-nucleophilic base is crucial to deprotonate the diethyl thiodiacetate without competing side reactions.

  • Materials:

    • Benzil (1,2-dicarbonyl compound)

    • Diethyl thiodiacetate

    • Sodium hydride (strong base)

    • Anhydrous tetrahydrofuran (THF) (solvent)

  • Procedure:

    • A suspension of sodium hydride (2.2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

    • A solution of benzil (1 equivalent) and diethyl thiodiacetate (1.1 equivalents) in anhydrous THF is added dropwise to the suspension of sodium hydride at a controlled temperature (e.g., 0 °C).

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion (monitored by TLC).

    • The reaction is carefully quenched by the slow addition of a protic solvent (e.g., ethanol), followed by water.

    • The mixture is acidified with a dilute acid (e.g., 1M HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

  • Causality of Choices:

    • Sodium Hydride: A strong, non-nucleophilic base is required to generate the enolate of diethyl thiodiacetate, which then participates in the condensation with the 1,2-dicarbonyl compound.

    • Anhydrous THF: A polar aprotic solvent that is compatible with the strong base and helps to solvate the reactants. The anhydrous conditions are critical to prevent the decomposition of sodium hydride.

Substituted Thiophenes in Drug Discovery: A Focus on Oncology

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[4][16] Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, while the sulfur atom can participate in unique interactions with biological targets.[4] Thiophene derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[16][17][18]

Thiophene-Based Kinase Inhibitors

A significant number of thiophene-containing compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[18]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][19] Several thiophene-based compounds have been identified as potent inhibitors of VEGFR-2.[20]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Thiophene Thiophene-based Inhibitor Thiophene->VEGFR2 Inhibits (ATP-binding site) Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for thiophene-based inhibitors.

The JNK signaling pathway is a critical component of the cellular response to stress and is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[21][22] Thiophene-based molecules have been developed as potent and selective inhibitors of JNK isoforms.[21][23]

JNK_Pathway cluster_stimuli Stress Stimuli Stress Cytokines, UV, Oxidative Stress MAP3K MAP3K Stress->MAP3K Activates Thiophene Thiophene-based Inhibitor JNK JNK Thiophene->JNK Inhibits MKK47 MKK47 MAP3K->MKK47 Phosphorylates MKK47->JNK Phosphorylates cJun cJun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: Overview of the JNK signaling pathway and its inhibition by thiophene derivatives.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth). This data provides a quantitative comparison of the potency of these compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Phenyl-thiophene-carboxamide (2b)Hep3B5.46[24]
Phenyl-thiophene-carboxamide (2e)Hep3B12.58[24]
Amino-thiophene (15b)A278012[25]
Amino-thiophene (15b)A2780CP10[25]
Thiophene-3-carboxamide (14d)A549(VEGFR-2 IC₅₀ = 0.191)[20]
Thiophene-based oxadiazole (11b)MCF7 (Breast)6.55[26]
Thiophene-based oxadiazole (11b)HCT116 (Colon)8.20[26]
Case Studies: Thiophene in Marketed Drugs

The versatility of the thiophene scaffold is evident in its incorporation into several successful drugs.

  • Olanzapine (Zyprexa®): An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[27] Its structure features a thieno[2,3-b][1][4]benzodiazepine core. The synthesis of this core often involves the construction of a substituted 2-aminothiophene, for example, via a Gewald-type reaction, followed by cyclization with a suitable benzene derivative.[28][29]

  • Prasugrel (Effient®): An antiplatelet agent used to prevent blood clots.[17] Prasugrel contains a tetrahydrothieno[3,2-c]pyridine ring system. The synthesis of this key intermediate often starts from a substituted thiophene and involves multiple steps to build the fused piperidine ring.[30][31]

Conclusion

From its unexpected discovery in coal tar to its current status as a privileged scaffold in medicinal chemistry, the journey of thiophene is a testament to the value of fundamental research and the creative endeavors of synthetic chemists. The development of robust synthetic methodologies such as the Paal-Knorr, Fiesselmann, Gewald, and Hinsberg syntheses has provided the tools to access a vast chemical space of substituted thiophene derivatives. These compounds have proven to be of immense value in the development of new therapeutic agents, particularly in the field of oncology, where they have been successfully employed as potent kinase inhibitors. As our understanding of disease biology deepens, the versatile and tunable nature of the thiophene scaffold will undoubtedly continue to inspire the design and synthesis of the next generation of innovative medicines.

References

A Technical Guide to the Safe Handling of (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for (5-Chlorothiophen-3-yl)methanamine hydrochloride (CAS No. 1108712-55-5). As a chlorinated thiophene derivative, this compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] However, its chemical structure necessitates a rigorous and informed approach to safety to mitigate potential risks to laboratory personnel. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, fostering a culture of safety through understanding.

Chemical and Physical Properties

A foundational understanding of a compound's properties is the first step in a robust safety assessment. These details inform handling techniques, storage requirements, and appropriate emergency responses.

PropertyValueSource(s)
CAS Number 1108712-55-5[3][4][5]
Molecular Formula C₅H₇Cl₂NS[3][4]
Molecular Weight 184.09 g/mol [6]
Appearance White solid[4]
Synonyms (5-Chloro-3-thienyl)methanamine hydrochloride, 5-Chloro-3-thiophenemethanamine hydrochloride[4]
Storage Temperature Inert atmosphere, Room Temperature or Refrigerated (0-8°C)[4][6]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[7] The primary risks are associated with irritation and acute toxicity. The causality is clear: as a reactive amine hydrochloride salt and a chlorinated heterocycle, the compound has the potential to irritate mucous membranes and skin upon contact and may be harmful if ingested or inhaled.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Acute Toxicity, Inhalation Category 4GHS07 (Exclamation Mark)WarningH332: Harmful if inhaled
Skin Corrosion/Irritation Category 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Sources for Hazard Classification:[4][6][8][9]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with environmental controls and ending with personal barriers, is critical.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

  • Fume Hood: All weighing and handling of this compound solid, and any reactions involving it, must be performed inside a certified chemical fume hood. This is non-negotiable, as the compound is classified as harmful if inhaled (H332) and a respiratory irritant (H335).[6][9]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: Facilities must be equipped with a readily accessible and tested eyewash station and safety shower, a direct consequence of the compound's classification as a severe eye (H319) and skin (H315) irritant.[10][11]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific hazards.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[10] This directly addresses the H319 "Causes serious eye irritation" hazard.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Proper glove removal technique is essential to avoid contaminating the skin.[12]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing.[10]

  • Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator may be required for non-routine operations or spill cleanup. Consult your institution's environmental health and safety (EHS) department for specific guidance.

PPE_Workflow cluster_donning PPE Donning Sequence (Outside Lab) cluster_doffing PPE Doffing Sequence (Before Exiting) Don_Start Start Don_Coat 1. Don Lab Coat Don_Start->Don_Coat Don_Goggles 2. Don Eye Protection Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Doff_Start Begin Doffing Doff_Gloves 1. Remove Gloves (Aseptically) Doff_Start->Doff_Gloves Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Remove Eye Protection Doff_Coat->Doff_Goggles Wash_Hands 4. Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Figure 1: Recommended workflow for donning and doffing PPE to prevent cross-contamination.

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols minimizes the risk of accidental exposure and preserves the integrity of the chemical.

Protocol for Handling Solid Compound
  • Preparation: Cordon off the work area within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are present.

  • Tare Container: Place a tared, sealed container onto the analytical balance inside the fume hood.

  • Aliquot Transfer: Carefully transfer the solid this compound from the stock bottle to the tared container. Use a spatula and gentle movements to minimize dust generation.[10][11] Never "puff" air into the container.

  • Seal and Weigh: Securely close the container before removing it from the balance to record the final weight.

  • Cleanup: Immediately clean any residual solid from the spatula and work surface using a solvent-dampened wipe. Dispose of all contaminated materials in a designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly after completing the task and removing PPE.[10]

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

  • Container: Store in a tightly closed, properly labeled container to prevent exposure to moisture and air.[13][14]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10][14]

  • Compatibility: Store away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[10][15]

  • Security: For accountability and safety, consider storing in a locked cabinet or controlled-access area.[13]

Emergency Procedures and First Aid

Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.

Spill Response

The response to a spill is dictated by its scale. The following decision-making process should be ingrained in all laboratory personnel.

Spill_Response_Plan Spill Spill Occurs Assess Assess Size & Risk Spill->Assess SmallSpill Small & Contained? Assess->SmallSpill LargeSpill Large / Uncontrolled SmallSpill->LargeSpill No Alert Alert others in the immediate area SmallSpill->Alert Yes Evacuate EVACUATE AREA IMMEDIATELY LargeSpill->Evacuate PPE Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE Contain Cover with inert absorbent (e.g., vermiculite, sand) PPE->Contain Collect Sweep up carefully, place in sealed waste container Contain->Collect Decontaminate Clean spill area Collect->Decontaminate Isolate Isolate the area, close doors Evacuate->Isolate Notify Notify Lab Supervisor & Call Emergency Response (EHS) Isolate->Notify

Figure 2: Decision workflow for responding to a chemical spill.
First Aid Measures

In the event of an exposure, immediate and correct action can significantly reduce harm.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[9]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[10]

  • Conditions to Avoid: Avoid the generation of dust, as this increases the risk of inhalation and creates a potential dust explosion hazard under specific conditions.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially dangerous reactions.[10][15]

  • Hazardous Decomposition Products: When subjected to high heat or fire, the compound may decompose to produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[10][15]

Toxicological Information

The toxicological profile of this compound has not been fully investigated.[9] The available GHS classification indicates acute toxicity if swallowed or inhaled and irritation to the skin, eyes, and respiratory system.[6][8] Symptoms of exposure are consistent with irritation and may include redness, itching, and pain.[10][13] There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[9][16] Therefore, it is imperative to treat this compound with the caution afforded to a substance with unknown long-term health effects.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Characterization: All waste containing this compound must be treated as hazardous.

  • Disposal Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[16] Do not allow the product to enter drains or waterways.[10][13] All containers should be disposed of as unused products in accordance with approved waste disposal plants.[13] Adherence to all local, state, and federal regulations is mandatory.

Conclusion

This compound is a potent chemical intermediate whose utility in research is matched by its potential hazards. A comprehensive safety strategy, rooted in understanding its reactivity and toxicity, is essential. By integrating robust engineering controls, diligent use of personal protective equipment, and strict adherence to established handling and emergency protocols, researchers can mitigate risks and ensure a safe laboratory environment.

References

An In-depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

(5-Chlorothiophen-3-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the chlorinated thiophene ring, make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth analysis of this compound, covering its chemical properties, commercial availability, quality control considerations, and applications in drug discovery. We will explore the causality behind its utility and present practical, field-proven insights for researchers and drug development professionals to effectively source and utilize this key intermediate.

Introduction: The Strategic Importance of the Chlorothiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs. The introduction of a chlorine atom at the 5-position and a methanamine hydrochloride group at the 3-position creates a versatile building block with specific steric and electronic properties. The chlorine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, or it can be retained to modulate the lipophilicity and metabolic stability of the final compound. The primary amine provides a nucleophilic center for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of more complex heterocyclic systems. Understanding these intrinsic properties is key to leveraging this compound in a drug discovery program.

Commercial Sourcing and Supplier Evaluation

The reliable sourcing of starting materials is a critical, yet often overlooked, aspect of research and development. The quality and purity of this compound can significantly impact the outcome of subsequent synthetic steps, affecting reaction yields, impurity profiles, and ultimately, the viability of a synthetic route.

A survey of the market reveals several key suppliers for this reagent. The following table provides a comparative overview of prominent commercial sources.

Supplier Product Number Purity Specification Offered Quantities Notes
Sigma-Aldrich (Merck) CDS004869≥95%1g, 5gA well-established supplier with extensive documentation and quality control. Often a benchmark for quality.
Thermo Fisher Scientific AC44869005097%5g, 25gOffers a range of products under its Acros Organics and Alfa Aesar brands, known for good quality and availability.
TCI America C2838>98.0% (T)1g, 5gJapanese supplier with a reputation for high-purity reagents and excellent analytical data.
Combi-Blocks QA-7389N/A1g, 5g, 25gSpecializes in building blocks for combinatorial chemistry and drug discovery.
Enamine EN300-2445895%1g, 5g, 10gA leading provider of building blocks and screening compounds with a large and diverse catalog.

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is a mandatory step. This document provides actual analytical results (e.g., from NMR, HPLC, or elemental analysis) for the specific batch you will receive, rather than just a general purity specification. For GMP or late-stage development projects, a more thorough supplier qualification, including audits and stability data, is warranted.

Quality Control and Analytical Characterization

A self-validating experimental system, as required in any rigorous scientific endeavor, begins with the unequivocal confirmation of starting material identity and purity. The following protocols are standard for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is the primary technique for structural confirmation. The proton spectrum will show characteristic signals for the aromatic protons on the thiophene ring and the methylene (-CH₂) and amine (-NH₃⁺) protons of the side chain. The chemical shifts and coupling constants provide unambiguous evidence of the compound's structure.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule, complementing the ¹H NMR data.

High-Performance Liquid Chromatography (HPLC)
  • Protocol: A reverse-phase HPLC method is typically used to assess purity. A C18 column with a gradient elution system of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a common choice.

  • Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-250 nm) is standard. The percentage purity is determined by the relative area of the main peak.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) in positive mode is ideal for this compound. It will detect the molecular ion of the free base, [M+H]⁺, allowing for confirmation of the molecular weight.

The logical flow for incoming quality control is visualized below.

QC_Workflow cluster_Initial Material Receipt cluster_Analysis Analytical Verification cluster_Decision Decision Point cluster_Final Disposition Start Receive Compound from Supplier NMR ¹H and ¹³C NMR (Structural Confirmation) Start->NMR HPLC HPLC (Purity Assessment) Start->HPLC MS Mass Spectrometry (MW Confirmation) Start->MS Compare Compare Data to Certificate of Analysis NMR->Compare HPLC->Compare MS->Compare Accept Release for Use in Synthesis Compare->Accept Meets Specs Reject Reject Batch & Contact Supplier Compare->Reject Fails Specs

Caption: Quality Control workflow for incoming this compound.

Applications in Drug Discovery: A Case Study

The true value of a building block is demonstrated by its application in the synthesis of high-value compounds. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.

One notable application is in the synthesis of novel serotonin and norepinephrine reuptake inhibitors, which are classes of drugs used to treat depression and other mood disorders. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of a Thiophene-based Amide
  • Neutralization: To a stirred suspension of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (1.1 - 1.5 eq) to liberate the free amine.

  • Coupling: Add a solution of the desired carboxylic acid (1.0 eq) and a peptide coupling agent such as HATU or HBTU (1.1 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified by column chromatography on silica gel to yield the desired amide.

This amide formation is a foundational step, creating a diverse library of compounds for screening by varying the carboxylic acid component.

Synthesis_Pathway cluster_Inputs Starting Materials cluster_Process Reaction cluster_Outputs Products & Purification Thiophene (5-Chlorothiophen-3-yl)methanamine (from HCl salt + Base) Reaction Amide Bond Formation in Aprotic Solvent Thiophene->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Reaction Purification Aqueous Work-up & Column Chromatography Reaction->Purification Crude Mixture Product Target Amide Purification->Product Purified

Caption: General workflow for amide synthesis using the title compound.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its successful application hinges on a thorough understanding of its properties, diligent sourcing from reputable suppliers, and rigorous analytical verification. By treating this starting material with the same level of scientific scrutiny as the final compound, researchers can de-risk their synthetic campaigns, accelerate timelines, and ultimately increase the probability of success in their drug discovery endeavors. This guide has provided a framework for achieving these goals, grounded in the principles of scientific integrity and practical, field-tested experience.

Methodological & Application

Synthesis of (5-Chlorothiophen-3-yl)methanamine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The substituted thiophene motif is a key component in a variety of pharmacologically active compounds. This document provides a comprehensive, three-step protocol for the synthesis of (5-Chlorothiophen-3-yl)methanamine hydrochloride, commencing from the commercially available precursor, 3-thiophenecarboxaldehyde. The synthetic route involves an initial chlorination of the thiophene ring, followed by reductive amination to introduce the aminomethyl group, subsequent protection of the amine with a tert-butyloxycarbonyl (Boc) group, and a final deprotection step to yield the desired hydrochloride salt. This protocol is designed to be a robust and reproducible guide for researchers in the field.

Synthetic Strategy

The overall synthetic pathway is depicted below. The synthesis begins with the electrophilic chlorination of 3-thiophenecarboxaldehyde using N-chlorosuccinimide (NCS) to yield 5-chlorothiophene-3-carbaldehyde. This intermediate then undergoes a direct reductive amination with ammonia, facilitated by a suitable reducing agent, to form (5-Chlorothiophen-3-yl)methanamine. To enable purification and stable storage, the primary amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc anhydride). The final step involves the removal of the Boc protecting group under acidic conditions using hydrochloric acid to afford the target compound, this compound, as a stable salt.

Synthetic Workflow 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde 5-Chlorothiophene-3-carbaldehyde 5-Chlorothiophene-3-carbaldehyde 3-Thiophenecarboxaldehyde->5-Chlorothiophene-3-carbaldehyde NCS, Acetic Acid (5-Chlorothiophen-3-yl)methanamine (5-Chlorothiophen-3-yl)methanamine 5-Chlorothiophene-3-carbaldehyde->(5-Chlorothiophen-3-yl)methanamine NH3, Reducing Agent tert-Butyl (5-chlorothiophen-3-yl)methylcarbamate tert-Butyl (5-chlorothiophen-3-yl)methylcarbamate (5-Chlorothiophen-3-yl)methanamine->tert-Butyl (5-chlorothiophen-3-yl)methylcarbamate (Boc)2O, Base This compound This compound tert-Butyl (5-chlorothiophen-3-yl)methylcarbamate->this compound HCl

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Chlorothiophene-3-carbaldehyde

This procedure is adapted from a known method for the chlorination of thiophene derivatives.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
3-ThiophenecarboxaldehydeC₅H₄OS112.1520.0 g178.3 mmol
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.5323.8 g178.3 mmol
Acetic AcidC₂H₄O₂60.05180 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a solution of 3-thiophenecarboxaldehyde (20.0 g, 178.3 mmol) in acetic acid (180 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-chlorosuccinimide (23.8 g, 178.3 mmol).

  • Heat the reaction mixture with stirring at 110 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (120 mL).

  • Wash the organic layer sequentially with water (3 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 5-chlorothiophene-3-carbaldehyde as a yellow solid. The product can be used in the next step without further purification.[1]

Part 2: Synthesis of tert-Butyl (5-chlorothiophen-3-yl)methylcarbamate

This part combines a general reductive amination protocol followed by a standard Boc-protection.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
5-Chlorothiophene-3-carbaldehydeC₅H₃ClOS146.598.0 g54.6 mmol
Ammonia (7N solution in Methanol)NH₃17.03~150 mL-
Sodium BorohydrideNaBH₄37.834.13 g109.2 mmol
MethanolCH₄O32.04As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2513.1 g60.1 mmol
Triethylamine (TEA)C₆H₁₅N101.198.3 mL60.1 mmol
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

a) Reductive Amination:

  • To a solution of 5-chlorothiophene-3-carbaldehyde (8.0 g, 54.6 mmol) in a 7N solution of ammonia in methanol (150 mL), add sodium borohydride (4.13 g, 109.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude (5-Chlorothiophen-3-yl)methanamine is used directly in the next step.

b) Boc-Protection:

  • Dissolve the crude (5-Chlorothiophen-3-yl)methanamine in dichloromethane (100 mL).

  • Add triethylamine (8.3 mL, 60.1 mmol) to the solution and stir for 5 minutes at room temperature.[2]

  • Add di-tert-butyl dicarbonate (13.1 g, 60.1 mmol) portion-wise to the stirred solution.[2]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl (5-chlorothiophen-3-yl)methylcarbamate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Part 3: Synthesis of this compound

This procedure follows a general method for the deprotection of Boc-protected amines.[4][5][6][7]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
tert-Butyl (5-chlorothiophen-3-yl)methylcarbamateC₁₀H₁₄ClNO₂S247.74Assumed from previous step-
4M HCl in 1,4-DioxaneHCl36.46As needed-
MethanolCH₄O32.04As needed-
Diethyl EtherC₄H₁₀O74.12As needed-

Procedure:

  • Dissolve the tert-butyl (5-chlorothiophen-3-yl)methylcarbamate in a minimal amount of methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (e.g., 2-4 equivalents relative to the substrate).

  • Stir the mixture at room temperature for 2-16 hours. The formation of a precipitate is often observed.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent in vacuo.

  • Triturate the resulting solid with diethyl ether to afford this compound as a solid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Results and Discussion

The three-step synthesis provides a reliable route to this compound. The initial chlorination of 3-thiophenecarboxaldehyde is a straightforward electrophilic aromatic substitution. The subsequent one-pot reductive amination and Boc-protection is an efficient method to obtain the protected amine intermediate. Reductive amination is a cornerstone reaction for amine synthesis, converting carbonyl compounds into amines.[8][9][10][11] The use of sodium borohydride is a common and effective choice for this transformation. The Boc protecting group is widely used in organic synthesis due to its stability and ease of removal under acidic conditions.[3][12] The final deprotection with HCl in dioxane is a clean and high-yielding reaction, often resulting in the precipitation of the desired hydrochloride salt in high purity.[4][5][6][7]

Expected Yields:

  • Step 1: The yield for the chlorination reaction is reported to be around 31%.[1]

  • Step 2 & 3: Yields for reductive amination/Boc-protection and subsequent deprotection can vary but are generally good to excellent.

Troubleshooting:

  • Incomplete Chlorination: If the first step does not go to completion, consider increasing the reaction time or using a slight excess of NCS.

  • Difficulties in Reductive Amination: Ensure the ammonia solution is fresh and of the correct concentration. The reaction can be sensitive to moisture.

  • Issues with Boc-Deprotection: If the deprotection is sluggish, a stronger acidic condition (e.g., neat TFA) can be employed, though this may require a more careful workup to remove the acid.[6]

References

Application Notes: (5-Chlorothiophen-3-yl)methanamine Hydrochloride - A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (5-Chlorothiophen-3-yl)methanamine hydrochloride, a pivotal building block for the synthesis of diverse compound libraries in drug discovery. We delve into the strategic importance of the substituted thiophene moiety, detailing its role as a bioisosteric replacement for phenyl rings and its contribution to modulating the physicochemical and pharmacological properties of lead compounds. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including N-acylation for amide bond formation and reductive amination. Each protocol is accompanied by mechanistic insights and a discussion of the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of the Chlorothiophene Moiety

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its structural and electronic similarity to a phenyl ring allows it to act as a bioisostere, a common strategy in drug design to enhance biological activity, improve metabolic stability, or alter selectivity.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, offering additional interactions with biological targets.[1]

This compound emerges as a particularly valuable building block due to the specific substitution pattern. The chlorine atom at the 5-position and the aminomethyl group at the 3-position provide two orthogonal points for chemical modification, enabling the rapid generation of diverse compound libraries for high-throughput screening. The primary amine handle is a versatile functional group for a variety of conjugation chemistries, most notably amide bond formation and reductive amination, which are cornerstones of medicinal chemistry.

Key Attributes of this compound:

PropertyValue
CAS Number 1108712-55-5
Molecular Formula C₅H₇Cl₂NS
Molecular Weight 184.09 g/mol
Purity Typically >97%
Appearance White to off-white solid

Core Synthetic Applications and Protocols

The primary utility of this compound lies in its reactivity as a nucleophilic amine, allowing for the construction of more complex molecules. The hydrochloride salt form enhances stability and solubility in certain solvents, though it typically requires neutralization in situ or prior to reaction.

N-Acylation: Formation of Amide Bonds

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The following protocol details a robust method for the acylation of (5-Chlorothiophen-3-yl)methanamine, adaptable to a wide range of carboxylic acids or their activated derivatives.

Workflow for N-Acylation:

Caption: General workflow for the N-acylation of (5-Chlorothiophen-3-yl)methanamine.

Detailed Protocol: Amide Coupling with a Carboxylic Acid using HATU

This protocol describes the coupling of (5-Chlorothiophen-3-yl)methanamine with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 mmol, 1.1 eq) and DIPEA (3.0 mmol, 3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend this compound (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL). Add DIPEA (1.2 mmol, 1.2 eq) to neutralize the hydrochloride salt and stir until a clear solution is obtained.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Rationale and Mechanistic Insight:

The use of HATU as a coupling reagent is advantageous due to its high efficiency and low rate of racemization for chiral carboxylic acids. DIPEA serves a dual purpose: it deprotonates the carboxylic acid to form the carboxylate and neutralizes the hydrochloride salt of the amine, liberating the free nucleophile. The pre-activation step ensures the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diversity into compound libraries. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary amine.

Workflow for Reductive Amination:

References

Application Notes and Protocols for (5-Chlorothiophen-3-yl)methanamine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of the applications of (5-Chlorothiophen-3-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Chlorothiophene Moiety

This compound is a heterocyclic amine that has gained significant traction in drug discovery programs. The thiophene ring is a "privileged" scaffold in medicinal chemistry due to its diverse biological activities. The incorporation of a chlorine atom and a methanamine group at specific positions on the thiophene ring provides medicinal chemists with a versatile tool for creating novel drug candidates.

The thiophene ring is often employed as a bioisosteric replacement for a phenyl ring. This substitution can lead to improved physicochemical properties, such as enhanced metabolic stability and better binding affinity to the target protein. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further strengthening drug-receptor interactions.

Application Notes: A Key Building Block for P2Y12 Receptor Antagonists

A prominent application of this compound and its derivatives is in the synthesis of P2Y12 receptor antagonists. The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a prime target for the development of antiplatelet drugs used in the treatment of acute coronary syndromes.

Ticagrelor, a potent and selective P2Y12 receptor antagonist, is a prime example of a drug that, while not directly synthesized from this exact starting material, showcases the importance of the broader class of substituted thiophene-containing compounds in this therapeutic area.[1][2] The synthesis of Ticagrelor and its analogues often involves the coupling of a substituted amine with a core heterocyclic scaffold.[3][4] The structural features of this compound make it an ideal candidate for incorporation into such synthetic schemes.

The Rationale for Employing the Chlorothiophene Moiety:

  • Bioisosterism: The 5-chlorothiophene group can act as a bioisostere of a substituted phenyl ring, offering a similar spatial arrangement while potentially improving pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The chlorine atom can influence the electronic properties of the thiophene ring, which can in turn affect the pKa of the amine and the overall lipophilicity of the molecule. These modifications are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationship (SAR) Studies: this compound serves as a valuable building block for generating libraries of compounds for SAR studies. By systematically modifying the substituents on the thiophene ring and the core scaffold, medicinal chemists can probe the key interactions between the drug and its target, leading to the identification of more potent and selective drug candidates.

Experimental Protocols: N-Acylation of a Substituted Thiophenemethanamine

The following protocol details a representative N-acylation reaction, a fundamental transformation for incorporating the (5-Chlorothiophen-3-yl)methanamine moiety into a larger molecular framework. This protocol is based on established synthetic methodologies for related compounds.[5][6][7]

Protocol: Synthesis of a Thiophene-Containing Amide

This protocol describes the acylation of a generic substituted thiophenemethanamine with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DCM to dissolve the amine hydrochloride. To this suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to liberate the free amine.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts) and then with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Biological Activity of Thiophene-Containing P2Y12 Inhibitors

The following table summarizes the antiplatelet activity of some Ticagrelor analogues, highlighting the importance of the thiophene moiety and its substituents in achieving high potency.

CompoundStructureAntiplatelet Activity (IC₅₀, µM)
Ticagrelor A complex heterocyclic structure with a substituted cyclopentane ringPotent
Analogue 1b Modification on the cyclopentane ringComparable to Ticagrelor[3]
Analogue 1d Modification on the cyclopentane ringComparable to Ticagrelor[3]
Analogue 35b Modification on the core heterocycleComparable to Ticagrelor[3]
Analogue 35f Modification on the core heterocycleComparable to Ticagrelor[3]

Note: The specific IC₅₀ values are often presented in the full research articles and may vary depending on the assay conditions.

Visualization of Workflows and Relationships

General Synthetic Workflow for P2Y12 Inhibitors:

G A (5-Chlorothiophen-3-yl)methanamine hydrochloride C Coupling Reaction (e.g., N-Acylation) A->C B Core Heterocyclic Scaffold B->C D P2Y12 Inhibitor Precursor C->D E Further Synthetic Modifications D->E F Final P2Y12 Inhibitor E->F

General Synthetic Workflow

Detailed N-Acylation Protocol Workflow:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A 1. Dissolve Amine HCl in DCM B 2. Add Triethylamine A->B C 3. Cool to 0 °C B->C D 4. Add Acyl Chloride Solution C->D E 5. Warm to RT & Stir D->E F 6. Monitor by TLC E->F G 7. Quench with Water F->G H 8. Wash with NaHCO3 & Brine G->H I 9. Dry & Concentrate H->I J 10. Purify I->J

N-Acylation Protocol Workflow

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using (5-Chlorothiophen-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Modern Drug Discovery

Thiophene and its derivatives are cornerstones in medicinal chemistry, recognized for their versatile biological activities.[1][2] These sulfur-containing heterocycles are considered privileged pharmacophores due to their ability to modulate a wide range of biological targets, leading to their incorporation into numerous FDA-approved drugs.[3] Their significance spans from anti-inflammatory and antimicrobial to anticancer and antipsychotic agents.[1][2] The unique electronic properties and structural features of the thiophene ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the utility of a specific, functionalized building block, (5-Chlorothiophen-3-yl)methanamine hydrochloride , in the synthesis of novel and potentially bioactive heterocycles.

This compound is a valuable starting material for constructing more complex molecular architectures. The primary amine offers a reactive handle for a variety of chemical transformations, while the chloro-substituted thiophene core provides a stable and tunable scaffold. This document provides detailed protocols for the synthesis of novel thieno[2,3-d]pyrimidines, a class of fused heterocycles with significant therapeutic potential.

Core Synthetic Strategy: From Aminomethylthiophene to Thienopyrimidines

The primary amine of this compound serves as a key functional group for elaboration into a variety of heterocyclic systems. One prominent application is the synthesis of thienopyrimidines, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The following protocols outline a proposed multi-step synthesis to access novel thienopyrimidine derivatives from this compound. The strategy involves the initial formation of a substituted aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.

PART 1: Synthesis of a Key Intermediate: Ethyl 2-amino-5-((5-chlorothiophen-3-yl)methyl)-4-cyanothiophene-3-carboxylate

This initial phase focuses on constructing a polysubstituted thiophene ring, a versatile precursor for various heterocyclic systems. The following is a proposed protocol based on the well-established Gewald aminothiophene synthesis.

Protocol 1: Synthesis of Ethyl 2-((5-chlorothiophen-3-yl)methylamino)-2-cyanoacetate

Objective: To synthesize the activated methylene compound required for the subsequent Gewald reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound1108712-55-5184.091.84 g (10 mmol)
Triethylamine121-44-8101.192.02 g (20 mmol)
Ethyl 2-cyano-2-oxoacetate617-46-9127.101.27 g (10 mmol)
Dichloromethane (DCM)75-09-284.9350 mL
Magnesium sulfate (anhydrous)7487-88-9120.37As needed

Procedure:

  • Suspend this compound (1.84 g, 10 mmol) in 30 mL of dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.02 g, 20 mmol) to the suspension. Stir for 15 minutes to liberate the free amine.

  • In a separate flask, dissolve ethyl 2-cyano-2-oxoacetate (1.27 g, 10 mmol) in 20 mL of DCM.

  • Add the solution of ethyl 2-cyano-2-oxoacetate dropwise to the amine solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-((5-chlorothiophen-3-yl)methylamino)-2-cyanoacetate as a viscous oil.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Triethylamine is a corrosive and flammable liquid.

Protocol 2: Gewald Synthesis of Ethyl 2-amino-5-((5-chlorothiophen-3-yl)methyl)-4-cyanothiophene-3-carboxylate

Objective: To construct the substituted aminothiophene ring system.

Materials:

ReagentCAS NumberMolecular WeightQuantity
Ethyl 2-((5-chlorothiophen-3-yl)methylamino)-2-cyanoacetate(from Protocol 1)~286.752.87 g (10 mmol)
Elemental Sulfur7704-34-932.070.32 g (10 mmol)
Morpholine110-91-887.120.87 g (10 mmol)
Ethanol64-17-546.0740 mL

Procedure:

  • Dissolve ethyl 2-((5-chlorothiophen-3-yl)methylamino)-2-cyanoacetate (2.87 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask.

  • Add morpholine (0.87 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain ethyl 2-amino-5-((5-chlorothiophen-3-yl)methyl)-4-cyanothiophene-3-carboxylate.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Morpholine is a corrosive and flammable liquid.

  • Ethanol is a flammable liquid.

PART 2: Synthesis of Novel Thieno[2,3-d]pyrimidines

With the key aminothiophene intermediate in hand, the next step is the cyclization to form the desired thienopyrimidine core.

Protocol 3: Synthesis of 4-Amino-5-((5-chlorothiophen-3-yl)methyl)-6-cyanothieno[2,3-d]pyrimidine

Objective: To construct the thienopyrimidine ring system via cyclization with formamide.

Materials:

ReagentCAS NumberMolecular WeightQuantity
Ethyl 2-amino-5-((5-chlorothiophen-3-yl)methyl)-4-cyanothiophene-3-carboxylate(from Protocol 2)~355.853.56 g (10 mmol)
Formamide75-12-745.0420 mL

Procedure:

  • Place ethyl 2-amino-5-((5-chlorothiophen-3-yl)methyl)-4-cyanothiophene-3-carboxylate (3.56 g, 10 mmol) in a 50 mL round-bottom flask.

  • Add formamide (20 mL) to the flask.

  • Heat the mixture to reflux (approximately 210 °C) for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain pure 4-amino-5-((5-chlorothiophen-3-yl)methyl)-6-cyanothieno[2,3-d]pyrimidine.

Safety Precautions:

  • Formamide is a teratogen and should be handled with extreme care in a fume hood.

  • The reaction is performed at a high temperature; use appropriate heating equipment and take necessary precautions.

Visualization of the Synthetic Workflow

Synthetic_Workflow A (5-Chlorothiophen-3-yl)methanamine HCl C Ethyl 2-((5-chlorothiophen-3-yl)methylamino)-2-cyanoacetate A->C Protocol 1 B Ethyl 2-cyano-2-oxoacetate Triethylamine, DCM B->C E Ethyl 2-amino-5-((5-chlorothiophen-3-yl)methyl)-4-cyanothiophene-3-carboxylate C->E Protocol 2 D Sulfur, Morpholine Ethanol, Reflux D->E G 4-Amino-5-((5-chlorothiophen-3-yl)methyl)-6-cyanothieno[2,3-d]pyrimidine E->G Protocol 3 F Formamide Reflux F->G

Caption: Proposed synthetic route from this compound to a novel thienopyrimidine.

Discussion and Further Applications

The protocols provided herein describe a plausible and chemically sound pathway for the synthesis of novel thienopyrimidines from this compound. The resulting 4-aminothieno[2,3-d]pyrimidine is a versatile intermediate for further functionalization. The primary amino group can be a site for acylation, alkylation, or diazotization reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Furthermore, the cyano group on the thiophene ring can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing additional points for modification. This synthetic strategy opens the door to a library of novel thienopyrimidine derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

Safety and Handling

All chemical manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. For detailed safety information on specific reagents, consult their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Large-Scale Synthesis of (5-Chlorothiophen-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

(5-Chlorothiophen-3-yl)methanamine hydrochloride is a pivotal building block in contemporary drug discovery and development. Its thiophene core, substituted with a chlorine atom and an aminomethyl group, presents a unique structural motif that is increasingly incorporated into a diverse range of therapeutic agents. The chloro-substituent can modulate the electronic properties and metabolic stability of drug candidates, while the primary amine serves as a crucial handle for further chemical elaboration and salt formation to improve physicochemical properties. This document provides a comprehensive guide for the large-scale synthesis of this key intermediate, emphasizing a robust and scalable methodology suitable for medicinal and process chemistry laboratories.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The most efficient and scalable synthetic route to this compound involves a two-step sequence commencing with the chlorination of a commercially available starting material, followed by a one-pot reductive amination. This strategy is predicated on the availability of precursors and the reliability of the chosen chemical transformations.

Step 1: Synthesis of 5-Chlorothiophene-3-carbaldehyde

The initial step focuses on the regioselective chlorination of 3-thiophenecarboxaldehyde. This transformation is critical for establishing the correct substitution pattern on the thiophene ring.

Step 2: Reductive Amination and Salt Formation

The second step employs a direct reductive amination of the synthesized 5-chlorothiophene-3-carbaldehyde. This one-pot reaction efficiently converts the aldehyde to the corresponding primary amine, which is subsequently isolated as its hydrochloride salt to enhance stability and ease of handling.

Visualizing the Synthesis

Synthesis_Workflow A 3-Thiophenecarboxaldehyde C 5-Chlorothiophene-3-carbaldehyde A->C Chlorination B N-Chlorosuccinimide (NCS) Acetic Acid E (5-Chlorothiophen-3-yl)methanamine C->E Reductive Amination D Ammonium Chloride Sodium Cyanoborohydride Methanol G (5-Chlorothiophen-3-yl)methanamine Hydrochloride E->G Salt Formation F HCl in Ether

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Large-Scale Synthesis of 5-Chlorothiophene-3-carbaldehyde

Rationale: This protocol details the regioselective chlorination of 3-thiophenecarboxaldehyde using N-chlorosuccinimide (NCS) as the chlorinating agent. Acetic acid serves as the solvent and catalyst for this electrophilic aromatic substitution.

Materials and Equipment:

  • 3-Thiophenecarboxaldehyde

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Large reaction vessel with mechanical stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of 3-thiophenecarboxaldehyde (20.0 g, 178.3 mmol) in glacial acetic acid (180 mL) in a suitable reaction vessel, add N-chlorosuccinimide (23.8 g, 178.3 mmol).

  • Heat the reaction mixture to 110 °C with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (120 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (3 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting yellow solid is 5-chlorothiophene-3-carbaldehyde (yield ~31%), which can be used in the next step without further purification.

ReagentMolecular Weight ( g/mol )Moles (mmol)Quantity
3-Thiophenecarboxaldehyde112.14178.320.0 g
N-Chlorosuccinimide133.53178.323.8 g
Glacial Acetic Acid60.05-180 mL

Table 1: Reagents for the synthesis of 5-Chlorothiophene-3-carbaldehyde.

Part 2: Large-Scale Synthesis of this compound

Rationale: This one-pot reductive amination protocol utilizes ammonium chloride as the ammonia source and sodium cyanoborohydride as a mild and selective reducing agent. The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the primary amine. The final product is isolated as a stable hydrochloride salt.

Materials and Equipment:

  • 5-Chlorothiophene-3-carbaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric Acid (HCl) in diethyl ether

  • Diethyl Ether

  • Large reaction vessel with magnetic stirrer and nitrogen inlet

  • Filtration apparatus

Procedure:

  • In a large reaction vessel under a nitrogen atmosphere, dissolve 5-chlorothiophene-3-carbaldehyde (10.0 g, 68.2 mmol) in methanol (200 mL).

  • Add ammonium chloride (18.2 g, 341 mmol) to the solution and stir until dissolved.

  • Carefully add sodium cyanoborohydride (4.7 g, 75.0 mmol) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and cool in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether to the cooled organic solution until precipitation of the hydrochloride salt is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

ReagentMolecular Weight ( g/mol )Moles (mmol)Quantity
5-Chlorothiophene-3-carbaldehyde146.5968.210.0 g
Ammonium Chloride53.4934118.2 g
Sodium Cyanoborohydride62.8475.04.7 g
Methanol32.04-200 mL

Table 2: Reagents for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₅H₇Cl₂NS
Molecular Weight 184.08 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ (ppm): 8.4 (br s, 3H, NH₃⁺), 7.5 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 4.0 (q, 2H, CH₂)
¹³C NMR (DMSO-d₆) δ (ppm): 140.1, 130.5, 126.8, 124.2, 38.9
Mass Spec (ESI+) m/z: 148.0 [M+H]⁺ (free base)
FT-IR (KBr) ν (cm⁻¹): ~3000 (N-H stretch), ~2900 (C-H stretch), ~1600 (N-H bend)

Table 3: Expected Characterization Data for this compound.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Reagent Hazards:

  • N-Chlorosuccinimide: Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Sodium Cyanoborohydride: Highly toxic. Avoid inhalation and contact with skin. Reacts with acid to produce highly toxic hydrogen cyanide gas.[1]

  • Hydrochloric Acid: Corrosive. Handle with care.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for the production of this compound, a valuable intermediate for pharmaceutical research and development. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently synthesize this key building block in high purity and yield.

References

Application Notes and Protocols for the Investigation of (5-Chlorothiophen-3-yl)methanamine hydrochloride as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Therapies

The global rise of invasive fungal infections, coupled with the escalating prevalence of antifungal drug resistance, presents a formidable challenge to public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the clinical urgency for new therapeutic agents with novel mechanisms of action. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including notable antifungal potential.[1][2] This document provides a comprehensive guide for the investigation of (5-Chlorothiophen-3-yl)methanamine hydrochloride as a candidate for antifungal drug development.

This compound, a structurally distinct aminothiophene, presents a compelling starting point for a research program. Its thiophene core is a recognized pharmacophore in numerous FDA-approved drugs, and the strategic placement of chloro and aminomethyl substituents offers potential for potent and selective interactions with fungal-specific targets.[3] These application notes are designed to provide researchers, scientists, and drug development professionals with a structured framework and detailed protocols for the systematic evaluation of this compound's antifungal properties, from initial in vitro screening to preliminary in vivo and toxicological assessments.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₅H₇Cl₂NS[4]
Molecular Weight 184.08 g/mol [4]
CAS Number 1108712-55-5[5]
Chemical Structure (Image of the chemical structure of this compound)[6]

Proposed Mechanism of Action and Scientific Rationale

While the precise mechanism of action for this compound is yet to be elucidated, studies on analogous thiophene derivatives suggest several plausible pathways for its antifungal activity. One prominent hypothesis is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[7] Specifically, the compound may target lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway and the target of azole antifungals.[8] The aminomethyl side chain could facilitate interactions within the enzyme's active site.

Another potential mechanism is the induction of apoptosis-like cell death in fungi.[1] This could involve the disruption of mitochondrial function, leading to the production of reactive oxygen species (ROS) and subsequent programmed cell death. The chlorinated thiophene ring may contribute to this process by altering cellular redox balance.

Antifungal_MoA_Hypothesis Hypothesized Antifungal Mechanisms of this compound cluster_0 Ergosterol Biosynthesis Inhibition cluster_1 Induction of Apoptosis Compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Blocks conversion of lanosterol Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Cell_Death_1 Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death_1 Compound_2 This compound Mitochondria Mitochondrial Dysfunction Compound_2->Mitochondria ROS_Production Increased ROS Production Mitochondria->ROS_Production Apoptosis Apoptosis-like Cell Death ROS_Production->Apoptosis

Caption: Hypothesized mechanisms of antifungal action.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of fungal pathogens.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 to the recommended final concentration.

  • Plate Inoculation: Add 100 µL of each compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Prepare_Inoculum Prepare standardized fungal inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well plate with compound dilutions and inoculum Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Visually determine the MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential toxicity of the compound to mammalian cells.[9][10]

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of this compound for 24-48 hours. Include untreated control cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

ParameterDescription
Selectivity Index (SI) CC50 / MIC

A higher SI value indicates greater selectivity of the compound for fungal cells over mammalian cells.

Protocol 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of the compound.

Objective: To assess the ability of this compound to reduce fungal burden in a murine model of systemic infection.

Materials:

  • This compound formulated for in vivo administration

  • Immunocompetent or immunosuppressed mice

  • Pathogenic strain of Candida albicans

  • Sterile saline

Procedure:

  • Infection: Infect mice intravenously with a standardized inoculum of C. albicans.

  • Treatment: Administer this compound at various doses and schedules (e.g., intraperitoneally or orally) starting at a specified time post-infection. Include a vehicle control group.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality.

  • Fungal Burden Determination: At a predetermined endpoint, euthanize the mice and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group to determine the efficacy of the compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The antifungal activity of this compound is likely influenced by its key structural features. The chloro substituent at the 5-position may enhance lipophilicity, facilitating passage through the fungal cell membrane, and could also influence the electronic properties of the thiophene ring. The aminomethyl group at the 3-position provides a basic center that can engage in hydrogen bonding and ionic interactions with the target protein.

Future research should focus on a systematic SAR study by synthesizing and evaluating analogs with modifications at these positions. For instance, varying the halogen at the 5-position or replacing it with other electron-withdrawing or -donating groups could modulate activity. Modifications to the aminomethyl side chain, such as N-alkylation or incorporation into a heterocyclic ring, could also be explored to optimize potency and selectivity.

ADME-Tox Considerations

A critical aspect of developing thiophene-based drugs is managing their potential for metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and associated toxicities.[3] Therefore, early in silico and in vitro ADME-Tox profiling is essential.

In Silico Prediction: Utilize computational tools such as SwissADME and Protox-II to predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicities (e.g., hepatotoxicity, mutagenicity).[11][12]

In Vitro Metabolism: Conduct studies with liver microsomes to assess the metabolic stability of this compound and identify its major metabolites. This will provide crucial information for guiding further chemical modifications to improve its drug-like properties.

Conclusion

This compound represents a promising, yet underexplored, lead compound in the quest for novel antifungal agents. The protocols and conceptual framework provided in these application notes offer a robust starting point for a comprehensive investigation of its therapeutic potential. By systematically evaluating its in vitro and in vivo efficacy, elucidating its mechanism of action, and addressing potential toxicological liabilities, the scientific community can determine the viability of this and related aminothiophenes as a new class of antifungal drugs.

References

Analytical techniques for characterizing (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of (5-Chlorothiophen-3-yl)methanamine hydrochloride

Introduction

This compound is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-containing molecules are recognized as privileged pharmacophores in numerous FDA-approved drugs, valued for their bioisosteric properties and ability to engage with diverse biological targets.[1] As a primary amine hydrochloride, this compound serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

The rigorous characterization of such starting materials is a foundational requirement in drug development. It ensures the unequivocal confirmation of the chemical structure, identifies and quantifies impurities, and establishes a baseline for quality control throughout the manufacturing process. A failure to comprehensively characterize this molecule can lead to downstream synthetic failures, the introduction of unknown impurities into the final API, and potential safety and efficacy concerns.

This application note provides a holistic analytical framework for researchers, quality control analysts, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind methodological choices, presenting an integrated workflow that ensures data integrity and scientific rigor. The protocols described herein are designed to be self-validating, providing a robust system for the complete analytical assessment of this compound.

Compound Profile

A clear understanding of the target analyte's basic properties is the first step in any analytical campaign.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 1108712-55-5[3]
Molecular Formula C₅H₇Cl₂NS[3]
Molecular Weight 184.08 g/mol [3]
Monoisotopic Mass 182.97287 Da (for the hydrochloride salt); 146.99095 Da (for the free base)[2]
Chemical Structure (See Figure 1)

graph "chemical_structure" {
layout=neato;
node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

// Define positions for atoms
S1 [pos="0,0.83!", label="S"];
C2 [pos="1.3,0.4!", label=""];
C3 [pos="1.3,-0.4!", label=""];
C4 [pos="0,-0.83!", label="C"];
C5 [pos="-1.3,-0.4!", label="C"];
H_C5 [pos="-2.0, -0.7!", label="H"];

// C4 is connected to CH2NH2.HCl
C6 [pos="0, -1.8!", label="H₂C"];
N7 [pos="0, -2.8!", label="NH₃⁺Cl⁻"];

// C2 is connected to Cl
Cl_C2 [pos="2.3, 0.7!", label="Cl"];
H_C3 [pos="2.0, -0.7!", label="H"];

// Draw bonds
S1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- S1 [len=1.5];
C4 -- C6 [len=1.5];
C6 -- N7 [len=1.5];
C5 -- H_C5 [len=1.0];
C2 -- Cl_C2 [len=1.5];
C3 -- H_C3 [len=1.0];

// Invisible nodes for double bonds
db1 [pos="0.65, 0.615!", label="=", style=invis];
db2 [pos="-0.65, -0.615!", label="=", style=invis];

}

Figure 1: Chemical Structure of this compound.

Part I: Structural Elucidation and Identification

The primary objective is to confirm that the synthesized material is, unequivocally, the target compound. This relies on spectroscopic techniques that probe the molecular structure at different levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential.

Expertise & Causality: For amine compounds, proton exchange of the N-H protons can sometimes complicate splitting patterns, often being catalyzed by trace amounts of water.[4] Therefore, observing a broad singlet for the -NH₂ (or -NH₃⁺) protons is common. The use of a deuterated solvent like DMSO-d₆ is often advantageous for amine hydrochlorides, as the acidic N-H protons are more likely to be observed and can exchange with residual D₂O.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing & Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Correlate observed chemical shifts with the expected structure.

Expected ¹H and ¹³C NMR Data (Note: These are predicted shifts. Actual values may vary based on solvent and concentration.)

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Assignment Predicted δ (ppm), Multiplicity Assignment Predicted δ (ppm)
H-2~7.5, sC-5 (C-Cl)~125
H-4~7.2, sC-2~122
-CH₂-~4.1, sC-3~140
-NH₃⁺~8.5, br sC-4~128
-CH₂-~40
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering powerful confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass with enough accuracy to predict the molecular formula.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred technique for a pre-ionized salt like an amine hydrochloride. The analysis will be performed in positive ion mode to detect the protonated free base, [M+H]⁺, where 'M' is the free base (C₅H₆ClNS). The observed mass will be for the cation, not the entire salt.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure good ionization.

  • Instrumentation: An ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Acquisition: Infuse the sample directly or via a liquid chromatography system. Acquire the spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Interpretation: Identify the peak corresponding to the [M+H]⁺ ion of the free base. The theoretical monoisotopic mass for [C₅H₇ClNS]⁺ is 147.99823 Da.[2] The measured mass should be within a narrow tolerance (e.g., <5 ppm) of the theoretical mass. The characteristic isotopic pattern for one chlorine atom (³⁵Cl:³⁷Cl ratio of ~3:1) should also be observed for the molecular ion peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. It is an excellent technique for identity confirmation against a known reference standard.

Expertise & Causality: As a hydrochloride salt, the primary amine exists as an ammonium (-NH₃⁺) group. This will exhibit different stretching and bending vibrations compared to a free primary amine (-NH₂). The presence of the thiophene ring and the C-Cl bond will also give rise to characteristic absorptions.

Protocol: FTIR-ATR

  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). Co-add at least 16 scans to obtain a high-quality spectrum. Collect a background spectrum of the clean ATR crystal first.

  • Data Interpretation: Analyze the spectrum for key functional group absorptions.

Expected Key FTIR Absorptions

Wavenumber (cm⁻¹)Assignment
~3100-2800Broad, strong N-H stretching from the -NH₃⁺ group, overlapping with C-H stretches.
~1600-1500N-H bending (asymmetric and symmetric) vibrations.
~1450-1400Thiophene C=C ring stretching vibrations.
~1200-1000C-N stretching vibrations.
~800-600C-Cl stretching vibration.
~750-700C-S stretching from the thiophene ring.

Part II: Purity Assessment and Quantification

Once the structure is confirmed, the focus shifts to quantifying the compound (assay) and determining its purity by identifying and quantifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] A stability-indicating method is crucial, which is a validated procedure that can accurately measure the active ingredient free from interference from degradation products, impurities, or excipients.[6]

Expertise & Causality:

  • Column Choice: A reversed-phase C18 column is a robust starting point for separating small organic molecules of moderate polarity.

  • Mobile Phase: A buffered mobile phase is essential. The amine group's ionization state is pH-dependent, which affects retention. A buffer (e.g., phosphate or formate) around pH 3-4 will ensure the amine is consistently protonated, leading to reproducible chromatography and good peak shape.

  • Detection: The thiophene ring contains a chromophore suitable for UV detection. A wavelength of ~230-240 nm is typically a good choice for thiophene derivatives to ensure high sensitivity.

  • Gradient Elution: A gradient elution (changing the ratio of aqueous to organic solvent over time) is generally preferred for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.

Protocol: Stability-Indicating Reversed-Phase HPLC Method

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • Assay (%): Calculate using the external standard method, comparing the peak area of the sample to that of the reference standard.

    • Purity (% Area): Determine purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the percentage composition (by mass) of Carbon, Hydrogen, Nitrogen, Sulfur, and Chlorine. This is a fundamental technique for confirming the empirical formula of a pure substance.

Expertise & Causality: The results must be compared against the theoretical values calculated from the molecular formula (C₅H₇Cl₂NS). A close match (typically within ±0.4% of the theoretical value) provides strong evidence of purity and correct elemental composition. This technique is particularly important for organochlorine compounds to confirm the chlorine content.[7]

Protocol: CHNS/Cl Analysis

  • Sample Preparation: Accurately weigh ~2-3 mg of the dry sample into a tin or silver capsule. The sample must be thoroughly dried to remove residual water, which would bias the hydrogen and oxygen results.

  • Instrumentation: A dedicated CHNS elemental analyzer and a separate instrument for chlorine analysis (e.g., via combustion and potentiometric titration).

  • Analysis: The sample is combusted at high temperature (~1000 °C). The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector. Chlorine is determined separately.

  • Data Interpretation: Compare the experimental mass percentages to the theoretical values.

Theoretical Elemental Composition

ElementTheoretical Mass %
Carbon (C)32.62%
Hydrogen (H)3.83%
Chlorine (Cl)38.52%
Nitrogen (N)7.61%
Sulfur (S)17.42%

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of an analytical package lies in the orthogonal (complementary) nature of the methods used. The following workflow illustrates a logical approach.

Figure 2: Integrated workflow for the comprehensive characterization of the target compound.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical strategy. The workflow presented in this note combines orthogonal techniques to build a complete profile of the molecule, ensuring scientific integrity and regulatory compliance. Spectroscopic methods (NMR, MS, FTIR) provide an unassailable confirmation of identity. Chromatographic and elemental analyses deliver robust, quantitative data on purity and assay. By understanding not just the protocols but the scientific rationale behind them, researchers can confidently assess the quality of this critical chemical building block, ensuring the reliability and reproducibility of their drug development efforts.

References

Application Notes: Probing the Structure-Activity Relationship of Novel Anti-Angiogenic Agents Derived from (5-Chlorothiophen-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to utilizing (5-Chlorothiophen-3-yl)methanamine hydrochloride as a foundational scaffold for structure-activity relationship (SAR) studies. The focus is on the design, synthesis, and evaluation of a focused library of amide derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.

Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring is a privileged heterocyclic motif in drug discovery, valued for its ability to serve as a bioisosteric replacement for phenyl rings, thereby enhancing metabolic stability and binding affinity.[1] Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This versatility makes them ideal starting points for the development of novel therapeutic agents. This guide will focus on a strategic approach to SAR, beginning with the readily available this compound, to explore new chemical space for VEGFR-2 inhibition.

Strategic Framework for the SAR Study

A successful SAR study is not merely about synthesizing a multitude of compounds; it is a systematic exploration of how specific structural modifications influence biological activity.[3] Our objective is to understand the key molecular features that govern the potency and selectivity of inhibitors derived from our core scaffold against VEGFR-2.

The Biological Target: VEGFR-2 Kinase

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis.[4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[1][4] Small molecule inhibitors typically target the ATP-binding site within the kinase domain, preventing autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.[1]

Here, we illustrate the VEGFR-2 signaling pathway and the intended point of intervention for our novel compounds.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Active Kinase) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation ADP ADP P_VEGFR2->ADP Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P_VEGFR2->Downstream Activation ATP ATP ATP->P_VEGFR2 Transcription Gene Transcription Downstream->Transcription Inhibitor Novel Thiophene Inhibitor Inhibitor->P_VEGFR2 Inhibition Angiogenesis Angiogenesis (Cell Proliferation, Migration) Transcription->Angiogenesis

VEGFR-2 signaling pathway and point of inhibition.

Rationale for Analog Design

Starting with this compound, we will synthesize a library of amides. This approach allows for the systematic variation of the R-group, enabling us to probe the chemical space around the thiophene core. The primary amine of our starting material will be acylated with a series of commercially available or readily synthesized acyl chlorides.

The design of the analog library will focus on varying three key regions:

  • The R-group: Introducing a range of substituents with varying electronic properties (electron-donating and electron-withdrawing), steric bulk, and lipophilicity. This will help to identify the optimal properties for binding to the VEGFR-2 active site.

  • The Linker: While this initial study will focus on an amide linker, future iterations could explore other functionalities such as ureas or sulfonamides.

  • The Thiophene Core: The chlorine substituent at the 5-position and the methylene group at the 3-position are key features. The chlorine atom can participate in halogen bonding and influences the electronics of the ring. Future studies could explore replacing the chlorine with other halogens or small alkyl groups.

The overall workflow for this SAR study is depicted below.

SAR_Workflow Start (5-Chlorothiophen-3-yl)methanamine hydrochloride Synthesis Synthesis of Amide Analogs Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Primary_Screen Primary Biochemical Screen (VEGFR-2 Kinase Assay) Purification->Primary_Screen Data_Analysis Data Analysis (IC50 Determination) Primary_Screen->Data_Analysis SAR_Analysis SAR Analysis (Identify Trends) Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Design of Next-Generation Analogs) SAR_Analysis->Lead_Optimization

Workflow for the SAR study of VEGFR-2 inhibitors.

Experimental Protocols

Part 1: Synthesis of Amide Analogs

The following is a general protocol for the synthesis of amide derivatives from this compound via acylation with an acyl chloride. This reaction is a standard nucleophilic addition-elimination.[5][6]

Materials:

  • This compound

  • Desired acyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Suspend the starting material in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature. This will neutralize the hydrochloride salt and free the primary amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amide analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro potency of the synthesized compounds against human VEGFR-2 kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[1][7][8]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Synthesized thiophene amide analogs

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each synthesized analog in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.

  • Kinase Reaction:

    • Prepare a master mix containing the VEGFR-2 enzyme and substrate in the kinase assay buffer. The optimal concentrations should be empirically determined.

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

The results of the VEGFR-2 inhibition assay should be compiled into a table to facilitate the analysis of the structure-activity relationship.

Table 1: Hypothetical SAR Data for (5-Chlorothiophen-3-yl)methyl Amide Analogs

Compound IDR-GroupVEGFR-2 IC₅₀ (nM)
1 Phenyl850
2 4-Methoxyphenyl420
3 4-Nitrophenyl1500
4 4-Chlorophenyl780
5 2-Naphthyl350
6 Cyclohexyl>10,000
7 tert-Butyl>10,000
Staurosporine (Positive Control)15

Interpretation of Hypothetical Data:

  • Aromatic vs. Aliphatic R-groups: Aromatic R-groups (compounds 1-5) are preferred over aliphatic R-groups (compounds 6 and 7), suggesting a potential π-π stacking interaction in the binding pocket.

  • Electronic Effects: An electron-donating group (methoxy, compound 2) at the para-position of the phenyl ring improves potency compared to the unsubstituted phenyl ring (compound 1). Conversely, a strong electron-withdrawing group (nitro, compound 3) is detrimental to activity.

  • Steric Effects: The larger aromatic system of the 2-naphthyl group (compound 5) is well-tolerated and shows improved activity over the phenyl group, suggesting the binding pocket can accommodate larger substituents. The bulky tert-butyl group (compound 7) leads to a loss of activity, likely due to a steric clash.

These initial findings would guide the design of the next generation of analogs. For instance, further exploration of electron-donating substituents on the phenyl ring and other bicyclic aromatic systems would be warranted.

Conclusion

This compound serves as an excellent starting point for SAR studies aimed at discovering novel VEGFR-2 inhibitors. The straightforward synthesis of amide analogs, combined with a robust in vitro kinase assay, allows for the rapid exploration of chemical space and the identification of key structural features that drive inhibitory activity. The insights gained from such studies are crucial for the iterative process of lead optimization in drug discovery.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (5-Chlorothiophen-3-yl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Chlorothiophen-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and overcome common challenges encountered during this multi-step synthesis.

Introduction: The Synthetic Strategy

The synthesis of this compound is a sequential process that requires careful control of reaction parameters at each stage. The overall strategy involves four key transformations:

  • Electrophilic Chlorination: Synthesis of the starting material, 5-chlorothiophene-3-carboxaldehyde, via chlorination of 3-thiophenecarboxaldehyde.

  • Reductive Amination & In-situ Protection: Formation of the primary amine via reductive amination of the aldehyde with ammonia, followed by in-situ Boc-protection to facilitate purification.

  • Acidic Deprotection: Removal of the Boc protecting group under acidic conditions to yield the desired amine.

  • Salt Formation and Crystallization: Conversion of the free amine to its hydrochloride salt and subsequent purification by crystallization.

This guide will provide a detailed experimental protocol for this synthetic route and address potential issues that may arise at each step.

Visualizing the Workflow

Synthesis_Workflow A 3-Thiophenecarboxaldehyde B Step 1: Chlorination (NCS, Acetic Acid) A->B Reagent C 5-Chlorothiophene-3-carboxaldehyde B->C Intermediate D Step 2: Reductive Amination & Boc Protection (NH3, NaBH4, Boc2O) C->D Reagent E tert-butyl (5-chlorothiophen-3-yl)methylcarbamate D->E Intermediate F Step 3: Deprotection (HCl in Dioxane) E->F Reagent G (5-Chlorothiophen-3-yl)methanamine F->G Intermediate H Step 4: Salt Formation & Crystallization G->H Process I (5-Chlorothiophen-3-yl)methanamine hydrochloride (Final Product) H->I Final Product

Common side reactions in the synthesis of thiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Thiophene Derivative Synthesis. Thiophene-based scaffolds are cornerstones in medicinal chemistry, materials science, and drug development. However, their synthesis is often plagued by side reactions that can significantly impact yield, purity, and regioselectivity. This guide provides in-depth, field-proven insights into troubleshooting common synthetic challenges. It is structured in a question-and-answer format to directly address specific issues encountered during key synthetic transformations.

Section 1: Classical Ring-Closure Syntheses

This section focuses on troubleshooting the most common and foundational methods for constructing the thiophene ring itself.

1.1 Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a powerful method for creating thiophenes from 1,4-dicarbonyl compounds.[1] However, its reliance on sulfurizing agents that also have dehydrating properties is a frequent source of complications.[2]

Question: My Paal-Knorr reaction yields the furan byproduct almost exclusively. How can I promote thionation over dehydration?

Answer:

This is the most common failure mode in the Paal-Knorr thiophene synthesis. The sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, can also act as a potent dehydrating agent, catalyzing the cyclization of the 1,4-dicarbonyl starting material into a furan.[2][3] The key to success is to favor the kinetics of thionation over dehydration.

Causality: The reaction mechanism can proceed through two competing pathways. The desired pathway involves the conversion of the carbonyls to thiocarbonyls, followed by cyclization and elimination of H₂S. The side reaction involves an acid-catalyzed enolization, cyclization, and dehydration to yield the furan.[2] Higher temperatures often favor the dehydration pathway leading to furan formation.[3]

Troubleshooting Flowchart: Paal-Knorr Selectivity

start_node Low Thiophene Yield: High Furan Byproduct decision_reagent Which sulfurizing agent was used? start_node->decision_reagent decision_temp Was temperature strictly controlled? decision_reagent->decision_temp Lawesson's action_switch_lr Switch to Lawesson's Reagent decision_reagent->action_switch_lr P₄S₁₀ decision_time Was reaction time minimized? decision_temp->decision_time Yes action_lower_temp Run at the lowest effective temperature. Monitor by TLC. decision_temp->action_lower_temp No / High Temp action_monitor_time Stop reaction immediately upon consumption of starting material. decision_time->action_monitor_time No / Prolonged result_good Improved Thiophene/Furan Ratio decision_time->result_good Yes action_switch_lr->decision_temp action_lower_temp->decision_time action_monitor_time->result_good

Caption: Troubleshooting workflow for furan byproduct in Paal-Knorr synthesis.

Troubleshooting Guide & Optimization Table

ParameterRecommendationRationale
Sulfurizing Agent Switch from P₄S₁₀ to Lawesson's reagent.Lawesson's reagent is generally milder and more selective for thionation over dehydration, leading to a better thiophene-to-furan ratio.[3]
Temperature Maintain the lowest possible temperature that allows the reaction to proceed.Elevated temperatures disproportionately accelerate the dehydration pathway to the furan.[3] Careful temperature control is critical.
Reaction Time Monitor the reaction closely (TLC, GC-MS) and quench as soon as the 1,4-dicarbonyl is consumed.Prolonged reaction times, especially at higher temperatures, increase the likelihood of furan formation and potential product degradation.[3]
Reagent Purity Use high-purity, anhydrous starting materials and solvents.Moisture can degrade the sulfurizing agents, reducing their efficacy and potentially altering the reaction pathway.[3]
1.2 Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that provides efficient access to highly functionalized 2-aminothiophenes.[4][5] A common pitfall is the self-condensation of the activated nitrile starting material.

Question: My Gewald synthesis is producing a high molecular weight byproduct, and my desired aminothiophene yield is low. What is happening?

Answer:

You are likely observing the dimerization of the Knoevenagel condensation intermediate.[6] This is a well-documented side reaction in the Gewald synthesis where the α,β-unsaturated nitrile intermediate reacts with itself instead of undergoing sulfur addition and cyclization.[6][7]

Causality: The mechanism begins with a Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[4] This intermediate is susceptible to a Michael addition from another molecule of the deprotonated nitrile, leading to a dimer. This pathway competes directly with the desired addition of sulfur, which leads to the thiophene product.

Preventative Measures:

  • Staged Reagent Addition: The most effective solution is to decouple the Knoevenagel condensation from the sulfur addition and cyclization. A two-step, one-pot procedure is highly recommended.[6]

  • Control of Basicity: The choice and amount of base can influence the relative rates of the competing pathways. Using a stoichiometric amount of a milder base can sometimes suppress dimerization.

Recommended Two-Step, One-Pot Protocol:

  • Step 1 (Knoevenagel Condensation):

    • To a solution of the carbonyl compound (1.0 eq) and the α-cyanoester (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or triethylamine).

    • Stir the reaction at room temperature or with gentle heating, monitoring for the consumption of the carbonyl compound by TLC.

  • Step 2 (Sulfur Addition & Cyclization):

    • Once the condensation is complete, add elemental sulfur (1.1 eq) to the reaction mixture.

    • Increase the amount of base (e.g., add morpholine to a final concentration of 1.1 eq).

    • Heat the reaction mixture (typically 50-60 °C) until the formation of the 2-aminothiophene is complete (monitor by TLC/LC-MS).[7]

This staged approach ensures that the concentration of the reactive Knoevenagel intermediate is minimized before the sulfur is introduced, thereby kinetically favoring the desired cyclization pathway.[6]

Section 2: Metal-Catalyzed Cross-Coupling Reactions

Functionalizing pre-formed thiophene rings via cross-coupling is essential for building complex derivatives. However, the unique electronic properties of the thiophene ring can lead to specific side reactions.

2.1 Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki coupling with a thiophene boronic acid, but I am only isolating the protonated (de-borylated) thiophene. What is causing this protodeboronation?

Answer:

Protodeboronation is a significant side reaction in Suzuki couplings, particularly with electron-rich heteroaromatic boronic acids like those derived from thiophene.[8] It is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile.

Causality: The C-B bond of the thiophene boronic acid is susceptible to cleavage by protons. This can be exacerbated by:

  • Aqueous basic conditions: The water and base required for the catalytic cycle can provide a source of protons.

  • Elevated temperatures: Higher temperatures accelerate the rate of protodeboronation.

  • Boronic Acid Instability: Thiophene boronic acids are often less stable than their aryl counterparts.

Troubleshooting Guide: Suzuki Coupling Protodeboronation

StrategyActionRationale
Protect the Boron Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).These derivatives are more robust to the reaction conditions and slowly release the boronic acid in situ, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[8]
Modify the Base Switch to a non-aqueous or anhydrous base like K₃PO₄ or CsF. If an aqueous base is necessary, use it sparingly.This reduces the availability of protons that can cause cleavage of the C-B bond. Grinding the K₃PO₄ to a fine powder can improve its reactivity in anhydrous conditions.[9]
Optimize Conditions Run the reaction at the lowest possible temperature (e.g., 60-80 °C) and for the shortest time necessary.Minimizes the thermal decomposition and protodeboronation of the boronic acid.
Degas Thoroughly Ensure all solvents and the reaction vessel are rigorously degassed.Oxygen can degrade both the palladium catalyst and the organoboron reagent, leading to lower yields and more side products.
2.2 Stille Coupling

Question: My Stille coupling reaction is giving a complex mixture of products, including homocoupled starting materials and unexpected stannylated thiophenes. How can I improve the selectivity?

Answer:

Stille couplings with thiophenes can be complicated by two main side reactions: homocoupling of the organostannane reagent and direct C-H stannylation of the thiophene ring itself.[10][11][12]

Causality & Solutions:

  • Homocoupling: The reaction of two organostannane molecules with the palladium catalyst can produce a symmetrical dimer (R²-R²).[12]

    • Solution: This is often promoted by oxygen. Ensure meticulous degassing of all reagents and solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Using a ligand like P(o-tol)₃ can sometimes suppress this pathway.[13]

  • Direct C-H Stannylation: Unprecedented side reactions have been identified where the palladium catalyst facilitates the stannylation of the α-hydrogen of a thiophene substrate using trialkylstannane byproducts present in the reaction.[10][11] This generates new stannylated species in situ, leading to a complex product mixture.

    • Solution: This side reaction is mechanistically complex. The primary mitigation strategy is to use highly pure organostannane reagents with minimal excess. Precise control over stoichiometry is key. Additionally, careful selection of the palladium catalyst and ligands can influence the reaction pathway.

Diagram: Competing Pathways in Stille Coupling of Thiophenes

reactants Thiophene-X + R-Sn(Alkyl)₃ + Pd(0) Catalyst desired_path Desired Cross-Coupling reactants->desired_path homo_path Homocoupling Side Reaction reactants->homo_path stannylation_path Direct C-H Stannylation Side Reaction reactants->stannylation_path product_desired Thiophene-R desired_path->product_desired product_homo R-R homo_path->product_homo product_stannyl Stannylated Thiophene stannylation_path->product_stannyl

Caption: Key reaction pathways in the Stille coupling of thiophenes.

Section 3: General Issues & Purification
3.1 Regioselectivity in Electrophilic Substitution

Question: When I perform a Friedel-Crafts acylation on my 3-substituted thiophene, I get a mixture of products from substitution at the 2- and 5-positions. How can I control the regioselectivity?

Answer:

Electrophilic aromatic substitution on a thiophene ring overwhelmingly favors attack at the 2-position (α-position) over the 3-position (β-position).[14][15] This is due to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed during α-attack. The intermediate for α-attack can be described by three resonance structures, while the intermediate for β-attack has only two, making it less stable and the activation energy higher.[15]

For a 3-substituted thiophene, both the 2- and 5-positions are α-positions and are electronically activated. The directing effect of the substituent at the 3-position becomes the deciding factor.

Controlling Factors:

  • Steric Hindrance: A bulky substituent at the 3-position will sterically hinder attack at the adjacent 2-position, favoring substitution at the more accessible 5-position.

  • Electronic Effects: An electron-donating group at C3 will activate both C2 and C5, but may favor one electronically. An electron-withdrawing group will deactivate both positions, but may favor one less than the other.

  • Directed C-H Activation: For ultimate control, consider using a directing group. Recent methodologies allow for the installation of a directing group that can selectively guide a metal catalyst to functionalize a specific C-H bond, overriding the inherent electronic preferences of the ring.[16][17]

3.2 Polymerization

Question: During workup or purification of my thiophene derivative, I often get an insoluble, dark-colored material. Is this polymerization?

Answer:

Yes, this is very likely polymerization. Thiophene and its electron-rich derivatives can be susceptible to oxidative or acid-catalyzed polymerization, forming polythiophenes.[18][19] Polythiophene is an electronically conducting polymer, often appearing as a dark, intractable solid.[18][20]

Common Triggers and Prevention:

TriggerPrevention Strategy
Strong Acids Avoid exposing electron-rich thiophenes to strong acids (e.g., conc. H₂SO₄, strong Lewis acids), even during workup. Use dilute acids for washing and ensure they are thoroughly removed.[19]
Oxidizing Agents Protect the thiophene from air and light, especially if it contains activating groups. Store sensitive derivatives under an inert atmosphere and in the dark. Certain reagents (e.g., strong oxidants) can initiate polymerization.[18]
Trace Metals Trace metal impurities, particularly from catalysts used in previous steps, can sometimes catalyze polymerization. Ensure thorough purification to remove residual metals.
Silica Gel Standard silica gel is acidic and can cause decomposition or polymerization of sensitive thiophenes on the column.[21] To mitigate this, deactivate the silica by adding 1-2% triethylamine to the eluent system.[21] Alternatively, use a different stationary phase like neutral alumina.

References

Purification methods for (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for a centralized knowledge base, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (5-Chlorothiophen-3-yl)methanamine hydrochloride. As a critical intermediate in pharmaceutical synthesis, its purity is paramount. This document, curated from field-proven insights, moves beyond simple protocols to explain the scientific rationale behind each step, empowering users to troubleshoot effectively and ensure the highest quality of their material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and common challenges associated with this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the fundamental properties is the first step in developing a robust purification strategy. The compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below. Its nature as a hydrochloride salt dictates its solubility profile, making it soluble in polar protic solvents like water and lower alcohols, but generally insoluble in non-polar organic solvents.[1]

PropertyValueSource
Molecular Formula C₅H₇Cl₂NS[2]
Molecular Weight 184.09 g/mol [3]
Appearance White or off-white crystalline powder[1]
Purity (Typical) ≥97%[2][4]
Solubility Profile Soluble in water, slightly soluble in alcohol, insoluble in non-polar solvents.[1][1]
Storage Conditions Inert atmosphere, Room Temperature[3]

Q2: What are the most likely impurities I might encounter in my crude sample?

A2: Impurities can arise from unreacted starting materials, side-reactions, or degradation.[5] For this specific molecule, common impurities could include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Over-alkylation Products: Formation of secondary or tertiary amines if the primary amine reacts further.

  • Solvent Adducts: Trapped residual solvents from the reaction or initial work-up.

  • Oxidation Products: Amines, especially aromatic ones, can be susceptible to air oxidation, often leading to discoloration (e.g., yellow or brown tint).[6]

  • Inorganic Salts: Salts generated during the reaction or work-up, such as sodium chloride, if an inorganic base and HCl are used.[7]

Identifying potential impurities is a critical step before selecting a purification method, as it allows for a targeted approach.[8]

Q3: What initial analytical methods should I use to assess the purity of my crude material?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating and quantifying the main component from its impurities.[10] Developing a robust HPLC method is crucial for both initial assessment and final quality control.

  • Nuclear Magnetic Resonance (¹H NMR): Quantitative NMR (qNMR) is a powerful tool for determining absolute purity without needing a specific reference standard for every impurity.[9] It can also help identify the structure of unknown impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, providing crucial clues to their structures.[5]

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems encountered during the purification process, focusing on the underlying chemical principles.

Q4: My final product is a yellow or brown solid, not the expected white powder. What causes this, and how can I fix it?

A4: Discoloration is a frequent issue, often indicating the presence of trace, highly chromophoric impurities.[6]

  • Cause: The primary cause is often the oxidation of the amine or other aromatic components. Trace metal impurities, particularly iron, can also catalyze reactions that produce colored byproducts.[6]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for product discoloration.

  • Protocol Insight: Add a small amount (1-2% w/w) of activated charcoal to a solution of the crude product in a suitable recrystallization solvent. Heat the mixture to boiling for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. The colored impurities will be adsorbed onto the charcoal. Allow the filtrate to cool and crystallize. Performing this entire process under an inert nitrogen or argon atmosphere can prevent re-oxidation.[6]

Q5: My recrystallization attempt resulted in a very low yield. What went wrong?

A5: Low yield from recrystallization is typically a problem of solvent selection or procedural execution.

  • Cause 1: Inappropriate Solvent System. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, recovery will be poor.

  • Cause 2: Using Too Much Solvent. The goal is to create a saturated solution at the boiling point. Using an excessive volume of solvent will keep the product in solution even after cooling.

  • Cause 3: Cooling Too Quickly. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil, which is difficult to isolate.

  • Solution:

    • Solvent Screening: Systematically test different solvents and solvent mixtures. For an amine hydrochloride, good starting points are alcohol/water, isopropanol/ether, or methanol/acetonitrile mixtures.

    • Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material until it just dissolves.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. If the product "oils out," try re-heating to dissolve it and add a small amount of a co-solvent in which the compound is less soluble before attempting to cool again.

Q6: How do I remove inorganic salts (e.g., NaCl) from my amine hydrochloride product?

A6: Inorganic salts are a common byproduct of neutralizing the free amine with HCl or using salt-based reagents.[7]

  • Cause: Inorganic salts like NaCl have very low solubility in most organic solvents but high solubility in water.

  • Solution: The difference in solubility is key. Recrystallization from an anhydrous or low-water content solvent system, such as absolute ethanol or isopropanol, is highly effective. The inorganic salts will remain insoluble and can be removed during the hot filtration step. Avoid using water as a significant component of the recrystallization solvent if inorganic salt contamination is suspected.

Section 3: Detailed Purification Protocols

This section provides step-by-step instructions for the most common and effective purification method for this class of compounds: recrystallization.

Protocol 1: Standard Recrystallization from a Mixed Solvent System

Recrystallization is the primary method for purifying crystalline solids. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Recrystallization_Workflow Start Start: Crude (5-Chlorothiophen-3-yl)methanamine HCl Dissolve 1. Dissolve in Minimum Hot Solvent (e.g., Methanol) Start->Dissolve HotFilter 2. Hot Gravity Filtration (Removes insoluble impurities) Dissolve->HotFilter Cool 3. Slow Cooling (Induces crystallization) HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Under Vacuum Wash->Dry End End: Pure Crystalline Product Dry->End

Caption: A standard workflow for purification by recrystallization.

Methodology:

  • Solvent Selection: Begin by selecting a suitable solvent system. For this compound, an alcohol like isopropanol (IPA) or ethanol is a good primary solvent. An anti-solvent (in which the compound is poorly soluble), such as tert-butyl methyl ether (TBME) or heptane, may be needed.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., IPA). Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. If the compound remains too soluble, you can add the anti-solvent (e.g., TBME) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 4: Purity Assessment & Characterization

Post-purification analysis is a mandatory step to validate the success of the procedure.

Q7: How can I confirm the purity of my final product?

A7: The same analytical techniques used for initial assessment should be employed to confirm the final purity.[9][10] The goal is to demonstrate the absence or significant reduction of impurities seen in the crude material.

TechniquePurposeAcceptance Criteria (Example)
HPLC Quantify purity and detect trace impurities.Purity ≥ 99.5%, no single impurity > 0.1%.[5]
¹H NMR Confirm structural integrity and absence of proton-bearing impurities.Spectrum consistent with the proposed structure; no significant impurity peaks.
Melting Point Assess purity; pure compounds have a sharp melting range.A narrow melting range (e.g., 1-2 °C) consistent with literature values.
Loss on Drying (LOD) Quantify residual solvent content.Typically < 0.5%.

Successful purification will result in a product that meets all pre-defined specifications, ensuring its suitability for downstream applications in research and development.

References

Improving yield in the preparation of (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Yield Enhancement in the Synthesis of (5-Chlorothiophen-3-yl)methanamine Hydrochloride

Technical Support & Troubleshooting Center

Welcome to the technical support resource for the synthesis of this compound (Product CAS: 1108712-55-5)[1][2]. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this synthesis, with a primary focus on maximizing yield and purity.

The synthesis of this valuable thiophene-based primary amine, a key building block in pharmaceutical research, presents several critical steps where yield can be compromised.[3] This guide provides a structured approach to identifying and resolving these bottlenecks.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (5-Chlorothiophen-3-yl)methanamine?

There are two primary, well-established routes for this synthesis, each beginning from a different precursor. The choice often depends on starting material availability, scale, and safety considerations.

  • Reductive Amination of 5-Chlorothiophene-3-carbaldehyde: This is a widely used method for synthesizing primary amines.[4] It involves the reaction of the corresponding aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the target amine.

  • Reduction of 5-Chlorothiophene-3-carbonitrile: This route involves the chemical reduction of a nitrile functional group to a primary amine using various reducing agents.

Q2: My overall yield is consistently low. Where should I start troubleshooting?

Low overall yield is typically traced back to one or more of the following stages:

  • Purity of the Starting Material: Impurities in the initial precursor (aldehyde or nitrile) can interfere with the primary reaction.

  • Inefficient Reduction/Amination: The core chemical transformation may be incomplete or generating significant side products.

  • Product Degradation: The chlorothiophene ring can be sensitive to certain reagents and conditions.[5]

  • Losses During Workup and Purification: The free amine is often a low-viscosity oil and can be lost during aqueous extractions or be difficult to isolate.

This guide will break down troubleshooting for each of these stages.

Q3: Is the chlorothiophene ring stable under typical reductive conditions?

The thiophene ring is generally robust; however, the chloro-substituent can be susceptible to hydrodehalogenation (reduction of the C-Cl bond) under harsh reductive conditions, such as using aggressive catalysts like Palladium on carbon (Pd/C) with high pressures of hydrogen gas, or overly reactive hydrides. Choosing a milder, more selective reducing agent is critical to preserving the molecule's integrity.

Synthetic Strategy Overview & Comparison

Choosing the optimal synthetic pathway is the first step in maximizing yield. The following table compares the two primary routes.

FeatureRoute 1: Reductive Amination Route 2: Nitrile Reduction
Starting Material 5-Chlorothiophene-3-carbaldehyde5-Chlorothiophene-3-carbonitrile
Key Reagents Ammonia source (e.g., NH₄OAc), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)Strong Reducing Agent (e.g., LiAlH₄, BH₃·THF) or Catalytic Hydrogenation
Pros Milder conditions possible, high chemoselectivity with the right reducing agent, often a one-pot procedure.[6]Potentially fewer steps if the nitrile is readily available.
Cons Risk of side products (alcohol, secondary amine), imine formation can be slow.[7]Requires strong, hazardous reducing agents (LiAlH₄), potentially harsh workup, risk of hydrodehalogenation.
Typical Yield 60-85% (highly dependent on conditions)50-75%
Synthetic Workflow Visualization

The diagram below illustrates the two divergent pathways to the target amine hydrochloride.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction aldehyde 5-Chlorothiophene- 3-carbaldehyde imine Imine Intermediate aldehyde->imine + NH₃ Source (e.g., NH₄OAc) amine_free (5-Chlorothiophen-3-yl) methanamine (Free Base) imine->amine_free + Reducing Agent (e.g., NaBH₃CN) final_product (5-Chlorothiophen-3-yl) methanamine HCl amine_free->final_product + HCl nitrile 5-Chlorothiophene- 3-carbonitrile amine_free_2 (5-Chlorothiophen-3-yl) methanamine (Free Base) nitrile->amine_free_2 + Reducing Agent (e.g., LiAlH₄, then H₂O) amine_free_2->final_product + HCl start Precursors start->aldehyde start->nitrile

Caption: Key synthetic pathways to the target compound.

Troubleshooting Guide: Reductive Amination Pathway

This is often the preferred route due to its milder conditions. However, several factors can lead to poor yields.

Problem 1: Low Conversion of Aldehyde to Amine

If you observe a significant amount of unreacted 5-chlorothiophene-3-carbaldehyde after the reaction, consider the following.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Incomplete Imine Formation The reaction of an aldehyde with an ammonia source to form an imine is an equilibrium-driven process. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.• Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture.• Use an ammonia source like ammonium acetate (NH₄OAc), where the acetate can act as a mild acid catalyst for imine formation.[8]• Increase the concentration of the ammonia source.
Ineffective Reducing Agent Sodium borohydride (NaBH₄) can be too reactive, reducing the aldehyde to the corresponding alcohol byproduct faster than imine formation occurs. It is also less effective at reducing the imine intermediate.Switch to a more selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . These reagents are less reactive towards aldehydes but readily reduce the protonated iminium ion intermediate.[7]
Incorrect pH Imine formation is typically acid-catalyzed.[8] However, if the pH is too low, the amine nucleophile will be fully protonated and non-nucleophilic. If the pH is too high, the iminium ion won't form efficiently for reduction.The optimal pH is typically weakly acidic (pH 4-6). Using ammonium acetate or adding a catalytic amount of acetic acid can help maintain this range.
Problem 2: Significant Formation of 5-chlorothiophen-3-yl)methanol

This alcohol byproduct indicates that the aldehyde is being reduced directly.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Reducing Agent Added Too Early If the reducing agent is added before sufficient imine has formed, it will preferentially attack the more electrophilic aldehyde carbonyl.Allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. Monitor imine formation by TLC or ¹H NMR if possible.
Non-Selective Reducing Agent As mentioned above, a highly reactive hydride like NaBH₄ will readily reduce aldehydes.Use NaBH₃CN or STAB, which show much greater selectivity for the iminium ion over the aldehyde.[7]
Problem 3: Formation of Secondary Amine Byproduct

The formation of bis((5-chlorothiophen-3-yl)methyl)amine is a common issue, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde.

Potential CauseScientific Rationale & ExplanationRecommended Solution
High Aldehyde Concentration If the concentration of the aldehyde is high relative to the ammonia source, the product amine has a higher probability of reacting with the remaining aldehyde.• Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).• Employ a slow-addition strategy for the aldehyde to a solution containing the ammonia source and reducing agent to keep its instantaneous concentration low.

Troubleshooting Decision Tree (Reductive Amination)

G start Low Yield in Reductive Amination q1 Major species in crude NMR/LCMS? start->q1 aldehyde Unreacted Aldehyde q1->aldehyde Aldehyde alcohol Alcohol Byproduct q1->alcohol Alcohol sec_amine Secondary Amine q1->sec_amine Sec. Amine sol_imine Incomplete Imine Formation. Action: 1. Add molecular sieves. 2. Use NH₄OAc / cat. Acetic Acid. 3. Increase NH₃ source. aldehyde->sol_imine sol_reductant Ineffective/Non-selective Reductant. Action: 1. Switch to NaBH₃CN or STAB. 2. Pre-form imine before adding reductant. alcohol->sol_reductant sol_dialkylation Dialkylation Occurred. Action: 1. Use large excess of NH₃ source. 2. Slow-add the aldehyde. sec_amine->sol_dialkylation

References

Technical Support Center: (5-Chlorothiophen-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chlorothiophen-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.

I. Core Compound Stability Profile

This compound is a substituted thiophene derivative and a primary amine salt. The stability of this compound is influenced by the inherent properties of the chlorothiophene ring, the reactivity of the aminomethyl group, and the nature of the hydrochloride salt.

Key Stability Considerations:

  • Thiophene Ring: The thiophene ring is generally aromatic and relatively stable.[1] However, it can be susceptible to oxidation, particularly at the sulfur atom, and electrophilic substitution.[2]

  • Aminomethyl Group: The primary amine is a nucleophilic center and can participate in various reactions. As a free base, it is susceptible to oxidation and can react with atmospheric carbon dioxide.

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the stability of the amine by protonating the nitrogen, making it less nucleophilic and reducing its reactivity towards atmospheric components.[3] This salt form generally improves shelf-life and handling characteristics.[3] However, hydrochloride salts can be hygroscopic, and their stability in solution is pH-dependent.

II. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you may encounter during the storage, handling, and use of this compound in a question-and-answer format.

Question 1: I've noticed the color of my solid this compound has changed from white/off-white to a yellowish or brownish hue over time. What is causing this, and is the compound still usable?

Answer:

Discoloration of the solid compound is often an indicator of degradation. The primary culprits are typically exposure to air, light, and moisture.

Potential Causes and Mechanisms:

  • Oxidation: The aminomethyl group, even in its salt form to a lesser extent, can undergo slow oxidation upon prolonged exposure to atmospheric oxygen. This can lead to the formation of colored impurities. The thiophene ring itself can also be oxidized under certain conditions.[2]

  • Photodegradation: Thiophene derivatives can be sensitive to light, which can induce degradation pathways.[4][5] Exposure to UV or even ambient laboratory light over extended periods can contribute to discoloration.

  • Hygroscopicity and Hydrolysis: Amine hydrochlorides can be hygroscopic, meaning they absorb moisture from the atmosphere.[] The absorbed water can facilitate hydrolytic degradation, especially if the compound is stored at elevated temperatures.

Is it still usable?

The usability of the discolored compound depends on the extent of degradation and the sensitivity of your application. For many synthetic applications, minor discoloration might not significantly impact the outcome if the impurity is non-reactive in the subsequent steps. However, for applications requiring high purity, such as in the final steps of pharmaceutical synthesis, using a discolored reagent is not recommended.

Troubleshooting and Prevention Protocol:

  • Purity Check: Before use, assess the purity of the discolored material using an appropriate analytical technique such as HPLC or NMR to quantify the level of impurities.

  • Recrystallization (if feasible): If the degradation is minor, you may be able to purify the compound by recrystallization. However, this should be approached with caution as the compound may degrade further during heating.

  • Proper Storage: To prevent future degradation, adhere to the following storage protocol:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[7]

    • Light Protection: Keep the container in a dark place or use an amber-colored vial to protect it from light.

    • Temperature Control: Store at a cool and consistent temperature, as recommended by the supplier (often 2-8°C).[8]

    • Desiccation: Store the vial within a desiccator containing a suitable drying agent to mitigate moisture absorption.

Question 2: My reaction yield is consistently lower than expected when using this compound. Could this be a stability issue?

Answer:

Yes, low reaction yields can certainly be a consequence of the reagent's instability, either in its solid form or, more commonly, in the reaction solution.

Potential Causes and Troubleshooting Workflow:

1. Degradation Prior to Reaction:

  • Issue: As discussed in Question 1, the solid may have degraded during storage.

  • Solution: Always use a fresh, properly stored sample. If in doubt, verify the purity of your starting material.

2. Instability in Solution:

  • Issue: The free amine, which is the reactive species in many reactions, can be unstable in solution, especially under basic conditions or in the presence of certain solvents.

  • Explanation: Many reactions involving amines require the free base form. To achieve this, a base is added to the reaction mixture to deprotonate the amine hydrochloride. The resulting free amine is more nucleophilic but also more susceptible to degradation.

  • Troubleshooting Protocol:

    • pH Control: The stability of amines in solution is often pH-dependent.[9][10][11] Avoid highly basic conditions for prolonged periods. If your reaction requires a base, consider a slow addition of the base or using a milder, non-nucleophilic base.

    • Solvent Choice: Be mindful of your solvent. For instance, dichloromethane has been reported to react with some amines, especially at elevated temperatures.[12][13]

    • Degassing: If your reaction is sensitive to oxidation, degas your solvent prior to use to remove dissolved oxygen.

    • In Situ Formation of the Free Base: A common strategy is to generate the free amine in situ. This can be done by adding a suitable base to the reaction mixture just before the addition of other reagents.

Workflow for Investigating Low Yields:

G start Low Reaction Yield check_purity Verify Purity of Solid Reagent (HPLC/NMR) start->check_purity degraded Solid is Degraded check_purity->degraded Impure pure Solid is Pure check_purity->pure Pure purify Purify or Obtain Fresh Reagent degraded->purify reaction_conditions Review Reaction Conditions pure->reaction_conditions ph_check Is pH highly basic for extended periods? reaction_conditions->ph_check ph_yes Yes ph_check->ph_yes ph_no No ph_check->ph_no ph_solution Optimize base addition (e.g., slow addition) or use a milder base. ph_yes->ph_solution solvent_check Is the solvent compatible and degassed? ph_no->solvent_check solvent_yes Yes solvent_check->solvent_yes solvent_no No solvent_check->solvent_no side_reactions Investigate for Side Reactions (e.g., dehalogenation in cross-coupling) solvent_yes->side_reactions solvent_solution Choose a different solvent and/or degas the solvent. solvent_no->solvent_solution

Caption: Troubleshooting workflow for low reaction yields.

Question 3: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and observing significant amounts of a dehalogenated side product. What is happening?

Answer:

The formation of a dehalogenated (dechlorinated) side product is a known issue in palladium-catalyzed cross-coupling reactions.[14] This occurs when the aryl halide substrate is reduced instead of undergoing cross-coupling.

Mechanism of Dehalogenation:

After the oxidative addition of the chlorothiophene to the palladium(0) catalyst, the resulting Pd(II) complex can, instead of undergoing transmetalation with the boronic acid, react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dechlorinated thiophene and regenerate the Pd(0) catalyst. Common hydride sources in Suzuki reactions can be the amine base itself or alcoholic solvents.[14]

Troubleshooting Protocol for Dehalogenation in Suzuki Coupling:

  • Choice of Base: Some amine bases are more prone to promoting dehalogenation. Consider switching to an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent System: If you are using an alcohol as a solvent or co-solvent, this could be the source of the hydride. Switch to an aprotic solvent system such as dioxane, THF, or toluene, often with a small amount of water.

  • Palladium Catalyst and Ligand: The choice of ligand can influence the relative rates of transmetalation and dehalogenation. More electron-rich and bulky phosphine ligands can sometimes suppress dehalogenation by promoting the desired transmetalation and reductive elimination steps.

  • Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.

  • Purity of Reagents: Ensure all your reagents, including the boronic acid and the palladium catalyst, are of high quality. Decomposed catalysts can sometimes lead to undesired side reactions.

Experimental Protocol for Minimizing Dehalogenation:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the boronic acid (1.2 equivalents), and an inorganic base such as K₃PO₄ (2.0 equivalents).

  • Add your palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • If dehalogenation is still observed, consider screening different palladium catalysts and ligands.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, in a cool (2-8°C), and dry place.[7][8] Storing in a desiccator is also advisable to prevent moisture uptake.

Q2: Is this compound hygroscopic?

Q3: What analytical methods can be used to assess the stability and purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing purity and quantifying degradation products.[2][15] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the compound and any major impurities. Mass Spectrometry (MS) can help in identifying the molecular weights of degradation products.

Q4: How does pH affect the stability of this compound in solution?

A: In solution, the stability is pH-dependent. In acidic to neutral pH, the amine is protonated as the hydrochloride salt, which is generally more stable. Under basic conditions, the free amine is generated, which is more reactive and susceptible to degradation.[9][10][11] The rate of degradation can increase significantly at higher pH.[10][11]

Q5: What are the potential degradation pathways for this compound?

A: Based on the chemistry of thiophenes and amines, potential degradation pathways include:

  • Oxidation: Oxidation of the sulfur atom in the thiophene ring to a sulfoxide or sulfone, or oxidation of the aminomethyl group.[2]

  • Hydrolysis: Under certain conditions, the chlorothiophene ring could be susceptible to nucleophilic attack, although this is generally less common than for other heterocyclic systems.

  • Photodegradation: UV or visible light can induce cleavage of bonds or polymerization.[4][5]

  • Thermal Decomposition: At elevated temperatures, the compound will decompose. The exact decomposition temperature and products would need to be determined by thermal analysis techniques like TGA or DSC.[3][16]

Degradation Pathway Overview:

G start This compound oxidation Oxidation (O₂, light) start->oxidation hydrolysis Hydrolysis (H₂O, pH) start->hydrolysis thermal Thermal Decomposition (Heat) start->thermal photo Photodegradation (Light) start->photo ox_products Oxidized Thiophene/Amine oxidation->ox_products hy_products Hydrolyzed Products hydrolysis->hy_products th_products Decomposition Fragments thermal->th_products ph_products Photodegradation Products/Polymers photo->ph_products

Caption: Potential degradation pathways.

IV. References

  • Thiophene. In: Wikipedia. Accessed December 12, 2023. --INVALID-LINK--

  • The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 12, 2023. --INVALID-LINK--

  • Thiophene derivatives. Georganics. Accessed December 12, 2023. --INVALID-LINK--

  • Hygroscopicity Testing. BOC Sciences. Accessed December 12, 2023. --INVALID-LINK--

  • This compound (C5H6ClNS). PubChem. Accessed December 12, 2023. --INVALID-LINK--

  • This compound. Achmem. Accessed December 12, 2023. --INVALID-LINK--

  • This compound. CymitQuimica. Accessed December 12, 2023. --INVALID-LINK--

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. 2016.

  • Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives. Journal of Materials Chemistry C. 2022.

  • Hygroscopicity Evaluation. CD Formulation. Accessed December 12, 2023. --INVALID-LINK--

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. 2008.

  • An In-depth Technical Guide to the Thermal Stability of 2-(Aminomethyl)-5-bromonaphthalene. Benchchem. Accessed December 12, 2023. --INVALID-LINK--

  • Hygroscopicity Assessment. Alfa Chemistry. Accessed December 12, 2023. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed December 12, 2023. --INVALID-LINK--

  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. 2012.

  • 1108712-55-5|this compound|BLD Pharm. BLD Pharm. Accessed December 12, 2023. --INVALID-LINK--

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science. 2013.

  • 3-Thiophenemethanamine, 5-chloro-, hydrochloride (1:1). ChemicalBook. Accessed December 12, 2023. --INVALID-LINK--

  • Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry. 2025.

  • Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives. Journal of Materials Chemistry C. 2022.

  • Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. 2016.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed December 12, 2023. --INVALID-LINK--

  • Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. Journal of Pharmaceutical Sciences. 2020.

  • Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. 2016.

  • 214759-22-5|(5-Chlorothiophen-2-yl)methanamine|BLD Pharm. BLD Pharm. Accessed December 12, 2023. --INVALID-LINK--

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 2014.

  • Maintenance of pH Stability during Ion-Exchange Chromatography Elution. Journal of Pharmaceutical Methods. 2024.

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. 2017.

  • Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences. 2020.

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry. 2021.

  • (5-chlorothiophen-2-yl)methanamine hydrochloride SDS, 548772-41-4 Safety Data Sheets. ChemicalBook. Accessed December 12, 2023. --INVALID-LINK--

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. 2023.

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. 2021.

  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. ChemistrySelect. 2018.

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. 2021.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019.

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Accessed December 12, 2023. --INVALID-LINK--

  • Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof. Google Patents. Accessed December 12, 2023. --INVALID-LINK--

  • Analytical Methods. Lirias. Accessed December 12, 2023. --INVALID-LINK--

  • A new polythiophene derivative with highly sensitive and selective affinitychromism properties. Journal of Materials Chemistry. 2012.

References

Troubleshooting failed reactions with (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (5-Chlorothiophen-3-yl)methanamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals utilizing this versatile building block in their synthetic endeavors. Our goal is to empower you to overcome common challenges and achieve success in your reactions.

I. Introduction to this compound

This compound is a primary amine building block featuring a substituted thiophene ring. The presence of the chlorine atom and the aminomethyl group at the 3-position makes it a valuable synthon for introducing the 5-chlorothiophen-3-ylmethyl moiety into a variety of molecular scaffolds. Thiophene derivatives are prevalent in medicinal chemistry and materials science, making this a compound of significant interest.[1]

Chemical Properties:

PropertyValueReference
CAS Number 1108712-55-5N/A
Molecular Formula C₅H₇Cl₂NSN/A
Molecular Weight 184.09 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically ≥97%N/A

II. Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For long-term storage, refrigeration at 2-8°C is advisable.[2]

Q2: The amine is supplied as a hydrochloride salt. Do I need to free-base it before my reaction?

A2: Yes, in most cases, you will need to liberate the free amine from its hydrochloride salt for it to act as a nucleophile.[3][4] The protonated ammonium salt is not nucleophilic.[3] This can be achieved either as a separate workup step before the reaction or in situ.

  • Separate Workup: Dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). Separate the organic layer, dry it with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the free amine. Use the free amine immediately as it may be less stable than the salt form.

  • In situ Free-Basing: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. You will need at least one equivalent of the base to neutralize the hydrochloride salt, plus any additional base required by the reaction itself.[3]

Q3: What solvents are suitable for reactions with this compound?

A3: The choice of solvent will depend on the specific reaction. For amide couplings, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[5] For reductive aminations, solvents such as methanol, ethanol, or 1,2-dichloroethane (DCE) are often employed.[6] Always use anhydrous solvents to prevent hydrolysis of reagents or intermediates.[5]

Q4: I am having trouble purifying my product. What are some recommended techniques?

A4: Products derived from this amine are often polar and basic, which can make purification challenging.

  • Column Chromatography: Standard silica gel chromatography can be problematic due to the basicity of the amine product, which can lead to streaking and poor separation.[7][8] To mitigate this, you can:

    • Add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.[8]

    • Use an alternative stationary phase, such as basic alumina or amine-functionalized silica.[8][9]

    • Consider reverse-phase chromatography, where polar compounds elute earlier.[9]

  • Acid-Base Extraction: This is a powerful technique for purifying amines. Dissolve the crude reaction mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.[10]

  • Crystallization/Precipitation: If your product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, you can precipitate the product as its hydrochloride salt by treating a solution of the purified free base with HCl in a solvent like ether or dioxane.[11]

III. Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a common application for primary amines. Below is a guide to troubleshooting common issues.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue in amide coupling reactions.[5][12] The following flowchart can help diagnose the problem.

G start Low or No Product Yield check_amine Is the amine free-based? start->check_amine add_base Add at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA, TEA). check_amine->add_base No check_activation Is the carboxylic acid properly activated? check_amine->check_activation Yes add_base->check_activation preactivate Pre-activate the carboxylic acid with the coupling reagent for 15-30 min before adding the amine. check_activation->preactivate No check_reagents Are the coupling reagents and solvents fresh and anhydrous? check_activation->check_reagents Yes preactivate->check_reagents use_fresh Use freshly opened, high-purity coupling reagents and anhydrous solvents. check_reagents->use_fresh No check_sterics Is there significant steric hindrance around the amine or carboxylic acid? check_reagents->check_sterics Yes use_fresh->check_sterics change_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) or consider converting the acid to an acyl fluoride. check_sterics->change_reagent Yes end_node Re-run reaction with optimized conditions. check_sterics->end_node No change_reagent->end_node

Caption: Troubleshooting workflow for low-yield amide coupling.

Problem 2: Significant Side Product Formation

Side reactions can complicate purification and reduce yield.[13]

Side ProductLikely CauseSuggested SolutionReference
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC, DCC).Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to trap the intermediate as a more stable active ester.[5]
Racemization of chiral carboxylic acids Formation of an oxazolone intermediate.Use coupling reagents known to suppress racemization, such as COMU or those used with HOBt or HOAt. Running the reaction at a lower temperature can also help.[13]
Dimerization of the amine Reaction of the amine with an activated intermediate of the coupling reagent (e.g., HATU).Ensure the carboxylic acid is fully activated before adding the amine.N/A
Experimental Protocol: General Amide Coupling with HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents - 1.0 eq to free-base the amine and 1.5 eq for the coupling).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (see FAQ Q4).

IV. Troubleshooting Guide: Reductive Amination

Reductive amination is an effective method for forming C-N bonds.[14]

Problem 1: Incomplete Reaction or Formation of Alcohol Byproduct

This often points to issues with imine formation or the choice of reducing agent.[15]

G start Incomplete Reaction or Alcohol Byproduct check_imine_formation Is imine formation favorable? start->check_imine_formation add_acid Add a catalytic amount of acetic acid to promote imine formation. check_imine_formation->add_acid No check_reducing_agent Is the reducing agent too strong? check_imine_formation->check_reducing_agent Yes remove_water Use a dehydrating agent (e.g., MgSO₄) or a Dean-Stark trap if applicable. add_acid->remove_water remove_water->check_reducing_agent use_mild_reductant Switch to a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. check_reducing_agent->use_mild_reductant Yes (Alcohol byproduct) end_node Re-run reaction with optimized conditions. check_reducing_agent->end_node No use_mild_reductant->end_node

Caption: Troubleshooting workflow for reductive amination.

Problem 2: Formation of Dialkylated Product

Over-alkylation can be an issue, especially with primary amines.[14]

IssueLikely CauseSuggested SolutionReference
Dialkylation The secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the aldehyde.Use a slight excess of the amine relative to the aldehyde. Add the reducing agent at the beginning of the reaction (direct reductive amination) to reduce the imine as it forms, keeping its concentration low.[14]
Experimental Protocol: General Reductive Amination with Sodium Triacetoxyborohydride (STAB)
  • To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent like DCE or THF, add DIPEA or TEA (1.2 equivalents) to free-base the amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product.

V. Potential Side Reactions Involving the Thiophene Ring

The thiophene ring itself can participate in side reactions under certain conditions.

  • Metal-Catalyzed Reactions: The sulfur atom in the thiophene ring can coordinate to transition metal catalysts, potentially inhibiting their activity in cross-coupling reactions. Careful selection of ligands and reaction conditions is often necessary.

  • Strongly Acidic Conditions: While generally stable, prolonged exposure to very strong acids can lead to polymerization or degradation of the thiophene ring.[1]

  • Strong Bases: Strong bases like organolithium reagents can deprotonate the thiophene ring, typically at the C2 position, which could lead to unwanted side reactions if not intended.

By understanding the reactivity of this compound and anticipating common pitfalls, researchers can effectively troubleshoot failed reactions and optimize their synthetic routes. This guide provides a starting point for addressing these challenges, and further exploration of the referenced literature is encouraged for more complex cases.

References

Technical Support Center: Byproduct Identification in (5-Chlorothiophen-3-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of (5-Chlorothiophen-3-yl)methanamine hydrochloride. As a Senior Application Scientist, I understand the challenges researchers face in controlling reaction pathways and ensuring the purity of their target compounds. This guide is designed to provide in-depth technical assistance in a user-friendly question-and-answer format, focusing on the identification and mitigation of byproducts during the synthesis of this important pharmaceutical intermediate. Our aim is to equip you with the knowledge to troubleshoot common issues, optimize your synthetic route, and ensure the integrity of your final product.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step route, starting from a commercially available thiophene derivative. A common pathway involves the formylation of 2-chlorothiophene, followed by conversion of the aldehyde to an amine, and subsequent salt formation. Each of these steps presents opportunities for byproduct formation, which can impact yield, purity, and the overall success of the synthesis.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Chlorothiophene"]; B [label="5-Chloro-thiophene-3-carbaldehyde"]; C [label="5-Chlorothiophene-3-carbonitrile\n or Oxime derivative"]; D [label="(5-Chlorothiophen-3-yl)methanamine"]; E [label="(5-Chlorothiophen-3-yl)methanamine\nhydrochloride"];

A -> B [label="Formylation\n(e.g., Vilsmeier-Haack)"]; B -> C [label="Nitrile/Oxime\nFormation"]; C -> D [label="Reduction\n(e.g., Catalytic Hydrogenation)"]; D -> E [label="Salt Formation\n(HCl)"]; }

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis of 5-Chlorothiophene-3-carbaldehyde (Intermediate)

Q1: During the formylation of 2-chlorothiophene to produce 5-chlorothiophene-3-carbaldehyde, I am observing a significant amount of a dark, tarry substance and low yield. What is causing this?

A1: The formation of tarry residues and low yields during the formylation of thiophenes, often using methods like the Vilsmeier-Haack reaction, is a common issue. This is typically due to the acidic conditions of the reaction, which can lead to polymerization or resinification of the thiophene ring.

Causality and Mitigation:

  • Acid-Catalyzed Polymerization: Thiophene and its derivatives are susceptible to polymerization in the presence of strong acids. The Vilsmeier reagent (formed from phosphorus oxychloride and a formamide like DMF) can act as a strong Lewis acid, promoting this side reaction.

  • Temperature Control: The formylation reaction is often exothermic. Poor temperature control can accelerate the rate of polymerization. It is crucial to maintain the recommended reaction temperature, often at or below room temperature, to minimize this.

  • Stoichiometry: An excess of the Vilsmeier reagent can increase the acidity of the reaction mixture and drive polymerization. Careful control of the stoichiometry is essential.

  • Work-up Procedure: A prompt and efficient work-up to neutralize the acidic reaction mixture is critical. Quenching the reaction with a cold basic solution (e.g., sodium bicarbonate or sodium hydroxide) helps to minimize the time the product is exposed to acidic conditions.

Troubleshooting Protocol:

  • Monitor Temperature: Use an ice bath to maintain the reaction temperature between 0-10 °C during the addition of reagents.

  • Optimize Reagent Addition: Add the Vilsmeier reagent dropwise to the solution of 2-chlorothiophene to control the exotherm.

  • Neutralize Promptly: After the reaction is complete (monitored by TLC or GC), pour the reaction mixture onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Purification: The crude product should be purified promptly, for example, by column chromatography on silica gel, to remove polymeric impurities.

Q2: My GC-MS analysis of the crude 5-chlorothiophene-3-carbaldehyde shows an isomer. What is it and how can I avoid it?

A2: The likely isomer is 2-chloro-4-formylthiophene. The formylation of 2-substituted thiophenes can sometimes lead to substitution at other positions on the ring, although the 5-position is generally favored.

Regioselectivity and Control:

  • Directing Effects: The chlorine atom at the 2-position is an ortho, para-director. In the case of the thiophene ring, this directs electrophilic substitution to the 5-position (para) and the 3-position (ortho). The 5-position is sterically less hindered and electronically favored, making 5-chloro-thiophene-3-carbaldehyde the major product.

  • Reaction Conditions: The regioselectivity can be influenced by the specific formylating agent and reaction conditions. Milder conditions and bulkier reagents may favor substitution at the less hindered 5-position.

Analytical Identification and Control:

  • GC-MS and NMR: The presence of the isomer can be confirmed by GC-MS and ¹H NMR spectroscopy. The coupling constants of the thiophene ring protons will be different for the two isomers.

  • Purification: Careful column chromatography can usually separate the desired 5-chloro-3-formylthiophene from its isomer.

Part 2: Conversion to (5-Chlorothiophen-3-yl)methanamine

This conversion can be achieved through two primary routes: reductive amination of the aldehyde or reduction of a nitrile/oxime intermediate.

Route A: Reductive Amination of 5-Chlorothiophene-3-carbaldehyde

Q3: I am attempting a one-pot reductive amination of 5-chlorothiophene-3-carbaldehyde with ammonia and a reducing agent (e.g., sodium cyanoborohydride), but I am seeing multiple products in my LC-MS. What are these byproducts?

A3: One-pot reductive amination with ammonia can be challenging due to competing reactions. The primary byproducts are often the secondary amine and the corresponding alcohol.

Potential Byproducts and Their Formation:

ByproductFormation MechanismMitigation Strategy
Bis((5-chlorothiophen-3-yl)methyl)amine (Secondary Amine) The initially formed primary amine is nucleophilic and can react with another molecule of the aldehyde to form a secondary imine, which is then reduced.Use a large excess of ammonia to favor the formation of the primary amine. Add the reducing agent portion-wise.[1]
(5-Chlorothiophen-3-yl)methanol (Alcohol) The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, especially if the imine formation is slow.Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. Maintain a slightly acidic pH to promote imine formation.
Unreacted Aldehyde Incomplete reaction due to insufficient reducing agent, poor reaction conditions, or catalyst deactivation.Monitor the reaction by TLC or LC-MS. Ensure the reducing agent is active and used in sufficient quantity.
graph "Reductive_Amination_Byproducts" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aldehyde [label="5-Chlorothiophene-3-carbaldehyde"]; PrimaryAmine [label="(5-Chlorothiophen-3-yl)methanamine\n(Desired Product)"]; SecondaryAmine [label="Bis((5-chlorothiophen-3-yl)methyl)amine\n(Byproduct)"]; Alcohol [label="(5-Chlorothiophen-3-yl)methanol\n(Byproduct)"];

Aldehyde -> PrimaryAmine [label="+ NH3, [H]"]; PrimaryAmine -> SecondaryAmine [label="+ Aldehyde, [H]"]; Aldehyde -> Alcohol [label="[H]"]; }

Caption: Byproduct formation in reductive amination.

Route B: Reduction of 5-Chlorothiophene-3-carbonitrile or its Oxime

Q4: I am using Raney Nickel to reduce 5-chlorothiophene-3-carbonitrile to the primary amine, but I am observing a byproduct that appears to have lost the chlorine atom. What is happening?

A4: Raney Nickel is a powerful reducing agent that can also catalyze hydrodehalogenation, in this case, the removal of the chlorine atom from the thiophene ring.[2]

Byproduct Formation and Control:

  • Hydrodechlorination: The primary byproduct is likely (thiophen-3-yl)methanamine. This occurs when the C-Cl bond is cleaved and replaced with a C-H bond during the catalytic hydrogenation.

  • Catalyst Activity: The activity of Raney Nickel can vary significantly depending on its preparation and storage. A highly active catalyst is more likely to cause hydrodehalogenation.

  • Reaction Conditions: Higher temperatures and hydrogen pressures can increase the rate of hydrodehalogenation.

Troubleshooting Protocol:

  • Use a Milder Catalyst: Consider using a less aggressive catalyst, such as palladium on carbon (Pd/C), which may show less tendency for hydrodehalogenation under optimized conditions.

  • Optimize Conditions: Use lower temperatures and hydrogen pressures. Monitor the reaction closely by GC-MS to maximize the yield of the desired product while minimizing the dechlorinated byproduct.

  • Alternative Reducing Agents: Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) can be used to reduce the nitrile without causing hydrodehalogenation. However, these reagents require anhydrous conditions and careful handling.

Part 3: Final Product and Stability

Q5: After converting the free amine to the hydrochloride salt, I notice the development of impurities over time, even during storage. What are the likely degradation products?

A5: this compound, like many amine salts, can be susceptible to degradation, particularly through oxidation and polymerization.

Stability and Degradation:

  • Oxidation: The aminomethyl group can be susceptible to oxidation, potentially leading to the formation of the corresponding imine or aldehyde. The presence of trace metals can catalyze this process.

  • Polymerization: As with the starting materials, under certain conditions (e.g., exposure to light or heat), the thiophene ring can be prone to polymerization, leading to discoloration and the formation of insoluble materials.

  • Hygroscopicity: The hydrochloride salt can be hygroscopic. The absorption of water can potentially facilitate hydrolytic degradation pathways, although this is less common for this specific structure.

Forced Degradation Studies and Stability-Indicating Methods:

To properly identify potential degradation products, it is recommended to perform forced degradation studies.[3][4][5][6] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Recommended Forced Degradation Conditions:

ConditionReagents/ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heatGenerally stable, but monitor for any ring opening or side-chain reactions.
Basic Hydrolysis 0.1 M NaOH, heatPotential for dehydrohalogenation or other base-catalyzed reactions.
Oxidative Degradation 3% H₂O₂, room temperatureOxidation of the amine to an imine or aldehyde.
Thermal Degradation Dry heat (e.g., 80 °C)Polymerization, decomposition.
Photodegradation Exposure to UV lightRadical-initiated polymerization or degradation.

Analytical Methods for Purity and Impurity Profiling:

A robust, stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[7][8][9][10]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., around 230-250 nm).

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification of unknown impurities based on their mass-to-charge ratio.

GC-MS can also be a valuable tool for identifying volatile impurities and byproducts.[11][12][13]

Conclusion

The synthesis of this compound requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions at each step of the synthesis and employing appropriate analytical techniques to monitor the reaction progress and product purity, researchers can successfully navigate the challenges of this synthetic route. This guide provides a framework for troubleshooting common issues and ensuring the quality of the final product. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Enhancing the Purity of (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chlorothiophen-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purity challenges encountered during your research.

Troubleshooting Guide: From Crude Product to High Purity

This section addresses specific issues you may encounter during the purification of this compound. The advice provided is grounded in the principles of organic chemistry and extensive experience with similar amine compounds.

Q1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

Probable Cause: Discoloration in amine compounds, particularly heterocyclic amines like thiophenes, often arises from trace amounts of oxidized impurities or residual starting materials from the synthesis. Thiophene derivatives can be susceptible to oxidation, and many synthetic routes may involve colored intermediates or byproducts.

Solution Strategy:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.[1]

    • Protocol: Dissolve the crude hydrochloride salt in a suitable polar solvent (e.g., methanol or ethanol) at an elevated temperature. Add a small amount of activated carbon (typically 1-2% w/w of your compound) to the solution.

    • Causality: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, aromatic molecules, which are often the source of color, while leaving your desired, smaller amine salt in solution.

    • Execution: Gently reflux the mixture for 15-30 minutes. Perform a hot filtration through a pad of celite or a fine filter paper to remove the activated carbon. The resulting filtrate should be significantly less colored. Proceed with recrystallization as outlined in the protocols below.

  • Acid-Base Extraction: If the colored impurity is a neutral or acidic byproduct of the synthesis, an acid-base extraction can be highly effective before converting the free amine to the hydrochloride salt.[2][3][4]

    • Protocol: Dissolve the crude free amine in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove acidic impurities. Then, wash with brine to remove residual base. The purified free amine can then be converted to the hydrochloride salt.

    • Causality: This technique exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases at different pH levels.[2][3][4]

Q2: I'm seeing a significant impurity in my NMR/LC-MS analysis that I suspect is the unreacted nitrile precursor. How can I remove it?

Probable Cause: The most common synthetic route to (5-Chlorothiophen-3-yl)methanamine is the reduction of 5-chloro-3-thiophenecarbonitrile. Incomplete reduction is a frequent issue, leaving residual nitrile in the final product.

Solution Strategy:

  • Recrystallization: As the hydrochloride salt, your product is significantly more polar than the neutral nitrile precursor. A carefully chosen recrystallization solvent system can effectively separate these two compounds.

    • Protocol: Focus on polar protic solvents or solvent mixtures. Good starting points include isopropanol (IPA), ethanol, or a mixture of methanol and a less polar co-solvent like ethyl acetate or diethyl ether. The goal is to find a system where the hydrochloride salt is soluble when hot but sparingly soluble when cold, while the nitrile remains in the mother liquor.

    • Causality: The ionic nature of the amine hydrochloride salt makes it much more soluble in polar protic solvents compared to the relatively nonpolar nitrile.

  • Acid-Base Extraction (Pre-salt formation): This is a highly effective method to separate the basic amine from the neutral nitrile.[2][3][4][5]

    • Protocol: Dissolve the crude mixture (containing the free amine and nitrile) in an organic solvent (e.g., ethyl acetate). Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, while the neutral nitrile remains in the organic layer. Separate the layers. The aqueous layer can then be basified (e.g., with 1M NaOH) to precipitate the pure free amine, which can be extracted back into an organic solvent, dried, and converted to the final hydrochloride salt. Alternatively, the aqueous solution of the pure hydrochloride can be concentrated to yield the solid product.

    • Causality: This method leverages the basicity of the amine to selectively pull it into the aqueous phase, leaving neutral organic impurities behind.[2][3]

Workflow for Acid-Base Extraction

Crude Crude Product (Free Amine + Nitrile) in Ethyl Acetate SepFunnel Separatory Funnel Crude->SepFunnel OrganicLayer Organic Layer (Nitrile Impurity) SepFunnel->OrganicLayer Separate AqLayer Aqueous Layer (Amine HCl Salt) SepFunnel->AqLayer Separate AqHCl Add 1M HCl (aq) AqHCl->SepFunnel Evaporate Concentrate or Basify & Extract AqLayer->Evaporate PureProduct Pure Amine HCl Evaporate->PureProduct

Caption: Acid-base extraction workflow for removing neutral impurities.

Q3: My product purity is stuck at around 95%, and I suspect the presence of secondary or tertiary amine byproducts. How can I improve the purity?

Probable Cause: During the reduction of nitriles, over-alkylation can occur, leading to the formation of secondary and tertiary amines as byproducts. These are often difficult to separate from the primary amine due to their similar chemical properties.

Solution Strategy:

  • Flash Column Chromatography (Free Base Form): Chromatographic separation is often necessary to remove closely related amine impurities. It is almost always performed on the free amine, not the hydrochloride salt.

    • Challenge: Basic amines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[6]

    • Protocol Optimization:

      • Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.5-1%).[6][7] A common eluent system is a gradient of methanol in dichloromethane (DCM) with 1% TEA.

      • Alternative Stationary Phase: Consider using amine-functionalized silica or basic alumina, which will have less interaction with the basic amine product and can provide better peak shapes.[6]

    • Causality: The added base in the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing the strong adsorption of the basic amine product and allowing for better elution and separation.[7]

  • Reversed-Phase Chromatography (Free Base Form): For polar amines, reversed-phase chromatography can be a powerful alternative.

    • Protocol: Use a C18 column with a mobile phase of acetonitrile and water. To achieve good peak shape for a basic amine, it is often necessary to use a mobile phase with a basic pH (e.g., using ammonium bicarbonate or a small amount of ammonium hydroxide as an additive).[7]

    • Causality: At a basic pH, the amine is in its neutral, free base form, which increases its hydrophobicity and retention on the nonpolar C18 stationary phase, allowing for effective separation.[7]

Chromatography Strategy Decision Tree

Start Need to remove secondary/tertiary amines? Convert Convert HCl salt to free base Start->Convert NormalPhase Normal Phase (Silica Gel) Convert->NormalPhase ReversePhase Reversed-Phase (C18) Convert->ReversePhase AddBase Add TEA or NH4OH to eluent (DCM/MeOH) NormalPhase->AddBase AmineSilica Use Amine-Functionalized Silica or Alumina NormalPhase->AmineSilica BasicMobilePhase Use basic mobile phase (ACN/H2O + NH4HCO3) ReversePhase->BasicMobilePhase Success High Purity Amine AddBase->Success AmineSilica->Success BasicMobilePhase->Success

Caption: Decision tree for chromatographic purification of the free amine.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for converting the free amine to the hydrochloride salt?

A: The most straightforward method is to dissolve the purified free amine in a suitable organic solvent (such as diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise with stirring. The hydrochloride salt, being less soluble, will typically precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of the solvent, and dried.

Q: What are the ideal storage conditions for this compound?

A: As a solid hydrochloride salt, the compound is generally more stable than its free base form. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light.[8] Storage at 2-8°C is often recommended by suppliers.[4] Thiophene derivatives can be sensitive, so minimizing exposure to air and moisture is crucial to prevent degradation.[9]

Q: My compound oils out during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. Here are some troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator. Avoid shocking the solution by placing it directly in an ice bath.

  • Use a more dilute solution: You may be using too little solvent, causing the compound to come out of solution above its melting point. Add a small amount of additional hot solvent until the oil redissolves, then cool slowly.

  • Change the solvent system: Oiling out is common in very nonpolar or very polar single-solvent systems. Try a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol) and then slowly add a "poor" solvent (an anti-solvent like diethyl ether or heptane) until the solution becomes slightly cloudy (turbid). Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.

Quantitative Data Summary

Purification MethodTypical Purity AchievedKey Parameters to ControlProsCons
Recrystallization 98-99.5%Solvent choice, cooling rate, solvent volumeSimple, cost-effective, good for removing bulk impuritiesMay not remove closely related impurities, potential for low recovery
Acid-Base Extraction >99% (for target class)pH control, choice of organic solvent, number of extractionsExcellent for removing neutral or acidic impurities, scalableOnly separates based on acidity/basicity, requires post-purification steps
Flash Chromatography >99.5%Stationary phase (silica, alumina), mobile phase composition (including additives like TEA)High resolving power, can separate very similar compoundsMore complex, requires solvent, may have loading limitations

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Place a small amount of the crude hydrochloride salt in several test tubes. Add a few drops of different polar solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) to each.

  • Solubility Test: Heat the test tubes. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature. A good starting point for this compound is isopropanol (IPA).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., IPA).

  • Heating: Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it doesn't dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification of the Free Amine via Flash Chromatography
  • Preparation of Free Base: Dissolve the crude hydrochloride salt in water and basify the solution to a pH of 10-11 using 2M NaOH. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the components of the crude amine. A good starting mobile phase is 5-10% methanol in dichloromethane with 1% triethylamine (TEA).

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (with TEA).

  • Loading: Dissolve the crude amine in a minimal amount of the mobile phase (or DCM) and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free amine back to the hydrochloride salt as described in the FAQ section.

References

Overcoming solubility challenges with (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (5-Chlorothiophen-3-yl)methanamine hydrochloride. Here, we address common challenges related to its solubility and provide practical, field-proven troubleshooting strategies to ensure successful experimental outcomes.

Introduction: Understanding the Solubility of this compound

This compound is a primary amine salt. The hydrochloride moiety is introduced to enhance the aqueous solubility of the parent compound, a common strategy in pharmaceutical development to improve bioavailability.[1] As a salt of a weak base (the amine) and a strong acid (hydrochloric acid), its solubility is significantly influenced by the pH of the solution.[2][3] In acidic to neutral aqueous solutions, the compound exists in its protonated, ionic form, which is generally more soluble.[4] However, as the pH becomes more basic, it will be deprotonated to the free amine, which is less polar and significantly less water-soluble.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

For most applications, the recommended starting solvent is deionized water. The hydrochloride salt form is designed to be water-soluble.[5] For applications requiring an organic solvent, polar protic solvents like methanol or ethanol are good secondary choices, although solubility may be lower than in water. For a positional isomer, (5-Chlorothiophen-2-yl)methanamine hydrochloride, it is described as soluble in water and slightly soluble in alcohol.[5] Highly non-polar organic solvents are generally not suitable for dissolving the hydrochloride salt.[5]

Q2: I'm observing incomplete dissolution in water. What could be the cause?

Several factors can lead to incomplete dissolution in water:

  • Concentration: You may be exceeding the compound's intrinsic solubility at the given temperature. Try preparing a more dilute solution.

  • pH of the water: While deionized water is typically close to neutral, its pH can be influenced by dissolved atmospheric CO2, making it slightly acidic. If your water is for some reason slightly basic, it could hinder dissolution.

  • Purity of the compound: Impurities from the synthesis of the free amine or the salt formation can impact solubility.

  • Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it could slightly suppress the dissolution of the hydrochloride salt.[2]

Q3: Can I use buffers to dissolve this compound?

Yes, using buffers can be highly beneficial, especially for controlling the pH and ensuring complete protonation of the amine, which is crucial for maintaining solubility.[2] An acidic buffer (e.g., citrate or acetate buffer with a pH between 4 and 6) is recommended. Avoid basic buffers (e.g., phosphate buffers with a pH above 7.5 or carbonate buffers), as they will neutralize the hydrochloride salt and cause the precipitation of the less soluble free amine.[6]

Q4: Is it possible to convert the hydrochloride salt back to the free amine?

Yes, this can be achieved by basification. By carefully adding a base, such as sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO3), to an aqueous solution of the hydrochloride salt, you can deprotonate the ammonium ion and precipitate the free amine. The free amine can then typically be extracted into an organic solvent like ethyl acetate or dichloromethane.

Troubleshooting Guide

Problem 1: The compound is not dissolving in water, even at low concentrations.

This is a common issue that can often be resolved with a systematic approach.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dissolution issues.

Step-by-step Protocol:

  • Verify the pH: Use a pH meter or pH paper to check the pH of your solution. If it is neutral to slightly basic, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the solution becomes acidic (pH 4-5). This should protonate any free amine and bring it into solution.

  • Apply Gentle Heat: Warm the solution to 40-50°C with continuous stirring. This can increase the rate of dissolution and the overall solubility. Avoid excessive heat, which could potentially degrade the compound.

  • Sonication: If gentle heating is not effective, place the sample in a sonicator bath for 5-10 minute intervals. The ultrasonic waves can help to break up aggregates and enhance dissolution.

  • Consider a Co-solvent: If the compound still does not dissolve in a purely aqueous system, the addition of a small amount of a polar organic co-solvent can be effective. Start by adding methanol or ethanol to your aqueous suspension, beginning with 5-10% of the total volume, and observe for dissolution.

Problem 2: The compound dissolves initially but then a precipitate forms.

This often indicates a change in the solution's conditions that favors the less soluble form of the compound.

Possible Causes and Solutions:

  • pH Shift: The most likely cause is an increase in the pH of the solution. This could be due to the addition of another reagent that is basic. Re-acidify the solution with dilute HCl to re-dissolve the precipitate.

  • Temperature Change: If the solution was heated to achieve dissolution, the compound may precipitate out as it cools to room temperature if the solution is supersaturated. If this occurs, you may need to work with a more dilute solution or maintain a slightly elevated temperature.

  • Reaction with Buffer Components: In rare cases, components of your buffer system could interact with the compound to form a less soluble salt. If you suspect this, try a different buffer system.

Problem 3: The compound forms an oily or gummy substance instead of dissolving.

This can be particularly challenging and often points to issues with the compound itself or the dissolution conditions.

Troubleshooting Steps:

  • Anhydrous Conditions: Amine hydrochlorides can sometimes be hygroscopic. If the compound has absorbed water, it may form a sticky mass. Try drying the compound under vacuum before attempting to dissolve it.

  • Solvent Choice: If an oily substance forms in water, it may indicate the presence of the free amine. In this case, attempting to dissolve the compound in a non-polar organic solvent in which the free amine is soluble, and then adding an anhydrous solution of HCl (e.g., HCl in dioxane or diethyl ether) can sometimes yield a crystalline hydrochloride salt.[7]

  • Trituration: If a gummy solid is obtained, try adding a solvent in which the desired compound is insoluble but the impurities are soluble. This process, known as trituration, can sometimes help to induce crystallization and purify the product. For an amine hydrochloride salt, a non-polar solvent like hexane or diethyl ether could be a good choice for trituration.

Solubility Data Summary

SolventExpected SolubilityRationale and Remarks
WaterSolubleThe hydrochloride salt form is designed for aqueous solubility.[5] Solubility is pH-dependent and will decrease significantly in basic conditions.
Methanol / EthanolSlightly Soluble to SolublePolar protic solvents can dissolve the salt, but likely to a lesser extent than water.[5]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic salts.
AcetonitrileSparingly SolubleA polar aprotic solvent, but generally less effective at dissolving salts than DMSO or water.
Dichloromethane (DCM) / ChloroformInsolubleThese non-polar solvents are not suitable for dissolving the ionic hydrochloride salt.
Ethyl AcetateInsolubleA moderately polar solvent that is unlikely to dissolve the hydrochloride salt.
Hexane / HeptaneInsolubleNon-polar solvents that will not dissolve the ionic salt.

Key Takeaways

  • The solubility of this compound is critically dependent on maintaining an acidic to neutral pH to keep the amine group protonated.

  • Water is the primary recommended solvent, but issues with dissolution can often be overcome by adjusting the pH, gentle heating, or using polar co-solvents.

  • Precipitation upon standing or addition of other reagents is often due to a pH shift towards basic conditions.

  • The formation of oils or gums can indicate issues with compound purity, hydration, or the choice of solvent system.

This technical support guide is intended to provide a starting point for addressing solubility challenges. Experimental conditions may need to be optimized for your specific application.

References

Technical Support Center: Catalyst Selection for Reactions Involving (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Chlorothiophen-3-yl)methanamine hydrochloride is a versatile bifunctional building block in modern synthetic chemistry, particularly relevant in pharmaceutical and materials science research. It possesses two key reactive sites: a primary aminomethyl group at the C3 position and a chloro-substituent at the C5 position of the thiophene ring.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting catalysts and troubleshooting common issues encountered during reactions with this substrate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reaction success.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does their reactivity differ?

A: The molecule has two distinct reactive centers.

  • The Primary Aminomethyl Group (-CH₂NH₂): This group is a potent nucleophile. It readily undergoes standard amine reactions such as N-acylation (to form amides), N-alkylation (to form secondary or tertiary amines)[3], and reductive amination. These reactions typically do not require metal catalysis but are often mediated by bases or coupling agents.

  • The C5-Chloro Substituent (-Cl): The carbon-chlorine bond on the thiophene ring is the site for metal-catalyzed cross-coupling reactions. The thiophene ring's sulfur atom can influence reactivity, and the C-Cl bond is generally less reactive than corresponding C-Br or C-I bonds, often necessitating more sophisticated catalyst systems.[4]

Q2: I need to neutralize the hydrochloride salt before my reaction. What is the standard procedure?

A: The hydrochloride salt must be neutralized to the free base form for most reactions, especially those where the amine is intended to act as a nucleophile or for cross-coupling reactions requiring a specific base.

A standard and effective method is a liquid-liquid extraction:

  • Dissolve the hydrochloride salt in deionized water.

  • Add a slight excess (1.1-1.2 equivalents) of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and stir until gas evolution ceases.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting free amine should be used immediately or stored under an inert atmosphere as it may be less stable than the salt form.

Q3: I want to form a new carbon-nitrogen (C-N) bond at the C5 position. Which reaction is most suitable?

A: The Buchwald-Hartwig amination is the premier choice for forming a C-N bond at the site of the aryl chloride.[5] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. Success is highly dependent on the correct choice of palladium precatalyst, ligand, and base.

Q4: My goal is to synthesize a biaryl compound by forming a new carbon-carbon (C-C) bond at the C5 position. What is the recommended approach?

A: The Suzuki-Miyaura cross-coupling reaction is the industry standard for this transformation.[6][7] It involves the reaction of the chlorothiophene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is renowned for its mild conditions and high functional group tolerance.[6]

Catalyst and Reaction Condition Selection Guides

Guide 1: Reactions at the Aminomethyl Group (N-Alkylation)

For selective N-alkylation, the reaction is typically conducted with an alkyl halide (R-X) in the presence of a base. Catalyst selection is not about a metal catalyst but rather the choice of base and solvent.

ParameterRecommendationRationale & Causality
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like Triethylamine (Et₃N).A base is required to scavenge the HX byproduct. Carbonates are often effective and affordable. Cs₂CO₃ is more soluble and basic, often accelerating reactions with less reactive alkyl halides.[3]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF).Polar aprotic solvents are ideal as they solvate the base and reactants without interfering with the nucleophilic amine. DMF is particularly good at dissolving a wide range of reactants.[3]
Temperature 60 - 100 °CTemperature is substrate-dependent. More reactive alkyl halides (iodides, bromides) may react at lower temperatures, while less reactive ones (chlorides) may require heating.
Side Reaction Over-alkylation to the tertiary amine.To minimize this, use a slight excess (1.1-1.5 eq.) of the amine relative to the alkyl halide. Running the reaction at a lower concentration can also disfavor the second alkylation step.
Guide 2: Catalyst Systems for Buchwald-Hartwig Amination (C5-Position)

This reaction requires a carefully selected palladium catalyst system to overcome the lower reactivity of the C-Cl bond and potential inhibition by the thiophene sulfur.

ComponentRecommended Catalysts / LigandsRationale & Causality
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[4]
Ligand Bulky, Electron-Rich Biaryl Phosphines: • G3-XPhos • RuPhos • BrettPhosThe C-Cl bond activation (oxidative addition) is the rate-limiting step. Bulky, electron-rich ligands stabilize the palladium center, promote the difficult oxidative addition of the aryl chloride, and facilitate the final reductive elimination step to release the product.[8] Thiophene's sulfur can act as a catalyst poison; these robust ligands help prevent catalyst deactivation.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner, making it a more active nucleophile in the catalytic cycle.[10] NaOtBu is very strong and widely used, while K₃PO₄ is a milder alternative for base-sensitive substrates.
Solvent Toluene, Dioxane, t-BuOHAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Guide 3: Catalyst Systems for Suzuki-Miyaura Coupling (C5-Position)

Similar to the Buchwald-Hartwig reaction, Suzuki couplings of aryl chlorides require highly active catalyst systems.

ComponentRecommended Catalysts / LigandsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or a combination of Pd(OAc)₂ with a specialized ligand.Pd(PPh₃)₄ is a classic, effective catalyst but may require higher temperatures for chlorides.[6] More advanced systems using ligands are often more efficient.
Ligand Bulky, Electron-Rich Phosphines: • SPhos • XPhos • Buchwald's SPhos Pd G2/G3/G4 precatalystsAs with C-N coupling, activating the C-Cl bond is challenging. These ligands create a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition. They also promote the transmetalation step with the boronic acid.[11]
Base K₃PO₄, K₂CO₃, CsFThe base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle. The choice of base can be critical and is often paired with the specific ligand and substrate.[6][12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA protic co-solvent like water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Troubleshooting Guides

Logical Flow for Troubleshooting a Stalled Cross-Coupling Reaction

G Start Stalled Reaction: Low Conversion by TLC/LC-MS Check_Conditions Verify Conditions: Temp, Stirring, Atmosphere Start->Check_Conditions Step 1 Check_Reagents Assess Reagent Integrity Start->Check_Reagents Step 2 Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Step 3 Solution_Conditions Action: Correct Temperature, Ensure Inert Atmosphere Check_Conditions->Solution_Conditions Reagent_Degraded Degraded Starting Material, Boronic Acid, or Amine? Check_Reagents->Reagent_Degraded Base_Inactive Base is Hygroscopic or Decomposed? Check_Reagents->Base_Inactive Solvent_Wet Solvent is Wet or Contains Impurities? Check_Reagents->Solvent_Wet Catalyst_Poisoned Sulfur Poisoning? Impurity in SM? Check_Catalyst->Catalyst_Poisoned Ligand_Oxidized Phosphine Ligand Oxidized? Check_Catalyst->Ligand_Oxidized Wrong_System Catalyst/Ligand Not Active Enough for C-Cl Bond? Check_Catalyst->Wrong_System Solution_Reagents Action: Use Fresh Reagents, Dry Solvent, Fresh Base Reagent_Degraded->Solution_Reagents Base_Inactive->Solution_Reagents Solvent_Wet->Solution_Reagents Solution_Catalyst Action: Switch to a More Robust Ligand (e.g., Biarylphosphine). Increase Catalyst Loading. Catalyst_Poisoned->Solution_Catalyst Ligand_Oxidized->Solution_Catalyst Wrong_System->Solution_Catalyst

Caption: Troubleshooting workflow for stalled cross-coupling reactions.

Q: My Buchwald-Hartwig/Suzuki reaction has stalled with significant starting material remaining. What are the most common causes?[13]

A: This is a frequent issue, especially with a challenging substrate like a chlorothiophene.

  • Inactive Catalyst: The most likely culprit. The Pd(0) active species may have been deactivated. This can be due to oxidation from impure solvents/reagents or poisoning by the thiophene's sulfur atom. Phosphine ligands, especially if not handled under inert conditions, can oxidize to the phosphine oxide, rendering them ineffective.

  • Insufficient Base Strength/Solubility: The base may not be strong enough to perform its role (deprotonating the amine or forming the boronate) or may not be sufficiently soluble in the reaction medium.

  • Decomposition of Coupling Partner: In Suzuki couplings, boronic acids can undergo protodeboronation (reaction with trace water/acid) or form unreactive cyclic anhydrides (trimerization) upon heating.

  • Incorrect Reaction Conditions: Ensure your reaction is running under a strictly inert atmosphere (Nitrogen or Argon) and that your solvents are anhydrous.[13]

Q: I am observing significant hydrodehalogenation (C-Cl bond is replaced by C-H) in my cross-coupling reaction. How can I prevent this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often arises from a competing pathway in the catalytic cycle.

  • For Suzuki Coupling: This can happen if the transmetalation step is slow, allowing for side reactions to occur. Ensure your base is effective and your boronic acid is pure. Sometimes, switching to a different ligand that accelerates transmetalation can help.

  • For Buchwald-Hartwig Amination: This can occur via β-hydride elimination from the palladium-amido complex, which competes with reductive elimination.[5] Using bulkier ligands (like G3-XPhos) can sterically hinder this pathway and favor the desired reductive elimination. Additionally, ensuring a completely anhydrous environment is critical.

Q: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products, and purification is difficult. How can I improve selectivity?

A: Controlling selectivity is key for clean N-alkylation.

  • Stoichiometry: Use the amine as the limiting reagent if you want to favor di-alkylation. To favor mono-alkylation, use a 2 to 3-fold excess of the amine relative to the alkyl halide and add the alkyl halide slowly to the reaction mixture.

  • Protecting Groups: For guaranteed mono-alkylation, consider protecting the primary amine with a group like Boc (tert-butyloxycarbonyl), performing the cross-coupling reaction on the thiophene ring, and then deprotecting and performing the N-alkylation. This multi-step route often provides cleaner material and higher overall yields.

Detailed Experimental Protocols

Disclaimer: These are general starting procedures. Optimization for specific substrates is highly recommended. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the biaryl phosphine ligand (2-4 mol%).

  • Add (5-Chlorothiophen-3-yl)methanamine (free base, 1.0 eq.), the amine coupling partner (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene, 10 mL per mmol of substrate) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add (5-Chlorothiophen-3-yl)methanamine (free base, 1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[6]

  • Heat the reaction mixture to the desired temperature (typically 90-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by flash column chromatography.

Decision Tree for Initial Catalyst System Selection

G Start Desired Transformation? CN_Bond C(Aryl)-N Bond Formation Start->CN_Bond CC_Bond C(Aryl)-C Bond Formation Start->CC_Bond Amine_Mod N-Alkylation / N-Acylation Start->Amine_Mod Reaction_BH Reaction: Buchwald-Hartwig CN_Bond->Reaction_BH Reaction_Suzuki Reaction: Suzuki-Miyaura CC_Bond->Reaction_Suzuki Reaction_Alk Reaction: Nucleophilic Substitution Amine_Mod->Reaction_Alk Catalyst_BH Catalyst System: Pd Precatalyst + Bulky Biaryl Phosphine Ligand (e.g., G3-XPhos) + Strong Base (e.g., NaOtBu) Reaction_BH->Catalyst_BH Catalyst_Suzuki Catalyst System: Pd Precatalyst + Bulky Biaryl Phosphine Ligand (e.g., SPhos) + Inorganic Base (e.g., K3PO4) Reaction_Suzuki->Catalyst_Suzuki Catalyst_Alk Reagents: Alkyl Halide + Base (e.g., K2CO3) in Polar Aprotic Solvent Reaction_Alk->Catalyst_Alk

Caption: Initial catalyst system selection guide.

References

Validation & Comparative

In vitro testing of compounds synthesized from (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Primary Screening and Mechanistic Elucidation

Introduction: The Rationale for Derivatizing the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its structural similarity to a phenyl ring, combined with its unique electronic properties and ability to engage in hydrogen bonding, makes it a versatile building block for designing molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6]

Starting with the commercially available building block, (5-Chlorothiophen-3-yl)methanamine hydrochloride, a hypothetical library of five novel compounds (Cmpd-1 through Cmpd-5) has been synthesized. The strategic modifications aim to explore the structure-activity relationship (SAR) and identify derivatives with potent and selective biological activity.

This guide provides a comparative framework for the initial in vitro evaluation of this compound library. It is designed not as a rigid protocol but as a logical, tiered approach to drug discovery, moving from broad cytotoxicity screening to more focused mechanistic and target-based assays. The experimental choices are explained to provide a causal link between the assay and the scientific question being addressed, ensuring a self-validating system of inquiry.

Hypothetical Compound Library

For the purpose of this guide, we will evaluate the following hypothetical compounds, representing plausible synthetic modifications to the parent scaffold.

Compound IDParent ScaffoldR-Group Modification
Parent (5-Chlorothiophen-3-yl)methanamine-H
Cmpd-1 (5-Chlorothiophen-3-yl)methanamine-Benzoyl
Cmpd-2 (5-Chlorothiophen-3-yl)methanamine-(4-Fluorobenzoyl)
Cmpd-3 (5-Chlorothiophen-3-yl)methanamine-(Pyridine-4-carbonyl)
Cmpd-4 (5-Chlorothiophen-3-yl)methanamine-(Thiophene-2-carbonyl)
Cmpd-5 (5-Chlorothiophen-3-yl)methanamine-(N-phenylacetamide)

Tier 1: Primary Screening - Assessing General Cytotoxicity

Expertise & Causality: The foundational step in evaluating any new chemical entity is to determine its effect on cell viability.[7][8][9] A potent compound is only therapeutically useful if it has a suitable safety window. Cytotoxicity assays provide a quantitative measure of a compound's ability to kill cells, yielding an IC50 value (the concentration at which 50% of cell viability is inhibited). This initial screen is critical for two reasons: 1) it identifies compounds with potential anticancer activity, and 2) it establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to non-specific toxicity.

We will compare two ubiquitous tetrazolium reduction assays: MTT and XTT. Both rely on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the tetrazolium salt to a colored formazan product.[10][11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic choice, it forms a purple, water-insoluble formazan product that must be dissolved in a solvent like DMSO or SDS before measurement.[10][12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An advantageous alternative, XTT is reduced to a water-soluble orange formazan, simplifying the protocol by removing the solubilization step and reducing potential compound interference.[11]

For this guide, we will proceed with the MTT assay on the HeLa human cervical cancer cell line.

G cluster_0 Cytotoxicity Screening Workflow A Seed HeLa cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat with serial dilutions of Cmpds (1-5) & Doxorubicin B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan formation) E->F G Add Solubilization Agent (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and determine IC50 values H->I

Cytotoxicity screening workflow diagram.
Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed HeLa cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of Cmpd-1 to Cmpd-5 and the reference control, Doxorubicin, in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only as vehicle controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Data Summary: Cytotoxicity Against HeLa Cells
CompoundIC50 (µM)Interpretation
Cmpd-1 45.2Moderate Activity
Cmpd-2 28.7Moderate Activity
Cmpd-3 5.8 High Activity
Cmpd-4 > 100Inactive
Cmpd-5 89.1Low Activity
Doxorubicin (Ref.) 0.9High Activity (Reference)

Analysis: The primary screen immediately identifies Cmpd-3 as the most promising candidate, with an IC50 value in the low single-digit micromolar range. Cmpd-1 and Cmpd-2 show moderate activity, while Cmpd-4 and Cmpd-5 are largely inactive at the tested concentrations. The subsequent tiers of investigation will focus on the most active compound, Cmpd-3.

Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis

Expertise & Causality: Discovering that a compound is cytotoxic is only the beginning. The mechanism by which it induces cell death is a critical determinant of its therapeutic potential. An ideal anticancer agent induces apoptosis, a form of programmed cell death that proceeds in an orderly fashion without triggering an inflammatory response.[13][14][15] This contrasts with necrosis, a chaotic form of cell death that releases cellular contents and can cause inflammation.

To determine if Cmpd-3 induces apoptosis, we can use a suite of assays that detect key hallmarks of the apoptotic cascade.[16][17]

  • Annexin V Staining: Identifies the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early event in apoptosis.[15]

  • Caspase Activity Assays: Measure the activation of caspases, the core enzymatic drivers of apoptosis. Caspases-8 and -9 are initiator caspases, while caspases-3 and -7 are the primary effector caspases that dismantle the cell.[13][14][17]

  • TUNEL Assay: Detects DNA fragmentation, a characteristic of late-stage apoptosis.[13][16]

We will use a luminescence-based caspase activity assay (Caspase-Glo® 3/7) to quantify the activation of the key executioner caspases.

G cluster_pathway Apoptotic Signaling Cascade cluster_assays Detection Assays Extrinsic Extrinsic Signal (e.g., FasL) Casp8 Caspase-8 Activation Extrinsic->Casp8 Intrinsic Intrinsic Signal (e.g., DNA Damage) Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp37 Caspase-3/7 Activation Casp8->Casp37 Casp9->Casp37 DNA_Frag DNA Fragmentation Casp37->DNA_Frag PS_Flip PS Externalization Casp37->PS_Flip Apoptosis Apoptosis DNA_Frag->Apoptosis PS_Flip->Apoptosis AnnexinV Annexin V Assay AnnexinV->PS_Flip Detects CaspaseGlo Caspase-Glo® 3/7 CaspaseGlo->Casp37 Measures TUNEL TUNEL Assay TUNEL->DNA_Frag Detects

Apoptotic pathway and corresponding assays.
Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding: Seed HeLa cells in a white-walled, 96-well plate at a density of 10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Cell Treatment: Treat cells with Cmpd-3 at its IC50 (5.8 µM) and 2x IC50 (11.6 µM) concentrations. Use Staurosporine (1 µM) as a positive control for apoptosis induction and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 18 hours at 37°C and 5% CO₂.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase 3/7 activity.

Data Summary: Caspase 3/7 Activation in HeLa Cells
TreatmentConcentration (µM)Fold-Change in Caspase 3/7 Activity (vs. Vehicle)
Vehicle (DMSO) -1.0
Cmpd-3 5.8 (IC50)4.2
Cmpd-3 11.6 (2x IC50)6.8
Staurosporine (Ref.) 1.07.5

Analysis: Treatment with Cmpd-3 results in a significant, dose-dependent increase in caspase 3/7 activity, comparable to the known apoptosis inducer, Staurosporine. This strongly suggests that the cytotoxicity observed in Tier 1 is mediated through the induction of apoptosis.

Tier 3: Target-Specific Investigation

Expertise & Causality: Having established potent, apoptosis-inducing activity, the next logical step is to hypothesize and test a specific molecular target. Thiophene derivatives are known to act on a wide range of targets. Based on the chemical structure and desired therapeutic area (oncology), a protein kinase is a highly plausible target.[18][19] Alternatively, given the scaffold's known versatility, we will also explore a potential anti-inflammatory mechanism.

Scenario A: Anticancer Pathway via Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[20][21] An in vitro kinase assay directly measures the ability of a compound to block a kinase from phosphorylating its substrate, providing a direct measure of target engagement.[22] We will test Cmpd-3 against Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative neoplasms.

G cluster_workflow Luminescent Kinase Assay Workflow A Combine Kinase (JAK2), Substrate Peptide, and Cmpd-3 B Initiate reaction with ATP A->B C Incubate (Phosphorylation Occurs) B->C D Add ADP-Glo™ Reagent (Depletes remaining ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Add Luciferase/Luciferin (Generates Light) E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Workflow for an in vitro kinase inhibition assay.
  • Reaction Setup: In a 384-well plate, combine recombinant human JAK2 enzyme, a suitable substrate peptide, and serial dilutions of Cmpd-3.

  • Kinase Reaction: Initiate the reaction by adding a solution containing ATP (at its Km concentration for JAK2). Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes.

  • Signal Generation: Add a Luciferase/Luciferin mixture. The newly generated ATP will drive a luciferase reaction, producing a luminescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
Cmpd-3 JAK2 85
Ruxolitinib (Ref.) JAK225

Analysis: Cmpd-3 demonstrates potent, sub-micromolar inhibition of JAK2, a clinically relevant oncology target. This provides a plausible molecular mechanism for its observed anti-proliferative and pro-apoptotic effects.

Scenario B: Anti-Inflammatory Activity

Chronic inflammation is linked to numerous diseases. A key event in inflammation is the denaturation of tissue proteins.[23][24][25] Compounds that can prevent this process in vitro may have anti-inflammatory potential. We will use a heat-induced bovine serum albumin (BSA) denaturation assay.

G cluster_logic Anti-Inflammatory Assay Logic Heat Heat (Inflammatory Stressor) BSA BSA Protein (Native State) Heat->BSA Denatured Denatured BSA (Causes Turbidity) BSA->Denatured induces Compound Test Compound (e.g., Cmpd-3) Compound->BSA stabilizes Compound->Denatured inhibits

Logic of the protein denaturation inhibition assay.
  • Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.5 mL of various concentrations (10-500 µg/mL) of the test compounds and the reference drug, Diclofenac Sodium.

  • Incubation (Pre-Heat): Incubate the mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Heat the mixtures at 70°C in a water bath for 10 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Data Acquisition: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

CompoundConcentration (µg/mL)% Inhibition of Denaturation
Cmpd-3 25035.4%
Diclofenac (Ref.) 25085.2%

Analysis: Cmpd-3 shows only modest ability to inhibit protein denaturation compared to the standard NSAID, Diclofenac. This suggests that while it may possess some minor anti-inflammatory properties, its primary mechanism of action is more likely related to the potent kinase inhibition observed in Scenario A.

Comparative Summary and Future Directions

This tiered in vitro testing cascade provides a clear and objective comparison of the synthesized (5-Chlorothiophen-3-yl)methanamine derivatives.

  • Initial Triage: The primary cytotoxicity screen effectively triaged the five compounds, immediately identifying Cmpd-3 as the lead candidate due to its potent anti-proliferative activity against HeLa cells (IC50 = 5.8 µM).

  • Mechanistic Insight: Follow-up studies confirmed that Cmpd-3's cytotoxicity is mediated by the induction of apoptosis, a highly desirable mechanism for an anticancer agent.

  • Target Identification: The investigation into specific molecular targets revealed that Cmpd-3 is a potent inhibitor of the JAK2 protein kinase (IC50 = 85 nM), providing a strong hypothesis for its biological effects. In contrast, its anti-inflammatory activity was found to be weak.

Next Steps:

  • Selectivity Profiling: Screen Cmpd-3 against a broad panel of kinases to determine its selectivity profile. A selective inhibitor is often preferred to minimize off-target effects.

  • Cell Line Screening: Evaluate the cytotoxicity of Cmpd-3 across a panel of cancer cell lines, particularly those known to be dependent on JAK2 signaling.

  • Cell-Based Target Engagement: Confirm that Cmpd-3 inhibits JAK2 phosphorylation within intact cells using techniques like Western Blotting or cell-based phosphorylation assays.[21]

  • In Vivo Studies: If the compound remains promising, the next phase would involve assessing its efficacy and safety in preclinical animal models.

This structured, data-driven approach ensures that resources are focused on the most promising candidates, accelerating the path from chemical synthesis to potential therapeutic application.

References

Comparative Guide to the Structure-Activity Relationship of (5-Chlorothiophen-3-yl)methanamine Hydrochloride Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in CNS Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Its inherent lipophilicity often facilitates passage across the blood-brain barrier, a critical hurdle in the development of neurological drugs.[2] Thiophene derivatives have shown promise across a range of CNS targets, including as anticonvulsants, acetylcholinesterase inhibitors, and modulators of monoamine transporters.[1][3] The monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4][5] Inhibitors of these transporters are mainstays in the treatment of depression, anxiety, and other psychiatric disorders.[6]

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the (5-Chlorothiophen-3-yl)methanamine hydrochloride scaffold. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, we can infer a logical SAR by examining closely related structures and applying established principles of medicinal chemistry, such as bioisosteric replacement. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel monoamine reuptake inhibitors.

Core Scaffold and Rationale for Analog Design

The core scaffold, (5-Chlorothiophen-3-yl)methanamine, presents several key features for exploration. The thiophene ring acts as a bioisosteric replacement for a phenyl ring, a common moiety in many monoamine reuptake inhibitors.[3] The primary amine is a critical pharmacophoric element, known to interact with a conserved aspartate residue in the binding pocket of monoamine transporters. The chlorine atom at the 5-position of the thiophene ring offers a vector for exploring the impact of halogen substitution on potency and selectivity.

Our comparative analysis will focus on hypothetical analogs with modifications at three key positions:

  • R1: Substitution on the primary amine: Introducing alkyl groups to form secondary or tertiary amines can modulate potency and selectivity.

  • R2: Substitution at the 5-position of the thiophene ring: Replacing the chlorine with other halogens or small alkyl groups can probe the electronic and steric requirements at this position.

  • R3: Positional Isomerism: Moving the aminomethyl group from the 3-position to the 2-position of the thiophene ring will assess the impact of the substituent's spatial arrangement.

Below is a diagram illustrating the core scaffold and the proposed points of modification for our SAR analysis.

Caption: Core (5-Chlorothiophen-3-yl)methanamine scaffold and key modification points.

Comparative Structure-Activity Relationship Analysis

The following sections detail the anticipated impact of structural modifications on the affinity of the analogs for SERT, DAT, and NET. The predicted affinities are based on established SAR trends for monoamine reuptake inhibitors and are presented for comparative purposes.

Table 1: Predicted Monoamine Transporter Affinities (Ki, nM) of (5-Chlorothiophen-3-yl)methanamine Analogs
Compound IDR1 (Amine)R2 (C5-Thiophene)R3 (Position)Predicted SERT Ki (nM)Predicted DAT Ki (nM)Predicted NET Ki (nM)
1 (Parent) HCl350250150
2 CH3Cl330200100
3 (CH3)2Cl32018080
4 HF370300180
5 HBr340220120
6 HCH3390400250
7 HCl2150500300
Analysis of Substituent Effects
  • R1: Amine Substitution: Increasing the alkylation of the primary amine (Compounds 2 and 3 ) is predicted to enhance potency at all three transporters, with a more pronounced effect on SERT and NET. This is a common trend observed in many classes of monoamine reuptake inhibitors, where the addition of a methyl group can improve binding affinity.

  • R2: Thiophene C5 Substitution:

    • Replacing chlorine with fluorine (Compound 4 ) is expected to slightly decrease potency. The higher electronegativity and smaller size of fluorine compared to chlorine may lead to a less optimal electronic and steric interaction in the binding pocket.

    • Substitution with bromine (Compound 5 ), a larger and more polarizable halogen, is predicted to enhance potency compared to the parent compound. This suggests that this position can accommodate larger substituents and that polarizability may be a favorable factor.

    • Replacing the halogen with a methyl group (Compound 6 ) is anticipated to decrease potency. This highlights the importance of an electron-withdrawing group at this position for optimal activity.

  • R3: Positional Isomerism: Moving the aminomethyl group from the 3-position to the 2-position of the thiophene ring (Compound 7 ) is predicted to significantly decrease potency at all three transporters. This indicates that the spatial relationship between the thiophene ring and the amine is critical for effective binding, with the 3-substituted isomer providing the optimal orientation.

Experimental Methodologies

To empirically validate the predicted structure-activity relationships, the following experimental protocols are recommended.

General Synthetic Pathway for (5-Substituted-thiophen-3-yl)methanamine Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence starting from a commercially available substituted thiophene. The following workflow provides a general and adaptable synthetic route.

Synthesis_Workflow Start Substituted Thiophene Step1 Formylation (Vilsmeier-Haack) Start->Step1 Intermediate1 Thiophene-3-carbaldehyde Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 (Thiophen-3-yl)methanamine Step2->Intermediate2 Step3 Salt Formation (HCl) Intermediate2->Step3 FinalProduct (Thiophen-3-yl)methanamine Hydrochloride Step3->FinalProduct

Caption: General synthetic workflow for the preparation of target analogs.

Step-by-Step Protocol:

  • Formylation: The starting substituted thiophene is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce a formyl group at the 3-position, yielding the corresponding thiophene-3-carbaldehyde.

  • Reductive Amination: The aldehyde is then reacted with ammonia or a primary/secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the desired primary, secondary, or tertiary amine.

  • Salt Formation: The resulting free base is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which is typically a more stable and handleable solid.

In Vitro Monoamine Transporter Binding Assays

The affinity of the synthesized analogs for SERT, DAT, and NET can be determined using competitive radioligand binding assays. This method measures the ability of a test compound to displace a known high-affinity radioligand from its binding site on the transporter.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prep1 Homogenize tissue/cells expressing transporter Prep2 Centrifuge to pellet membranes Prep1->Prep2 Prep3 Resuspend in assay buffer Prep2->Prep3 Assay1 Incubate membranes with radioligand and test compound Prep3->Assay1 Assay2 Separate bound and free radioligand via filtration Assay1->Assay2 Analysis1 Quantify bound radioactivity Assay2->Analysis1 Analysis2 Calculate IC50 and Ki values Analysis1->Analysis2

Caption: Workflow for radioligand binding assays to determine transporter affinity.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the human recombinant SERT, DAT, or NET are prepared from stably transfected cell lines (e.g., HEK293).

  • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification and Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is used to calculate the inhibitory constant (Ki).

In Vitro Monoamine Transporter Uptake Assays

Functional inhibition of the transporters can be assessed using neurotransmitter uptake assays.[2] These assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Detailed Protocol:

  • Cell Culture: Stably transfected cell lines expressing the human SERT, DAT, or NET are cultured to confluence in 96-well plates.

  • Assay Procedure: Cells are pre-incubated with varying concentrations of the test compound before the addition of a radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

  • Termination and Lysis: After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification and Analysis: The amount of radiolabeled neurotransmitter taken up by the cells is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.

Conclusion and Future Directions

This guide provides a framework for the systematic exploration of the structure-activity relationship of this compound analogs as monoamine reuptake inhibitors. The proposed modifications to the core scaffold, coupled with the detailed experimental protocols, offer a clear path for identifying potent and selective inhibitors of SERT, DAT, and NET.

Future work should focus on synthesizing and testing the proposed analogs to generate empirical data that can refine the SAR model. Further optimization could involve exploring a wider range of substituents at the R1 and R2 positions, as well as investigating other thiophene positional isomers. The insights gained from these studies will be invaluable for the rational design of novel CNS agents with tailored pharmacological profiles.

References

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of (5-Chlorothiophen-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of (5-Chlorothiophen-3-yl)methanamine hydrochloride. As a crucial building block in medicinal chemistry and materials science, unambiguous structural verification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

The methodologies and expected data presented herein are based on foundational spectroscopic principles and comparative data from analogous chemical structures. This approach provides a robust framework for the analysis of this compound and serves as a practical guide for the structural determination of related substituted thiophene derivatives.

The Imperative of Structural Verification

The precise arrangement of atoms in this compound dictates its chemical reactivity, biological activity, and physical properties. The presence of a stereocenter, the specific substitution pattern on the thiophene ring, and the salt form all contribute to its unique chemical identity. Erroneous structural assignment can lead to significant setbacks in research and development, making rigorous analytical confirmation an indispensable step. This guide compares the utility of NMR, IR, and MS in providing orthogonal data points that, when combined, leave no ambiguity in the final structural assignment.

Molecular Structure and Analytical Workflow

The structure of this compound presents several key features for spectroscopic analysis: the substituted thiophene ring, the primary amine hydrochloride, and the methylene bridge. A comprehensive analytical workflow leverages multiple techniques to probe each of these features.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Compound (5-Chlorothiophen-3-yl)methanamine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Connectivity & Environment IR FTIR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation Structure Final Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Overall workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like HSQC, provide a complete picture of atomic connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine and NH protons are exchangeable. DMSO-d₆ is often preferred as it allows for the observation of N-H protons.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can further elucidate long-range connectivities.

Expected ¹H NMR Data (in DMSO-d₆)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the two thiophene protons, the methylene protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.6broad singlet3H-NH₃⁺The protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to quadrupole broadening and exchange.
~ 7.5doublet1HH-2The proton at the 2-position is adjacent to the sulfur atom and is expected to be downfield. It will appear as a doublet due to coupling with H-4.
~ 7.2doublet1HH-4The proton at the 4-position will be coupled to the proton at the 2-position, resulting in a doublet.
~ 4.2singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing thiophene ring and the aminium group, shifting them downfield. They are expected to appear as a singlet as there are no adjacent protons.

Note: Chemical shifts are referenced to TMS.

Expected ¹³C NMR Data (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display four signals for the thiophene carbons and one for the methylene carbon.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 140C-3The carbon bearing the aminomethyl group. Its chemical shift is influenced by the substituent.
~ 130C-5The carbon atom bonded to the electronegative chlorine atom is significantly deshielded.
~ 128C-2The carbon adjacent to the sulfur atom.
~ 125C-4The remaining thiophene carbon.
~ 40-CH₂-The methylene carbon, shifted downfield by the adjacent nitrogen and aromatic ring.

Note: Chemical shifts are referenced to TMS.[1][2]

Caption: Predicted NMR assignments for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. For this compound, the most informative regions of the IR spectrum will be those corresponding to N-H, C-H, and C-Cl vibrations.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample, as a solid, is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the hydrochloride salt is placed on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale
3200 - 2800Strong, BroadN-H stretchThe N-H stretching vibrations in a primary amine hydrochloride (R-NH₃⁺) appear as a very broad and strong absorption band due to hydrogen bonding.[3][4]
~ 3100MediumAromatic C-H stretchStretching of the C-H bonds on the thiophene ring.
~ 2950MediumAliphatic C-H stretchStretching of the C-H bonds of the methylene group.
1600 - 1500MediumN-H bendThe asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group.[5]
~ 1450MediumAromatic C=C stretchSkeletal vibrations of the thiophene ring.
800 - 700StrongC-Cl stretchThe carbon-chlorine stretching vibration is typically found in this region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to ensure protonation.

  • Data Acquisition: The solution is infused into an ESI mass spectrometer. Data is acquired in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Expected Mass Spectrum Data (ESI+)
  • Molecular Ion: The free base (5-Chlorothiophen-3-yl)methanamine has a monoisotopic mass of approximately 147.00 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.

  • High-Resolution Mass: HRMS would provide the exact mass, allowing for the determination of the elemental formula. For C₅H₇ClNS⁺, the expected m/z would be approximately 148.0033. The presence of chlorine would be confirmed by the isotopic pattern, with a peak at [M+H+2]⁺ (for the ³⁷Cl isotope) having roughly one-third the intensity of the [M+H]⁺ peak.[6]

Predicted Fragmentation Pattern

While fragmentation can be complex, some likely pathways in tandem MS (MS/MS) of the m/z 148 ion include:

  • Loss of NH₃: Cleavage of the C-N bond could lead to the loss of ammonia (17 Da), resulting in a fragment ion at m/z 131.

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the thiophene ring could result in a fragment corresponding to the chlorothiophene moiety.

MS_Fragmentation Parent [C₅H₇ClNS + H]⁺ m/z ≈ 148.0033 Frag1 Loss of NH₃ (-17 Da) Parent->Frag1 MS/MS Frag2 [C₅H₄ClS]⁺ m/z ≈ 131 Frag1->Frag2

Caption: A plausible fragmentation pathway for protonated (5-Chlorothiophen-3-yl)methanamine.

Comparative Analysis of Techniques

TechniqueStrengths for this MoleculeLimitations
NMR Spectroscopy - Unambiguously determines the C-H framework and connectivity.[7]- Differentiates between isomers (e.g., 2-substituted vs. 3-substituted thiophene).- Provides information on the protonation state of the amine.- Requires a relatively larger amount of pure sample.- Solvent choice can affect the observability of exchangeable protons.
FTIR Spectroscopy - Rapid confirmation of key functional groups (amine hydrochloride, aromatic ring).[8][9]- Simple sample preparation.- Provides limited information on the overall molecular connectivity.- Spectrum can be complex and peak overlap can occur.
Mass Spectrometry - Confirms molecular weight and elemental formula (with HRMS).[10]- Isotopic pattern confirms the presence of chlorine.- Fragmentation provides additional structural clues.[7]- Does not distinguish between positional isomers without fragmentation analysis.- As a salt, requires a soft ionization technique like ESI.

Conclusion: A Multi-Faceted Approach to Certainty

The structural confirmation of this compound is most reliably achieved through the synergistic use of NMR, FTIR, and Mass Spectrometry. While NMR spectroscopy provides the definitive structural blueprint, FTIR offers rapid confirmation of essential functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. No single technique provides a complete picture; it is the convergence of data from these orthogonal methods that affords the highest degree of confidence for researchers, scientists, and drug development professionals. This guide provides the expected spectroscopic signatures and a comparative framework to ensure the accurate and efficient structural elucidation of this important chemical entity.

References

The Prowess of the Thiophene Ring: A Comparative Guide to its Antimicrobial Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the ever-growing threat of drug-resistant pathogens, the humble thiophene ring has emerged as a scaffold of significant interest.[1][2] Its versatile chemistry and inherent biological activity have spurred the development of a diverse arsenal of derivatives with potent antibacterial and antifungal properties.[3] This guide offers a comparative analysis of the antimicrobial activity of various thiophene derivatives, grounded in experimental data and mechanistic insights, to empower researchers in the rational design of next-generation therapeutics.

The Chemical Versatility of Thiophene: A Foundation for Antimicrobial Design

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, provides a unique electronic and structural framework that is amenable to a wide array of chemical modifications. This synthetic tractability allows for the precise tuning of lipophilicity, steric bulk, and electronic properties, all of which are critical determinants of antimicrobial efficacy and selectivity.[3] By strategically functionalizing the thiophene core with various pharmacophores, medicinal chemists have successfully generated compounds that target a range of microbial processes, from cell wall synthesis to DNA replication and beyond.

Experimental Methodologies for Evaluating Antimicrobial Efficacy

To provide a robust and objective comparison of thiophene derivatives, standardized and validated experimental protocols are paramount. The following methodologies are central to assessing the antimicrobial potential of these compounds.

Antimicrobial Susceptibility Testing: Quantifying Potency

The initial screening of antimicrobial compounds typically involves determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. Two widely accepted methods for MIC determination are the Broth Microdilution and Kirby-Bauer Disk Diffusion assays.

Protocol 1: Broth Microdilution Method

This method provides a quantitative measure of a compound's antimicrobial activity.[4]

Causality: The broth microdilution method is favored for its high throughput and the ability to determine the precise MIC value, which is crucial for comparing the potency of different derivatives.

Step-by-Step Methodology:

  • Preparation of Thiophene Derivative Stock Solutions: Dissolve the synthesized thiophene derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) from a fresh culture of the test organism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the thiophene derivative that completely inhibits the growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Thiophene Derivative Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Microbial Inoculum & Media inoculation Inoculate with Microbial Suspension prep_media->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Caption: Workflow of the Broth Microdilution Assay.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Causality: The disk diffusion assay is a simpler and more cost-effective method for preliminary screening of a large number of compounds. The size of the zone of inhibition provides a semi-quantitative indication of the compound's activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard) and create a confluent lawn on a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the thiophene derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is proportional to the susceptibility of the organism to the compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare Inoculated Agar Plate place_disks Place Disks on Agar prep_plate->place_disks prep_disks Impregnate Disks with Thiophene Derivatives prep_disks->place_disks incubation Incubate Plates place_disks->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Caption: Workflow of the Kirby-Bauer Disk Diffusion Assay.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has been extensively studied against a broad spectrum of Gram-positive and Gram-negative bacteria. The following table summarizes the MIC values of representative thiophene derivatives against common bacterial pathogens.

Thiophene DerivativeTarget OrganismMIC (µg/mL)Reference
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)Salmonella Typhi (XDR)3.125[5]
Thiophene Derivative 7 Pseudomonas aeruginosaMore potent than gentamicin[6]
Thiophene Derivatives 4, 5, 8 Colistin-Resistant Acinetobacter baumanniiMIC50: 16-32[7]
Thiophene Derivatives 4, 5, 8 Colistin-Resistant Escherichia coliMIC50: 8-32[7]
Spiro-indoline-oxadiazole 17 Clostridium difficile2-4[4]
Compound S1 Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.81 µM/ml[8]

Structure-Activity Relationship Insights:

The antimicrobial activity of thiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring. For instance, the incorporation of a pyrazole moiety has been shown to enhance antibacterial activity against Pseudomonas aeruginosa and Escherichia coli.[9] Furthermore, the presence of a 4-chlorophenylaminoacryloyl moiety has been associated with potent antifungal activity.[9]

Comparative Analysis of Antifungal Activity

Thiophene derivatives have also demonstrated significant promise as antifungal agents, with activity against a range of pathogenic yeasts and molds.

Thiophene DerivativeTarget OrganismMIC (µg/mL)Reference
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4i Sclerotinia sclerotiorumEC50: 0.140[10]
Thiophene Derivative 12 Syncephalastrum racemosumMore potent than Amphotericin B[9]
Thiophene Derivatives 9, 12, 19 Aspergillus fumigatusMore potent than Amphotericin B[9]
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT)Fluconazole-resistant Candida spp.100-200[11]
Compound S4 Candida albicans, Aspergillus niger0.91 µM/ml[8]

Structure-Activity Relationship Insights:

In the realm of antifungal thiophene derivatives, the presence of hydroxyl groups on aryl substituents has been identified as crucial for activity.[12] Additionally, the absence of an ester group at position 2 of the benzo[b]thiophene system has been shown to broaden the spectrum of antifungal activity.[12]

Unraveling the Mechanisms of Action

A comprehensive understanding of how thiophene derivatives exert their antimicrobial effects is critical for their development as therapeutic agents. Several mechanisms of action have been elucidated, highlighting the multifaceted nature of these compounds.

Disruption of Microbial Membranes

A common mechanism of action for many antimicrobial agents is the perturbation of the cell membrane's integrity. Thiophene derivatives have been shown to increase the permeability of bacterial membranes, leading to leakage of intracellular contents and ultimately cell death.[7][13]

Protocol 3: Cell Membrane Permeability Assay

This assay utilizes fluorescent probes to assess membrane damage.

Causality: This protocol provides direct evidence of membrane disruption, a key mechanism of action for many antimicrobial compounds. The use of specific fluorescent dyes allows for the differentiation between outer and inner membrane permeabilization in Gram-negative bacteria.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase.

  • Cell Suspension: Harvest and resuspend the bacterial cells in a suitable buffer.

  • Fluorescent Probe Incubation:

    • Outer Membrane: Use N-phenyl-1-naphthylamine (NPN), which fluoresces upon entering the hydrophobic environment of a damaged outer membrane.

    • Inner Membrane: Use propidium iodide (PI), which enters cells with compromised inner membranes and fluoresces upon binding to nucleic acids.

  • Treatment with Thiophene Derivatives: Add varying concentrations of the thiophene derivatives to the cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. A significant increase in fluorescence indicates membrane permeabilization.

Membrane_Permeability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Bacterial Cell Suspension add_probes Incubate Cells with Probes prep_cells->add_probes prep_probes Prepare Fluorescent Probes (NPN/PI) prep_probes->add_probes add_compounds Add Thiophene Derivatives add_probes->add_compounds measure_fluorescence Measure Fluorescence Intensity add_compounds->measure_fluorescence

Caption: Workflow of the Cell Membrane Permeability Assay.

Inhibition of Key Microbial Enzymes

Beyond membrane disruption, certain thiophene derivatives exhibit more specific modes of action by inhibiting essential microbial enzymes.

Inhibition of Bacterial Cell Division:

Some thiophene-based compounds have been found to inhibit FtsZ, a crucial protein involved in bacterial cell division. By disrupting the formation of the Z-ring, these compounds prevent bacterial proliferation.

Inhibition of Fungal Ergosterol Biosynthesis:

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs.[14][15] Thiophene derivatives have been identified as inhibitors of enzymes in this pathway, such as squalene epoxidase.[16]

Inhibition of Succinate Dehydrogenase:

Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Thiophene-1,3,4-oxadiazole carboxamides have been shown to be potent inhibitors of fungal SDH, leading to impaired cellular respiration and fungal death.[10]

Conclusion and Future Directions

The thiophene scaffold has proven to be a remarkably fruitful starting point for the discovery of novel antimicrobial agents. The wealth of structure-activity relationship data, coupled with a growing understanding of their diverse mechanisms of action, provides a solid foundation for the rational design of more potent and selective thiophene derivatives. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to pave the way for their clinical development in the ongoing battle against infectious diseases.

References

Evaluating the Anti-inflammatory Potential of (5-Chlorothiophen-3-yl)methanamine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated.[1][2] Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, represent a significant global health burden. The mainstay treatments, non-steroidal anti-inflammatory drugs (NSAIDs), are associated with considerable side effects, limiting their long-term use.[3][4] This therapeutic gap underscores the urgent need for novel, safer, and more effective anti-inflammatory agents.

Heterocyclic compounds, particularly those containing a thiophene ring, have emerged as "privileged structures" in medicinal chemistry due to their versatile biological activities.[3][4][5] Thiophene-based drugs like Tinoridine and Tiaprofenic acid are known for their anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][4][5][6] This guide focuses on a novel, hypothetical class of compounds, (5-Chlorothiophen-3-yl)methanamine hydrochloride derivatives, and provides a comprehensive framework for evaluating their anti-inflammatory potential compared to established alternatives. We will detail the necessary experimental workflows, from in vitro enzymatic and cellular assays to in vivo models, and delve into the mechanistic underpinnings of their potential action.

Part 1: Synthesis and Characterization of Lead Compounds

The journey of drug discovery begins with the synthesis of the molecules of interest. The title compounds, this compound derivatives (designated here as CTM-01 and CTM-02 for illustrative purposes), can be synthesized through a multi-step process. A plausible synthetic route starts from 2-chlorothiophene, which is a commercially available starting material.[7] The synthesis would involve functionalization of the thiophene ring, followed by the introduction of the methanamine hydrochloride side chain.

The rationale behind this specific scaffold is based on structure-activity relationship studies of other thiophene derivatives, which have shown that the presence of amine and amide functionalities can be crucial for anti-inflammatory activity and interaction with biological targets like COX enzymes.[3][4]

Part 2: In Vitro Evaluation of Anti-Inflammatory Efficacy

The initial screening of novel compounds relies on a battery of in vitro assays to determine their biological activity and cytotoxicity. This phase is critical for identifying promising candidates and eliminating ineffective or toxic ones before proceeding to more complex and costly in vivo studies.

Experimental Workflow: In Vitro Screening

The following diagram outlines a logical workflow for the initial in vitro assessment of CTM derivatives.

G cluster_0 Initial Screening cluster_1 Primary Efficacy Assays cluster_2 Data Analysis & Selection A Synthesized Derivatives (CTM-01, CTM-02) B Cytotoxicity Assay (MTT on RAW 264.7 cells) A->B Test Compounds C Determine Non-Toxic Concentration Range B->C Viability Data D COX-1/COX-2 Enzyme Inhibition Assay C->D Safe Doses E LPS-Stimulated RAW 264.7 Cells C->E Safe Doses H Calculate IC50 Values (COX-2, NO, Cytokines) D->H I Determine COX-2 Selectivity D->I F Nitric Oxide (NO) Inhibition Assay E->F G Pro-inflammatory Cytokine Quantification (ELISA) (TNF-α, IL-6) E->G F->H G->H J Select Lead Candidate(s) for In Vivo Studies H->J I->J

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay
  • Rationale: The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, converting arachidonic acid into prostaglandins.[1] NSAIDs exert their effects by inhibiting these enzymes. Evaluating the inhibitory activity of CTM derivatives against both COX-1 and COX-2 is crucial to determine their efficacy and potential for gastrointestinal side effects, which are often linked to COX-1 inhibition.[8]

  • Methodology:

    • A commercial colorimetric or fluorescent COX inhibitor screening kit is used.[9]

    • Recombinant human COX-1 and COX-2 enzymes are incubated separately.

    • The test compounds (CTM-01, CTM-02) and a positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective) are added at various concentrations.

    • Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.

    • The production of prostaglandin G2 is measured, typically by monitoring the oxidation of a colorimetric probe spectrophotometrically.[1]

    • The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined.

Protocol 2: Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition in Macrophages
  • Rationale: Macrophages play a pivotal role in inflammation. When activated by stimuli like lipopolysaccharide (LPS), they produce large amounts of inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][10] Assessing the ability of CTM derivatives to suppress the production of these mediators in a cellular context provides a more biologically relevant measure of their anti-inflammatory potential.

  • Methodology:

    • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[10]

    • Cytotoxicity: Prior to efficacy testing, an MTT assay is performed to determine the non-toxic concentrations of the CTM derivatives.[10]

    • Treatment: RAW 264.7 cells are seeded in 96-well plates. The cells are pre-treated with various non-toxic concentrations of CTM derivatives or a control drug (e.g., Dexamethasone) for 1 hour.

    • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubating for 24 hours.[10]

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • The cell culture supernatant is collected.

      • An equal volume of Griess reagent is added to the supernatant.

      • After a short incubation, the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[10]

    • Cytokine Measurement (ELISA):

      • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Comparative In Vitro Data (Illustrative)

The following table summarizes hypothetical data for our CTM derivatives compared to Celecoxib, a selective COX-2 inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Inhibition IC50 (µM) in RAW 264.7TNF-α Inhibition IC50 (µM) in RAW 264.7
CTM-01 75.21.550.15.88.2
CTM-02 >10015.8>6.322.431.5
Celecoxib 80.50.8100.612.115.6

Data are hypothetical and for illustrative purposes only.

Based on this illustrative data, CTM-01 emerges as a promising candidate. It shows potent COX-2 inhibition with good selectivity over COX-1, suggesting a lower risk of gastrointestinal side effects. Furthermore, its potent inhibition of NO and TNF-α production in macrophages indicates strong anti-inflammatory activity in a cellular model, surpassing the reference drug Celecoxib in these assays.

Part 3: In Vivo Assessment in an Acute Inflammation Model

Promising candidates from in vitro screening must be validated in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds.[11]

Protocol 3: Carrageenan-Induced Paw Edema in Rats
  • Rationale: The subplantar injection of carrageenan, a polysaccharide, induces a well-characterized acute inflammatory response marked by edema (swelling), which can be quantified.[11][12][13] This model allows for the assessment of a compound's ability to suppress edema formation in vivo. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily mediated by prostaglandins, making it sensitive to COX inhibitors.[11]

  • Methodology:

    • Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

    • Grouping: Animals are randomly divided into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)[11]

      • Group III: CTM-01 (e.g., 20 mg/kg, oral)

      • Group IV: CTM-01 (e.g., 40 mg/kg, oral)

    • Procedure:

      • The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).[11]

      • The respective compounds (vehicle, Indomethacin, or CTM-01) are administered orally.

      • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw to induce inflammation.[11][14]

      • The paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11][12]

    • Data Analysis:

      • The increase in paw volume (edema) is calculated as Vₜ - V₀.

      • The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group at each time point, particularly at the 3-hour mark.

Comparative In Vivo Data (Illustrative)
Treatment GroupDose (mg/kg)Paw Edema Volume at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Indomethacin 100.38 ± 0.0455.3%
CTM-01 200.51 ± 0.0540.0%
CTM-01 400.35 ± 0.0358.8%

Data are hypothetical and for illustrative purposes only. Values are Mean ± SEM.

The illustrative results show that CTM-01 exhibits a dose-dependent reduction in carrageenan-induced paw edema. At a dose of 40 mg/kg, its efficacy is comparable to that of the standard NSAID, Indomethacin, confirming its significant anti-inflammatory activity in an acute in vivo model.

Part 4: Mechanistic Insights - Probing the Signaling Pathway

To understand how a compound works, it is essential to investigate its effects on key intracellular signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[15][16][17][18]

The NF-κB Signaling Pathway

In resting cells, NF-κB dimers are held inactive in the cytoplasm by an inhibitory protein called IκBα.[17][19] Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[17][18] IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[17][18][19]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: The canonical NF-κB inflammatory signaling pathway.

By measuring the levels of key proteins in this pathway (e.g., phosphorylated IκBα, nuclear NF-κB) via Western blot after treating cells with CTM-01, we could determine if its anti-inflammatory effects are mediated through the inhibition of this critical pathway. A reduction in IκBα phosphorylation and subsequent NF-κB nuclear translocation would provide strong evidence for this mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for evaluating the anti-inflammatory potential of novel this compound derivatives. Through a tiered approach combining in vitro enzymatic and cellular assays with in vivo models, it is possible to build a comprehensive profile of a compound's efficacy, selectivity, and potential mechanism of action.

Based on our illustrative data, the hypothetical compound CTM-01 demonstrates significant promise, with potent and selective COX-2 inhibition, superior activity in cellular models compared to a known drug, and strong efficacy in an acute in vivo model of inflammation. The logical next steps would be to confirm its mechanism of action by investigating its effect on the NF-κB pathway, followed by broader preclinical safety and pharmacokinetic studies. This structured evaluation process is essential for identifying and advancing new therapeutic candidates that could one day offer a safer and more effective treatment for inflammatory diseases.

References

Benchmarking (5-Chlorothiophen-3-yl)methanamine hydrochloride against commercially available intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Benchmarking Guide: (5-Chlorothiophen-3-yl)methanamine Hydrochloride

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

Introduction: The Strategic Value of Thiophene Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic intermediates are foundational pillars upon which novel therapeutics are built. Among these, thiophene-based compounds are particularly noteworthy, serving as "privileged structures" due to their versatile chemical properties and presence in numerous FDA-approved drugs.[1] The thiophene ring, an aromatic heterocycle containing sulfur, acts as a bioisostere for the benzene ring, offering similar steric properties but with distinct electronic characteristics that can modulate a molecule's metabolic stability, potency, and pharmacokinetic profile.[1] Thiophene derivatives are integral to a wide array of therapeutics, including anti-inflammatory agents like Tinoridine, anticancer drugs, and antivirals.[2][3]

This guide provides a comprehensive benchmark analysis of This compound (CAS: 1108712-55-5), a critical building block for introducing the chlorothiophene moiety into drug candidates. The strategic placement of the chloro-substituent can significantly influence binding affinity and metabolic fate, making halogenated intermediates like this highly valuable.[4] We will objectively compare its performance against two commercially available and structurally relevant intermediates: its regioisomer, (5-Chlorothiophen-2-yl)methanamine hydrochloride , and its non-halogenated analogue, (Thiophen-3-yl)methanamine .

This analysis is designed for researchers, medicinal chemists, and process development scientists, providing not just data, but the underlying scientific rationale to inform the selection of the optimal intermediate for your specific synthetic campaign.

Physicochemical Profile of Key Intermediates

The selection of a starting material is often governed by its physical and chemical properties, which dictate handling, storage, and reaction compatibility. The hydrochloride salt form of these amines enhances their stability and shelf-life, presenting them as white to off-white crystalline solids that are generally more manageable than the free base oils.[5][6]

Property(5-Chlorothiophen-3-yl)methanamine HCl (Target)(5-Chlorothiophen-2-yl)methanamine HCl (Isomer)(Thiophen-3-yl)methanamine (Analogue)
CAS Number 1108712-55-5[7]63931-48-627757-85-3
Molecular Formula C₅H₇Cl₂NS[7]C₅H₇Cl₂NS[5]C₅H₇NS
Molecular Weight 184.09 g/mol [6]190.09 g/mol [5]113.18 g/mol
Typical Purity >97%[7]>97%>98%
Appearance White solid[6]White or off-white crystalline powder[5]Colorless to pale yellow liquid
Storage Conditions Inert atmosphere, 0-8 °C[6]Room Temperature2-8 °C
Solubility Soluble in water, methanol[5]Soluble in water, slightly soluble in alcohol[5]Soluble in most organic solvents

Structural Comparison and Predicted Reactivity

The subtle differences in the structures of these three intermediates can lead to significant variations in their chemical behavior. This section explores the electronic and steric factors at play.

G cluster_target (5-Chlorothiophen-3-yl)methanamine cluster_isomer (5-Chlorothiophen-2-yl)methanamine cluster_analogue (Thiophen-3-yl)methanamine T Target Compound (Position 3) I Isomeric Competitor (Position 2) T->I Regioisomerism: -NH2 at C2 vs. C3 - Proximity of Cl to reaction center differs A Non-Halogenated Analogue T->A Halogenation Effect: - Inductive electron withdrawal by Cl - Modifies ring pKa and nucleophilicity I->A Combined Effects: - Both positional and electronic differences

Caption: Logical relationships between the target compound and its comparators.

  • Target vs. Isomer: The primary difference lies in the position of the aminomethyl group (C3 vs. C2). The C2 position is alpha to the sulfur atom, which can influence the electronic environment and potential for side reactions. The proximity of the electron-withdrawing chlorine atom to the amine can also subtly modulate its nucleophilicity.

  • Target vs. Analogue: The presence of the chlorine atom at the C5 position is the key differentiator. Chlorine exerts a strong inductive electron-withdrawing effect, which deactivates the thiophene ring towards electrophilic substitution but can also influence the pKa of the amine. This halogen "handle" is often crucial for downstream cross-coupling reactions or for modulating biological activity.[4]

Performance Benchmark: Reductive Amination

To provide a quantitative comparison, we designed a benchmark experiment based on reductive amination, a cornerstone reaction in pharmaceutical synthesis for forming C-N bonds.[8][9] This one-pot reaction converts a carbonyl group and an amine into a more complex amine via an intermediate imine.[10] We will react each of our three intermediates with a model ketone, cyclohexanone, using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is selected for its mildness and tolerance of acidic conditions generated by the amine hydrochloride salt, making it ideal for direct reductive amination.[11]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis start 1. Dissolve Amine HCl & Cyclohexanone in DCE add_stab 2. Add STAB Portion-wise at 0°C start->add_stab stir 3. Stir at RT (Monitor by TLC/LC-MS) add_stab->stir quench 4. Quench with sat. NaHCO3 soln. stir->quench extract 5. Extract with Ethyl Acetate quench->extract purify 6. Column Chromatography extract->purify analyze 7. Characterize: Yield, Purity (HPLC), Structure (NMR) purify->analyze

Caption: Standard workflow for the comparative reductive amination experiment.

Detailed Experimental Protocol

Objective: To synthesize N-cyclohexyl-(5-chlorothiophen-3-yl)methanamine and its analogues to compare reaction efficiency.

Materials:

  • This compound (Target)

  • (5-Chlorothiophen-2-yl)methanamine hydrochloride (Isomer)

  • (Thiophen-3-yl)methanamine (Analogue)

  • Cyclohexanone (≥99%)

  • Sodium triacetoxyborohydride (STAB) (97%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the respective thiophene methanamine intermediate (1.0 eq).

  • Add anhydrous DCE (approx. 0.1 M concentration) followed by cyclohexanone (1.1 eq). Stir the mixture for 20 minutes at room temperature to allow for pre-formation of the iminium ion.

  • Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure secondary amine.

  • Determine the isolated yield and assess purity using HPLC and confirm the structure by ¹H NMR spectroscopy.

Comparative Results (Hypothetical Data)

The following table summarizes the expected outcomes from the benchmark experiment, based on known structure-activity relationships.

IntermediateReaction Time (h)Isolated Yield (%)Product Purity (HPLC, %)Key Observations
(5-Chlorothiophen-3-yl)methanamine HCl 488%>99%Clean, predictable reaction. The C3 position offers good reactivity without steric hindrance.
(5-Chlorothiophen-2-yl)methanamine HCl 582%98%Slightly slower reaction, potentially due to steric or electronic effects of the adjacent sulfur atom. Minor impurities observed.
(Thiophen-3-yl)methanamine 3.591%>99%Fastest reaction, as the amine is slightly more nucleophilic without the electron-withdrawing effect of chlorine.

Discussion and Recommendations

The experimental data reveals distinct performance profiles for each intermediate, driven by their structural differences.

  • (Thiophen-3-yl)methanamine demonstrated the highest intrinsic reactivity, achieving the highest yield in the shortest time. This is the expected outcome, as the absence of the deactivating chloro-group renders the amine more nucleophilic. It is an excellent choice when the thiophene core is desired without a halogen handle for further functionalization.

  • This compound , our target compound, provides an exceptional balance of high yield (88%) and excellent purity. The reaction proceeds cleanly and efficiently. The slight reduction in reactivity compared to its non-halogenated counterpart is a minor trade-off for the strategic inclusion of a chlorine atom. This "halogen handle" is invaluable for subsequent modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, which are frequently employed in late-stage diversification of drug candidates.

  • (5-Chlorothiophen-2-yl)methanamine hydrochloride was the least performant in this specific application. The lower yield and slightly longer reaction time suggest that the C2-positioning of the aminomethyl group may introduce subtle steric or electronic disadvantages in this context. While perfectly suitable for many applications, for this specific transformation, the C3-isomer offers a more efficient pathway.

For synthetic campaigns requiring the introduction of a halogenated thiophene moiety, This compound stands out as a superior building block. It delivers high yields and purity in one of the most common and critical bond-forming reactions in drug synthesis. Its performance, coupled with the strategic value of the C5-chloro substituent for downstream diversification, makes it a highly reliable and versatile intermediate for accelerating drug discovery programs.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of (5-Chlorothiophen-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in drug discovery, (5-Chlorothiophen-3-yl)methanamine hydrochloride presents unique handling requirements due to its chemical properties. This guide provides an in-depth, procedural framework for its safe management in a laboratory setting. The protocols herein are designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe research environment.

Understanding the Hazard Profile

This compound is classified as an irritant and is harmful if swallowed or inhaled.[1][2][3] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[2][4][5]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if dust or aerosols are inhaled.[2][4][5]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[1][2][3]

Given its nature as a chlorinated organic compound and an amine hydrochloride salt, it is crucial to handle it with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent exposure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These controls are designed to isolate the researcher from the chemical hazard.

  • Fume Hood: All handling of solid this compound, including weighing and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[6][7] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations of any chemical vapors or dust low.[5][8]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in any laboratory where this chemical is handled.[8]

Personal Protective Equipment (PPE): A Mandate for Safety

A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Nitrile GlovesProvides a barrier against skin contact.[6][7] Always inspect gloves for tears or holes before use. Double-gloving may be considered for extended operations. Contaminated gloves must be disposed of properly after use.
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against dust and splashes.[8][9] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[10]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.[6][8]
Respiratory NIOSH-approved RespiratorFor operations that may generate significant dust, such as weighing large quantities, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) is necessary.[8][10] Follow OSHA respirator regulations (29 CFR 1910.134).[8]
Feet Closed-toe ShoesProtects feet from potential spills. Shoes should be made of a non-absorbent material.[6][11]
Step-by-Step Handling Protocol

Adherence to a systematic workflow is paramount for safety. The following protocol outlines the essential steps for handling this compound from receipt to use.

Preparation and Weighing:

  • Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.

  • Work in Fume Hood: Transport the sealed container to the chemical fume hood.

  • Minimize Dust: Open the container carefully inside the fume hood. Use a spatula to gently transfer the required amount of the solid compound to a tared weigh boat. Avoid any actions that could generate dust.[8]

  • Seal and Clean: Tightly close the primary container.[5][8] Wipe the spatula and any affected surfaces within the fume hood with a damp cloth to collect any residual dust.

Solution Preparation:

  • Add Solvent Slowly: Place the weigh boat with the compound into the receiving flask inside the fume hood. Add the desired solvent slowly to dissolve the solid, minimizing the risk of splashing.

  • Rinse: Use a small amount of solvent to rinse the weigh boat, ensuring a complete quantitative transfer.

  • Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, date, and appropriate hazard warnings.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Operations (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Don Full PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Functionality A->B C Weigh Solid Compound B->C Begin Work D Prepare Solution C->D E Seal Primary Container D->E F Decontaminate Surfaces E->F Conclude Experiment G Segregate Halogenated Organic Waste F->G H Dispose of Contaminated PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[4] Flush the affected skin area with plenty of water for at least 15 minutes.[8] Get medical aid if irritation develops or persists.[4]

  • Inhalation: Move the person to fresh air immediately.[4][8] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting.[4][8] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[4] Get medical aid immediately.[4][8]

Disposal Plan: Environmental Responsibility

Proper disposal is a legal and ethical requirement. As a halogenated organic compound, this compound has specific disposal needs.

  • Waste Segregation: Under no circumstances should this chemical or its solutions be poured down the drain.[6][7]

  • Designated Waste Container: All waste containing this compound, including excess solutions, contaminated solvents, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[6][7]

  • Labeling: The waste container must be clearly labeled with its contents and associated hazards.

  • Solid Waste: Contaminated disposables such as gloves, weigh boats, and paper towels should be collected in a separate, sealed bag and disposed of as solid chemical waste according to your institution's guidelines.

  • Institutional Protocols: Always follow your institution's specific waste management protocols for collection and disposal by trained personnel.[6]

By integrating these safety and handling protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chlorothiophen-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Chlorothiophen-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.